2-Butyloctanedioic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-butyloctanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCLRJQYKBAMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424164, DTXSID30965158 | |
| Record name | Octanedioic acid, 2-butyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyloctanedioic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50905-10-7, 149675-91-2 | |
| Record name | 2-Butyloctanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50905-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedioic acid, 2-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050905107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioic acid, 2-butyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanedioic acid, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyloctanedioic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,S)-2-butyloctanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Butyloctanedioic acid chemical properties
An In-Depth Technical Guide to 2-Butyloctanedioic Acid: Chemical Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 50905-10-7), tailored for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships between its structure and properties, offering field-proven insights into its synthesis, characterization, and potential applications.
Molecular Identity and Structural Elucidation
This compound, also known as 2-butylsuberic acid, is a dicarboxylic acid featuring an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the alpha-carbon (C2) position.[1] This unique structure, comprising a hydrophobic alkyl chain and two hydrophilic carboxylic acid moieties, dictates its chemical behavior and utility.
The presence of two stereogenic centers means the molecule can exist in multiple stereoisomeric forms, a critical consideration in pharmaceutical applications where enantiomeric purity can dictate biological activity and safety profiles.
Caption: Molecular structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties is fundamental to designing experiments, formulating products, and predicting the behavior of this compound in various systems.
| Property | Value | Source(s) | Rationale & Implications |
| CAS Number | 50905-10-7 | [1][2][3][][5][6][7][8] | Unique identifier for unambiguous substance registration and literature search. |
| Molecular Formula | C₁₂H₂₂O₄ | [1][2][3] | Confirms the elemental composition. |
| Molecular Weight | 230.30 g/mol | [1][3][6][7] | Essential for stoichiometric calculations in synthesis and analytical quantification. |
| Physical State | Solid, colorless to pale yellow.[1][9] | [1][9] | The long carbon chain and capacity for hydrogen bonding between carboxyl groups favor a solid state at room temperature. |
| Boiling Point | 397.1 °C at 760 mmHg | [2][][6][9] | High boiling point is due to strong intermolecular hydrogen bonding from the two carboxylic acid groups. Requires vacuum distillation to prevent decomposition. |
| Density | 1.064 g/cm³ | [2][][6] | Slightly denser than water. Useful for phase separations and process engineering calculations. |
| Flash Point | 208.1 °C | [2][9] | Indicates a low flammability risk under standard laboratory conditions. |
| Solubility | Limited in water (approx. 540 mg/L at 20°C).[9] Soluble in organic solvents.[1] | [1][9] | The C12 structure with a butyl group imparts significant hydrophobic character, limiting water solubility despite two polar carboxyl groups. This amphiphilic nature is key for surfactant applications. |
| pKa (Predicted) | 4.77 ± 0.10 | [2] | This value is typical for a carboxylic acid.[10] As a diprotic acid, it will have two dissociation constants, likely close in value. The pKa dictates the ionization state at a given pH, which is critical for drug absorption, formulation, and buffer preparation. |
Reactivity and Chemical Behavior
The reactivity of this compound is governed by its two carboxylic acid functional groups. Its reactions are analogous to those of other dicarboxylic acids like succinic or adipic acid.[11]
-
Esterification: Both carboxyl groups can be readily esterified by reacting with alcohols under acidic catalysis to form mono- or di-esters. This is a common strategy to increase lipophilicity or to create prodrugs.
-
Amide Formation: Reaction with amines, often via an activated acyl chloride or with coupling agents, yields corresponding amides. This is a cornerstone of peptide synthesis and the creation of polyamide materials.
-
Anhydride Formation: Intramolecular cyclization to form an anhydride is possible, similar to how succinic acid forms succinic anhydride.[11][12] However, the longer chain may favor intermolecular polymerization over the formation of a large cyclic anhydride.
-
Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding diol.
-
Salt Formation: As an acid, it reacts with bases to form carboxylate salts. This is often used to increase aqueous solubility.
The butyl group at the C2 position provides steric hindrance, which may modulate the reaction rates at the adjacent carboxyl group compared to the terminal one. This could potentially allow for selective mono-functionalization under carefully controlled conditions.
Synthesis Pathway: A Validated Approach
While multiple synthetic routes are possible, a robust and common approach for creating α-substituted dicarboxylic acids is through the alkylation of a malonic ester derivative. This method provides excellent control over the final structure.
Caption: General workflow for malonic ester synthesis of this compound.
Experimental Protocol: Malonic Ester Synthesis
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.
Objective: To synthesize this compound.
Pillar of Trustworthiness: Each step is followed by a purification or verification checkpoint to ensure the integrity of the intermediates and the final product.
Step-by-Step Methodology:
-
Preparation of the Substituted Malonate (Notional):
-
Causality: The first step involves creating the C8 backbone. This is achieved by alkylating diethyl malonate with a C6 chain that already contains a protected carboxyl group (e.g., an ester).
-
a. To a solution of sodium ethoxide (1.0 eq) in dry ethanol, add diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 1 hour to form the enolate.
-
b. Add ethyl 6-bromohexanoate (1.0 eq) and reflux the mixture until TLC analysis indicates consumption of the starting malonate.
-
c. Cool, neutralize, and perform an aqueous workup. Purify the resulting tri-ester intermediate via vacuum distillation.
-
-
α-Butylation:
-
Causality: A second alkylation introduces the butyl group at the alpha-carbon.
-
a. Prepare sodium ethoxide (1.0 eq) in dry ethanol. Add the purified tri-ester intermediate (1.0 eq) from the previous step and stir to form the enolate.
-
b. Add 1-bromobutane (1.1 eq) and reflux the mixture for 12-24 hours. Monitor by GC-MS or TLC.
-
c. Remove ethanol under reduced pressure. Perform an aqueous workup and purify the crude product (a substituted diethyl malonate) by column chromatography or vacuum distillation.
-
-
Hydrolysis and Decarboxylation:
-
Causality: This final step converts all three ester groups to carboxylic acids, followed by the thermally-driven loss of CO₂ from the unstable malonic acid moiety to yield the final dicarboxylic acid product.
-
a. Dissolve the purified product from Step 2 in an excess of aqueous sodium hydroxide solution (e.g., 20% w/v).
-
b. Heat the mixture to reflux for 4-6 hours to ensure complete saponification of all three ester groups.
-
c. Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
-
d. Gently heat the acidified mixture to 80-100°C for 1-2 hours to promote decarboxylation (effervescence will be observed).
-
e. Cool the mixture. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Purification and Characterization (Self-Validation):
-
a. Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexane) to achieve high purity.
-
b. Melting Point: Determine the melting point of the purified solid. A sharp melting range indicates high purity. The expected range is 66-67 °C.[9]
-
c. NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should be consistent with a C12H22O4 structure containing two carboxyl protons, a methine proton at C2, and characteristic methylene and methyl signals.
-
d. Mass Spectrometry: Use ESI-MS to confirm the molecular weight (m/z for [M-H]⁻ should be ~229.14).[13]
-
Applications in Research and Drug Development
The amphiphilic nature of this compound makes it a versatile molecule for various applications.
Caption: Logical relationships between structure and applications.
-
Polymer Chemistry: As a dicarboxylic acid, it serves as a monomer for condensation polymerization.[1][6] Reacting it with diols or diamines can produce novel polyesters and polyamides. The butyl side chain disrupts polymer chain packing, which can be exploited to tune physical properties like flexibility, glass transition temperature, and crystallinity.[5]
-
Surfactants and Formulation: Its structure is that of an anionic surfactant. The two carboxylate groups can act as a polar head, while the C12 hydrocarbon body provides the nonpolar tail. This makes it a candidate for use in emulsions, cleaning products, and personal care items.[2]
-
Drug Development and Delivery:
-
Prodrug Linker: The diacid functionality makes it an excellent candidate as a linker to conjugate two drug molecules or to attach a drug to a carrier system. The resulting ester or amide bonds can be designed to be cleaved by endogenous enzymes, releasing the active drug at a target site.
-
Analogue of Biologically Active Lipids: Substituted dicarboxylic acids can mimic endogenous signaling molecules or metabolic intermediates. Research could explore its potential as an inhibitor or modulator of enzymes involved in fatty acid metabolism. Butyric acid derivatives, for instance, are known to have roles in gut health and as histone deacetylase inhibitors.[14][15]
-
-
Plasticizers and Lubricants: The esterified forms of this compound, such as di-n-butyl sebacate, are used as plasticizers to enhance the flexibility of polymers like PVC.[5] It can also serve as a synthetic intermediate for lubricants and corrosion inhibitors.[5][6]
References
- Title: Cas 50905-10-7,2-BUTYLOCTANOIC ACID - LookChem Source: LookChem URL:[Link]
- Title: this compound|50905-10-7 Source: AngeneChemical URL:[Link]
- Title: this compound Source: MySkinRecipes URL:[Link]
- Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL:[Link]
- Title: Succinic acid - Wikipedia Source: Wikipedia URL:[Link]
- Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: Beilstein Archives URL:[Link]
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- Title: 2-Butynoic acid - the NIST WebBook Source: National Institute of Standards and Technology URL:[Link]
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- Title: 2-Butenedioic acid | C4H4O4 | CID 723 Source: PubChem - NIH URL:[Link]
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- Title: Table of Acids with Ka and pKa Values Source: CLAS URL:[Link]
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2-Butyloctanedioic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Butyloctanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 50905-10-7). As a dicarboxylic acid featuring a butyl side chain, its molecular structure imparts specific characteristics that are critical for its application in polymer science, specialty lubricants, and as a versatile chemical intermediate. This document consolidates key data on its chemical identity, physicochemical properties, and safety, and outlines standard experimental methodologies for their determination, serving as an essential resource for professionals in research and development.
Chemical Identity and Structure
This compound is an aliphatic dicarboxylic acid. The structure consists of an eight-carbon dioic acid backbone (octanedioic acid) substituted with a butyl group at the second carbon position. This branching and the presence of two carboxylic acid functional groups are the primary determinants of its physical properties and chemical reactivity.
Molecular Structure
The structural arrangement of this compound is visualized below.
Caption: 2D representation of the this compound molecule.
Chemical Identifiers
Accurate identification is paramount for regulatory compliance and scientific precision. Key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [][2] |
| CAS Number | 50905-10-7 | [][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₂₂O₄ | [2][4][6][7][8] |
| Molecular Weight | 230.30 g/mol | [2][4][6][7][8] |
| Common Synonyms | 2-Butylsebacic acid; 2-Butyl-1,6-hexanedicarboxylic acid | [][6][9] |
| SMILES | CCCCC(CCCCCC(=O)O)C(=O)O | [][2] |
| InChI | InChI=1S/C12H22O4/c1-2-3-7-10(12(15)16)8-5-4-6-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | [][2][6] |
| InChI Key | OWCLRJQYKBAMOL-UHFFFAOYSA-N | [][6] |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various matrices, its handling requirements, and its suitability for specific applications.
| Property | Value | Conditions | Source(s) |
| Physical State | Solid, colorless to pale yellow | Room Temperature | [5][6] |
| Melting Point | 66 - 67 °C | - | [5] |
| Boiling Point | 397.1 °C | 760 mmHg | [][4][5][9] |
| Density | 1.064 - 1.14 g/cm³ | 20 °C | [][4][5][9] |
| Water Solubility | ~540 mg/L | 20 °C, pH ~3.8 | [5] |
| Solvent Solubility | Soluble in organic solvents | - | [6] |
| Partition Coeff. (log P) | 1.1 | 20 °C | [5] |
| Vapor Pressure | 0.014 Pa | 20 °C | [5] |
| Flash Point | 208.1 °C | - | [5][9] |
| Auto-ignition Temp. | 400 °C | - | [5] |
| pKa (Predicted) | 4.77 ± 0.10 | - | [9] |
Expert Analysis of Properties:
-
Melting and Boiling Points: The relatively high melting point for a C12 molecule indicates strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups. The high boiling point is also a direct consequence of these interactions and the molecule's significant molecular weight.
-
Solubility: The molecule exhibits dual characteristics. The long carbon backbone and butyl group create a significant hydrophobic character, leading to limited solubility in water.[6] However, the two polar carboxylic acid groups allow for some interaction with water, preventing it from being completely insoluble.[5][6] Its miscibility with organic solvents is expected due to its lipophilic nature.[6]
-
Partition Coefficient (log P): A log P of 1.1 indicates a moderate lipophilicity, suggesting the compound will preferentially partition into organic phases over aqueous phases, a key consideration in extraction, purification, and formulation science.[5]
Experimental Methodologies for Property Determination
To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The following section details the principles behind common experimental protocols.
General Workflow for Physicochemical Characterization
A systematic approach is crucial for characterizing a chemical entity. The workflow ensures that foundational properties are established before more complex analyses are undertaken.
Caption: Generalized workflow for determining key physical properties.
Protocol: Melting Point Determination via Capillary Method
-
Principle: This method relies on visually observing the temperature range over which the solid sample transitions to a liquid phase within a sealed capillary tube.
-
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device). A calibrated thermometer is positioned so its bulb is level with the sample.
-
Heating: The apparatus is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point (66-67 °C).[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is the melting point.
-
-
Causality and Trustworthiness: A narrow melting range (< 2 °C) is a strong indicator of high sample purity. Impurities typically depress and broaden the melting range. This self-validating aspect is crucial for quality control.
Protocol: Solubility Determination via Shake-Flask Method (OECD 105)
-
Principle: This is the gold-standard method for determining the water solubility of a compound. It involves saturating water with the solute and measuring the concentration in the aqueous phase after equilibrium is reached.
-
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker table) in a constant temperature bath (e.g., 20 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The agitation is stopped, and the mixture is allowed to stand, permitting the excess solid to settle.
-
Sampling & Analysis: A sample of the clear, supernatant aqueous phase is carefully removed. To avoid including undissolved solid, centrifugation or filtration may be required.
-
Quantification: The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as HPLC with UV detection or titration, against a calibrated standard curve.
-
-
Expertise and Validation: The choice of 24-48 hours for equilibration is based on experience with dicarboxylic acids, which can be slow to dissolve. The system is validated by running preliminary tests to confirm that concentration does not increase with further shaking time, proving equilibrium has been achieved.
Applications and Physicochemical Relevance
The physical properties of this compound are directly linked to its industrial and research applications.
-
Polymers and Plasticizers: Its difunctional nature (two carboxylic acid groups) allows it to act as a monomer in the synthesis of polyesters and polyamides.[4][6] The C12 backbone and butyl side chain impart flexibility and durability to the resulting polymer, making it a valuable component in resins, coatings, and plasticizers.[3][4]
-
Lubricants and Corrosion Inhibitors: The long, hydrophobic carbon chain provides lubricity, while the polar carboxylic acid heads can adhere to metal surfaces, creating a protective film. This makes its derivatives useful in lubricant formulations and as corrosion inhibitors.[3][4]
-
Specialty Chemicals: It serves as a versatile intermediate for creating specialty esters used in cosmetics and fragrances, where its moderate lipophilicity and boiling point are advantageous for formulation stability and performance.[4]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound requires careful handling.
-
Primary Hazard: It is classified as causing serious eye damage (H318).[5][7]
-
Recommended PPE: Wear protective gloves, and chemical safety goggles or a face shield are mandatory (P280).[5]
-
First Aid (Eyes): In case of eye contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help (P305+P354+P338, P317).[5]
-
Toxicity Profile: The compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
References
- Angene Chemical. (n.d.). This compound | 50905-10-7.
- MySkinRecipes. (n.d.). This compound.
- Abound. (n.d.). This compound.
- LookChem. (n.d.). Cas 50905-10-7, 2-BUTYLOCTANOIC ACID.
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Introduction: Unveiling 2-Butylsebacic Acid
An In-Depth Technical Guide to 2-Butylsebacic Acid: Structure, Synthesis, and Pharmaceutical Potential
This guide provides a comprehensive technical overview of 2-butylsebacic acid, a substituted long-chain dicarboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines a robust methodology for its synthesis and characterization, and explores its prospective applications within the pharmaceutical landscape. The narrative emphasizes the causal reasoning behind experimental design and analytical choices, ensuring a self-validating framework for scientific inquiry.
Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid (decanedioic acid), serves as a versatile building block in various industries, from polymers to cosmetics. The introduction of an alkyl substituent, such as a butyl group, onto its backbone can dramatically alter its physicochemical properties, creating novel opportunities for specialized applications. 2-Butylsebacic acid, systematically named 2-butyl-decanedioic acid, represents such a modification.
The presence of the butyl group at the C-2 (alpha) position introduces a chiral center and significantly increases the molecule's lipophilicity. This structural alteration is hypothesized to influence its solubility, melting point, and, most importantly, its interaction with biological systems. For drug development professionals, such molecules are of interest as potential new chemical entities (NCEs), advanced drug delivery vehicles, or specialized excipients that can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2]
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any novel compound is to define its structure and predict its chemical behavior.
Structural Formula
The structural formula of 2-butylsebacic acid is characterized by a ten-carbon backbone with carboxylic acid functional groups at both ends (C-1 and C-10). A butyl group is attached to the second carbon atom.
-
Chemical Name: 2-Butyl-decanedioic acid
-
Molecular Formula: C₁₄H₂₆O₄
-
Molecular Weight: 258.35 g/mol
-
Canonical SMILES: CCCCC(C(O)=O)CCCCCCCC(O)=O
-
InChI Key: (Generated for a novel structure)
The presence of the butyl group at the C-2 position creates a stereocenter, meaning 2-butylsebacic acid can exist as two distinct enantiomers: (S)-2-butylsebacic acid and (R)-2-butylsebacic acid, as well as the racemic mixture.
Predicted Physicochemical Data
| Property | Sebacic Acid (Parent Molecule) | Predicted Value for 2-Butylsebacic Acid | Rationale for Prediction |
| Melting Point | 133-137 °C[3] | Lower than parent | The asymmetric butyl group disrupts the crystal lattice packing, typically lowering the melting point. |
| Boiling Point | 294.5 °C (at 133 hPa)[3] | Higher than parent | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Water Solubility | 0.1 g/100 mL (at 20 °C) | Lower than parent | The nonpolar butyl chain significantly increases lipophilicity, reducing solubility in polar solvents like water. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Higher than parent (~3.5 - 4.5) | The addition of a C₄H₉ group substantially increases the molecule's affinity for the octanol phase. |
| pKa₁ | ~4.5 | ~4.6 - 4.8 | The electron-donating effect of the alkyl group slightly decreases the acidity of the adjacent carboxyl group. |
| pKa₂ | ~5.5 | ~5.5 - 5.6 | The distal carboxyl group's acidity is minimally affected by the substituent. |
Synthesis and Purification Protocol
Synthesizing a novel substituted dicarboxylic acid requires a strategic approach. An effective method is the alkylation of a sebacic acid diester enolate. This protocol ensures precise placement of the butyl group at the C-2 position.
Rationale for Synthetic Strategy
Direct alkylation of sebacic acid is challenging due to the low acidity of the α-protons and the interference from the two acidic carboxyl protons. A more controlled approach involves:
-
Protection of Carboxyl Groups: The carboxylic acid groups are first converted to esters (e.g., diethyl esters) to prevent them from reacting with the strong base.
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to selectively deprotonate the α-carbon (C-2), creating a reactive carbanion (enolate). Using exactly one equivalent of base at low temperature ensures mono-alkylation.
-
Alkylation: The enolate is then treated with an alkylating agent, 1-bromobutane, to introduce the butyl group via an Sₙ2 reaction.
-
Deprotection: Finally, the ester groups are hydrolyzed back to carboxylic acids.
This workflow is a cornerstone of modern organic synthesis for creating substituted carboxylic acids.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2-butylsebacic acid via diester alkylation.
Step-by-Step Protocol
Materials: Sebacic acid, absolute ethanol, concentrated sulfuric acid, lithium diisopropylamide (LDA), dry tetrahydrofuran (THF), 1-bromobutane, sodium hydroxide, hydrochloric acid.
Protocol:
-
Esterification:
-
In a round-bottom flask, dissolve 1 mole of sebacic acid in 5 moles of absolute ethanol.
-
Carefully add 0.1 moles of concentrated H₂SO₄ as a catalyst.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.
-
Cool, neutralize with sodium bicarbonate solution, and extract the diethyl sebacate product with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.
-
-
Alkylation:
-
Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.
-
Dissolve 1 mole of diethyl sebacate in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add 1.05 moles of LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add 1.1 moles of 1-bromobutane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract the product into ethyl acetate.
-
-
Hydrolysis and Purification:
-
Dissolve the crude diethyl 2-butylsebacate in ethanol and add a 2 M aqueous solution of sodium hydroxide (2.5 moles).
-
Reflux the mixture for 3-4 hours until the hydrolysis is complete.
-
Cool the solution and remove the ethanol via rotary evaporation.
-
Wash the remaining aqueous solution with ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The 2-butylsebacic acid product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.
-
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A multi-technique approach provides a self-validating system of characterization.
Characterization Workflow
Caption: Analytical workflow for the structural and purity validation.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the butyl group (triplet and sextet patterns) and the long methylene chain of the sebacic backbone. The unique proton at the C-2 position will appear as a multiplet.
-
¹³C NMR: Will show 14 distinct carbon signals, confirming the asymmetric structure. The signals for the two carboxyl carbons will appear downfield (>170 ppm), and their slightly different chemical shifts will confirm the alpha-substitution.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z 257.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula C₁₄H₂₅O₄⁻.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase (C18) column with a gradient mobile phase of acetonitrile and water (with 0.1% formic acid) is suitable.[4] This technique is essential for determining the purity of the final compound. The retention time will be longer than that of sebacic acid due to increased lipophilicity.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The spectrum will show a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer, and a sharp C=O stretch at ~1700 cm⁻¹.
-
Potential Applications in Drug Development
The unique amphiphilic nature of 2-butylsebacic acid—possessing both a lipophilic alkyl chain and hydrophilic carboxyl groups—opens up several prospective avenues in pharmaceutical sciences.
As a Permeation Enhancer or Solubilizing Excipient
Many promising drug candidates fail due to poor solubility (BCS Class II drugs) or low membrane permeability.[1] The structure of 2-butylsebacic acid makes it an excellent candidate for formulation studies.
-
Mechanism of Action: The lipophilic butyl group can transiently interact with and disrupt the lipid bilayers of cell membranes, increasing their fluidity and enhancing the permeation of co-administered drugs. The dicarboxylic acid nature allows for pH-dependent solubility, which can be exploited in designing oral dosage forms that dissolve at specific points in the gastrointestinal tract.
In Polymeric Drug Delivery Systems
Sebacic acid is already used to create biodegradable polyesters for drug delivery. 2-Butylsebacic acid could be used as a monomer to synthesize novel "functional" polyesters.
-
Rationale: Copolymerizing 2-butylsebacic acid with other diols would create a polyester with pendant butyl groups. These groups would increase the polymer's hydrophobicity, slowing its degradation rate and thus prolonging the release of an encapsulated drug. This offers a tunable platform for creating sustained-release formulations for chronic therapies.
Logic Diagram for Pharmaceutical Application
Caption: Logical connections between molecular properties and applications.
Safety and Handling
Based on data for the parent compound, sebacic acid, and other aliphatic carboxylic acids, 2-butylsebacic acid should be handled with standard laboratory precautions.[5][6] It is expected to be a skin and eye irritant.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[5]
Conclusion
2-Butylsebacic acid is a novel dicarboxylic acid with significant potential, particularly in the pharmaceutical industry. Its amphiphilic character, introduced by the alpha-butyl group, distinguishes it from its parent compound, sebacic acid. While experimental validation of its properties and applications is still required, the theoretical framework and synthetic protocols outlined in this guide provide a solid foundation for future research. Its potential role as a bioavailability enhancer or a component of advanced drug delivery systems makes it a compelling target for further investigation by scientists dedicated to solving the challenges of modern drug formulation and delivery.
References
- Cheméo. (n.d.). Sebacic acid, butyl 2-octyl ester - Chemical & Physical Properties.
- Cheméo. (n.d.). Sebacic acid, butyl 2,6-dichlorophenyl ester - Chemical Properties.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Bisley & Company Pty Ltd. (2020). Bisley Sebacic Acid, 99.5%.
- PubChem. (n.d.). 2-Butylhexanoic acid.
- PubChem. (n.d.). 2-Benzylbutanoic acid.
- MDPI. (n.d.). Pharmaceutical Development and Bioavailability Analysis, 2nd Edition.
- European Pharmaceutical Review. (2023). Enhancing bioavailability formulations containing soluble acidic drugs.
- Saad, B., Bari, M. F., Saleh, M. I., Ahmad, K., & Talib, M. K. M. (2005). Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben) in foodstuffs using high-performance liquid chromatography. Journal of Chromatography A, 1073(1-2), 393–397.
- Carl ROTH. (n.d.). Safety Data Sheet: Sebacic acid.
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A Comprehensive Technical Guide to the Synthesis of 2-Butylsuberic Acid
Abstract: This technical guide provides a detailed examination of a robust and efficient synthetic pathway for 2-butylsuberic acid (2-butyl-1,8-octanedioic acid). Substituted long-chain dicarboxylic acids are valuable molecules in materials science and drug development, serving as specialized monomers or complex intermediates. This document, intended for researchers and drug development professionals, outlines a primary synthesis route centered on the direct α-alkylation of a suberate diester. We will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters for ensuring a high-yield, verifiable synthesis. The narrative emphasizes the causality behind experimental choices, grounding the methodology in established principles of organic chemistry to ensure scientific integrity and reproducibility.
Introduction to 2-Butylsuberic Acid Synthesis
Significance of Substituted Dicarboxylic Acids
Long-chain dicarboxylic acids and their derivatives are fundamental building blocks in the synthesis of polymers, lubricants, and pharmaceutical agents. The introduction of alkyl substituents onto the carbon backbone dramatically alters the physicochemical properties of these molecules, influencing their solubility, melting point, and conformational flexibility. This modification allows for the fine-tuning of material properties and the creation of complex molecular architectures with specific biological activities.
Profile of 2-Butylsuberic Acid
2-Butylsuberic acid is an eight-carbon α,ω-dicarboxylic acid featuring a butyl group at the C-2 position. This structure imparts a chiral center and introduces steric bulk near one of the carboxyl functionalities, making it a unique synthon for creating asymmetric polymers or as a fragment in targeted drug design.
Overview of Synthetic Strategies
The primary challenge in synthesizing 2-butylsuberic acid lies in the selective formation of a carbon-carbon bond at the α-position (C-2) without promoting side reactions such as di-alkylation or self-condensation. While several strategies could be envisioned, the most direct and controllable method involves the generation of an enolate from a suberic acid diester, followed by nucleophilic substitution with a butyl halide.[1][2] This approach offers high regioselectivity and is adaptable to various scales.
Retrosynthetic Analysis and Pathway Selection
Conceptual Disconnection
A retrosynthetic analysis of 2-butylsuberic acid identifies the key C-C bond between the second carbon of the suberic acid backbone and the first carbon of the butyl group.
This disconnection points to a suberate derivative acting as a nucleophile and a butyl group as the electrophile. The most practical synthetic equivalents are a suberate ester enolate and a butyl halide, respectively.
Rationale for Pathway Selection
The direct alkylation of a pre-formed ester is chosen over alternatives like the malonic ester synthesis for its superior atom economy and fewer reaction steps for this specific target.[3][4] The malonic ester synthesis is excellent for creating substituted acetic acids but would require a more convoluted multi-step process to build the eight-carbon backbone with the desired substitution.[2] Direct alkylation requires a strong, non-nucleophilic base to quantitatively form the ester enolate, preventing side reactions and ensuring high yields.[5]
Core Synthesis Pathway: Direct Alkylation of Diethyl Suberate
The selected pathway involves a three-stage process:
-
Esterification: Protection of both carboxylic acid groups of suberic acid to prevent interference with the strong base in the subsequent step.
-
α-Alkylation: Deprotonation of the α-carbon to form a lithium enolate, followed by an SN2 reaction with 1-bromobutane.
-
Saponification: Hydrolysis of the ester groups to yield the final dicarboxylic acid product.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Typical Quantity | Moles | Key Considerations |
| Suberic Acid | 174.20 | 50.0 g | 0.287 | --- |
| Ethanol (Absolute) | 46.07 | 250 mL | --- | Anhydrous |
| Sulfuric Acid (Conc.) | 98.08 | 2.5 mL | --- | Catalyst, corrosive |
| Diisopropylamine | 101.19 | 46.5 mL | 0.330 | Anhydrous, handle under inert gas |
| n-Butyllithium | 64.06 | 132 mL (2.5 M in hexanes) | 0.330 | Pyrophoric, handle under inert gas |
| Tetrahydrofuran (THF) | 72.11 | 600 mL | --- | Anhydrous, freshly distilled |
| 1-Bromobutane | 137.02 | 34.5 mL | 0.316 | --- |
| Sodium Hydroxide | 40.00 | 35.0 g | 0.875 | Corrosive |
Protocol 1: Synthesis of Diethyl Suberate (Esterification)
-
To a 500 mL round-bottom flask, add suberic acid (50.0 g, 0.287 mol) and absolute ethanol (250 mL).
-
While stirring, slowly add concentrated sulfuric acid (2.5 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl suberate as a colorless oil. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of Diethyl 2-Butylsuberate (α-Alkylation)
Causality: This step is the most critical and must be performed under strictly anhydrous and inert conditions. Lithium Diisopropylamide (LDA) is a very strong base required for the deprotonation of the relatively weakly acidic α-proton of the ester (pKa ≈ 25), but it also reacts readily with water.[2][6] The reaction is run at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as Claisen condensation, and to control the enolate's stability.
-
Set up a flame-dried, three-neck 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Add anhydrous tetrahydrofuran (THF, 400 mL) and diisopropylamine (46.5 mL, 0.330 mol) to the flask and cool the solution to -78 °C.
-
Slowly add n-butyllithium (132 mL of a 2.5 M solution in hexanes, 0.330 mol) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at this temperature.
-
In a separate flask, dissolve diethyl suberate (from Protocol 1, assuming ~0.287 mol) in anhydrous THF (200 mL).
-
Add the diethyl suberate solution to the LDA solution dropwise via cannula, again maintaining a temperature below -70 °C. A color change (typically to yellow/orange) indicates enolate formation. Stir for 1 hour.
-
Add 1-bromobutane (34.5 mL, 0.316 mol) dropwise. Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 2-Butylsuberic Acid (Saponification)
-
Dissolve the purified diethyl 2-butylsuberate in a mixture of ethanol (200 mL) and water (100 mL).
-
Add sodium hydroxide pellets (35.0 g, 0.875 mol) and reflux the mixture for 4 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-butylsuberic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Workflow and Logic Summary
The experimental workflow is designed to isolate intermediates and ensure purity at each stage, which is critical for the success of subsequent steps.
Conclusion and Future Perspectives
The direct α-alkylation of diethyl suberate represents a highly effective and conceptually straightforward pathway for the synthesis of 2-butylsuberic acid. The success of this synthesis hinges on the careful control of reaction conditions, particularly the maintenance of an anhydrous, inert, and low-temperature environment during the critical enolate formation and alkylation step. The principles outlined in this guide are broadly applicable to the synthesis of other 2-alkyl substituted dicarboxylic acids.
Future work could explore the use of phase-transfer catalysts for the alkylation step, which may offer a more operationally simple procedure by avoiding cryogenic temperatures and pyrophoric reagents, although yields and selectivity would need to be carefully optimized.[7] Furthermore, stereoselective synthesis could be pursued by employing chiral auxiliaries or asymmetric catalysts to control the stereochemistry at the newly formed chiral center.
References
- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry.
- Malonic ester synthesis. (2023, December 26). In Wikipedia.
- Malonic Ester Synthesis. (n.d.). Organic Chemistry Portal.
- C-Alkylation process of esters of malonic acid. (1999). Google Patents.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- The Alkylation of Esters and Nitriles. (n.d.). Organic Reactions.
- Malonic Ester Synthesis. (n.d.). Chemistry Steps.
- The Organic Chemistry Tutor. (2021, February 2). Malonic Ester Synthesis [Video]. YouTube.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary Chemistry.
- The Grignard Reaction Mechanism. (n.d.). Chemistry Steps.
- Clark, J. (2015). The reaction between Grignard reagents and carbon dioxide. Chemguide.
- Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014, July 28). [Video]. YouTube.
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Solubility of 2-Butyloctanedioic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Butyloctanedioic Acid in Organic Solvents
Introduction: Understanding this compound
This compound (CAS: 50905-10-7), a dicarboxylic acid with the molecular formula C₁₂H₂₂O₄, presents a unique molecular architecture that is pivotal to its application in diverse fields.[1][2] Characterized by an eight-carbon diacid backbone (octanedioic acid) with a butyl group substituent at the second carbon, this compound combines the reactivity of two carboxylic acid groups with a significant hydrophobic character.[2] This amphiphilic nature makes it a valuable building block in the synthesis of polymers, surfactants, and plasticizers, where it enhances flexibility and durability.[1][2] For researchers and drug development professionals, understanding its solubility is a critical first step in formulation, reaction engineering, and purification processes.
This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents. We will explore the governing physicochemical principles, outline a robust experimental protocol for solubility determination, and provide a predicted solubility profile based on molecular structure analysis.
Part 1: The Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the specific molecular structures of both the solute and the solvent. For this compound, three key factors are paramount.
The Duality of Molecular Structure
This compound's structure is the primary determinant of its solubility behavior. It features:
-
Two Polar Carboxylic Acid Groups (-COOH): These terminal groups are capable of strong hydrogen bonding (both as donors and acceptors) and dipole-dipole interactions. They are the primary drivers for solubility in polar solvents.
-
A Nonpolar Aliphatic Backbone: The C₁₂ hydrocarbon chain, including the butyl substituent, is hydrophobic.[2] This substantial nonpolar character dictates its interaction with nonpolar solvents through London dispersion forces and limits its solubility in highly polar solvents like water.[2]
The solubility of this molecule is therefore a balance between the energy required to break the solute-solute interactions in its solid crystal lattice and the energy gained from forming new solute-solvent interactions. A solvent that can effectively interact with both the polar heads and the nonpolar tail will be most effective.
The "Odd-Even Effect" in Dicarboxylic Acids
A well-documented phenomenon in the study of dicarboxylic acids is the "odd-even effect," which describes the alternating pattern of physicochemical properties, including solubility, with the number of carbon atoms in the chain.[3][4] Dicarboxylic acids with an even number of carbon atoms tend to exhibit lower solubility and higher melting points compared to their adjacent odd-numbered counterparts.[5] This is attributed to more efficient crystal packing and stronger intermolecular forces in the solid state for even-chained diacids.[3]
This compound has a total of 12 carbon atoms—an even number. Based on this principle, it is reasonable to hypothesize that its crystal lattice is relatively stable, potentially leading to lower intrinsic solubility compared to a hypothetical C₁₁ or C₁₃ analogue. This theoretical insight is crucial for setting expectations during experimental work.
The Role of the Solvent
The principle of "like dissolves like" is a useful starting point. The properties of the solvent determine its ability to overcome the solute's crystal lattice energy. Key solvent characteristics include:
-
Polarity and Dielectric Constant: Polar solvents are more effective at solvating the polar carboxylic acid groups.
-
Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, while aprotic solvents (e.g., acetone, ethyl acetate) can act as acceptors.[6] Both can interact favorably with the -COOH groups.
-
Molecular Size and Shape: The solvent's ability to penetrate the solute's crystal lattice can also play a role.
Part 2: Experimental Determination of Solubility
Protocol: Isothermal Shake-Flask Solubility Determination
This protocol describes a self-validating system to accurately measure solubility at a given temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer or temperature probe
-
Airtight glass vials (e.g., 20 mL scintillation vials)
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)
Methodology:
-
Preparation:
-
Add an excess amount of solid this compound to a vial. Causality: Ensuring an excess of solid is critical to guarantee that the solution reaches saturation, with undissolved solid remaining at equilibrium.
-
Pipette a precise volume or mass of the chosen organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vial at a constant speed for a predetermined period (e.g., 24-72 hours). Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Stop agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2-4 hours. Causality: This sedimentation phase allows undissolved solid particles to settle, preventing them from being drawn during sampling and artificially inflating the solubility measurement.
-
Carefully draw a sample from the clear supernatant using a pre-warmed syringe. Causality: Pre-warming the syringe to the experimental temperature prevents the solute from precipitating out of the saturated solution due to a temperature drop.
-
Immediately attach a syringe filter and dispense the solution into a pre-weighed vial. Causality: Filtration is a critical self-validating step to remove any remaining microscopic solid particles, ensuring only the dissolved solute is analyzed.
-
-
Quantification:
-
Accurately weigh the filtered solution sample.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.
-
Weigh the remaining solid residue (this compound).
-
Calculate the solubility in terms of g/100 g of solvent or mg/mL.
-
Alternatively, dilute an aliquot of the filtered solution and analyze its concentration using a pre-validated analytical method like HPLC or acid-base titration.
-
Experimental Workflow Diagram
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Part 3: Predicted Solubility Profile and Data
While experimental data is the gold standard, a qualitative solubility profile can be predicted based on the theoretical principles discussed. The ability of a solvent to interact with both the polar carboxylic acid groups and the nonpolar hydrocarbon body of the molecule is key.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Acetic Acid | High | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the two carboxylic acid groups. The alkyl portion of the alcohols also has an affinity for the solute's hydrocarbon chain. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | High to Moderate | These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the -COOH groups. Their organic nature helps solvate the nonpolar backbone. |
| Intermediate Polarity | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have weaker dipole moments and no hydrogen bonding capability, resulting in less effective solvation of the carboxylic acid functionalities. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Very Low | These solvents interact primarily through weak London dispersion forces, which are insufficient to overcome the strong hydrogen bonding and dipole interactions holding the this compound molecules together in the solid state. |
| Aqueous | Water | Very Low | The large, hydrophobic C₁₂ chain dominates the molecule's character, leading to poor water solubility despite the presence of two polar groups. A reported value is approximately 540 mg/L at 20 °C.[2][8] |
Conclusion
The solubility of this compound in organic solvents is a nuanced interplay of its dual-nature molecular structure and the specific properties of the solvent. Its two carboxylic acid groups favor polar, hydrogen-bonding solvents, while its substantial C₁₂ hydrocarbon body favors nonpolar environments. The "odd-even effect" for dicarboxylic acids suggests its even-numbered carbon skeleton may contribute to a more stable crystal lattice, requiring more energetic solvent interactions to achieve dissolution.[3][4]
For any practical application in research or development, the predicted solubility profile presented here should serve as a foundational guide, with the ultimate, precise values being determined through robust experimental methods like the isothermal shake-flask protocol. This systematic approach ensures the generation of reliable and accurate data crucial for successful formulation and process design.
References
- Angene Chemical. This compound | 50905-10-7.
- Zhang, H., et al. (2014). Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Industrial & Engineering Chemistry Research.
- Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics.
- ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents.
- Prisyazhny, A.V., & Gurtovaya, L.N. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate.
- ResearchGate. Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility | Request PDF.
- Prisyazhny, A.V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies.
- PubChemLite. This compound (C12H22O4).
- Bohrium. identification-and-molecular-understanding-of-the-odd-even-effect-of-dicarboxylic-acids-aqueous-solubility.
- MySkinRecipes. This compound.
- Foley, S. L., & De-Santis, A. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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An In-depth Technical Guide to 2-Butyloctanedioic Acid (CAS 50905-10-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-butyloctanedioic acid (CAS 50905-10-7), a C12-substituted dicarboxylic acid. Moving beyond a simple data sheet, this document synthesizes its chemical identity, physicochemical properties, potential synthetic routes, established and prospective applications, and critical safety and handling information. The insights provided herein are intended to empower researchers and development professionals to effectively evaluate and utilize this versatile chemical building block.
Definitively Establishing Chemical Identity
There has been some ambiguity in various chemical databases regarding the identity of CAS number 50905-10-7, with some sources erroneously listing it as a monocarboxylic acid. Authoritative chemical suppliers and regulatory information confirm that this CAS number correctly corresponds to This compound , a dicarboxylic acid.[1][2] Its structure features an eight-carbon dicarboxylic acid backbone (octanedioic acid) with a butyl group substituent at the second carbon position.
Key Identifiers:
-
IUPAC Name: this compound
-
Synonyms: 2-Butylsebacic acid, 1,6-Decanedicarboxylic acid[1]
-
CAS Number: 50905-10-7
-
Molecular Formula: C₁₂H₂₂O₄[1]
Physicochemical Properties: A Quantitative Overview
Understanding the physicochemical properties of this compound is fundamental to its application in any field. These properties dictate its solubility, reactivity, and behavior in various formulations.
| Property | Value | Source(s) |
| Physical State | Solid, colorless to pale yellow | [1][4] |
| Molecular Weight | 230.30 g/mol | [1][3] |
| Boiling Point | 397.1 °C at 760 mmHg | [3] |
| Melting Point | 66 - 67 °C | [4] |
| Density | 1.064 g/cm³ | [3] |
| Water Solubility | Approx. 540 mg/L at 20 °C | [4] |
| log Pow | 1.1 at 20 °C | [4] |
| Vapor Pressure | 0.014 Pa at 20 °C | [4] |
The molecule's structure, with its two polar carboxylic acid groups and a nonpolar twelve-carbon backbone, results in limited water solubility.[1] The presence of the butyl group further enhances its hydrophobic character.[1] It is, however, soluble in organic solvents.[1]
Synthesis of Alkyl-Substituted Dicarboxylic Acids: A Conceptual Framework
A plausible and common approach for synthesizing such structures is through malonic ester synthesis .[5] This method allows for the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid. To generate a dicarboxylic acid like this compound, a variation of this synthesis could be employed, potentially involving a Michael addition or a tandem alkylation approach.
Another potential synthetic pathway involves the oxidation of appropriate precursors . For instance, the oxidation of a cyclic ketone can yield a dicarboxylic acid.[5] In the case of this compound, a custom-synthesized cyclic precursor would be necessary. Additionally, the enzymatic oxidation of fatty acids is a known route for producing dicarboxylic acids.[6]
The following diagram illustrates a conceptual workflow for a malonic ester-type synthesis, which is a foundational method for carbon-carbon bond formation in the synthesis of carboxylic acids.[5]
Caption: Hypothetical role of this compound as a linker molecule in drug design.
Other Industrial Applications
The versatile chemistry of this compound allows for its use in a range of other applications:
-
Surfactants and Lubricants: The amphiphilic nature of its salts and esters makes them suitable for use as surfactants. Its structure is also conducive to the synthesis of specialty lubricants. [1][7]* Coatings and Adhesives: As a building block for polyesters and polyamides, it can contribute to the final properties of coatings and adhesives, such as adhesion and environmental resistance. [3]* Electrolytes: A Chinese patent has cited the use of this compound and its salts in electrolytes for aluminum electrolytic capacitors, suggesting a role in specialized electronic applications. [8]
Analytical Methodologies
The accurate quantification and characterization of this compound are crucial for quality control and research purposes. Given its dicarboxylic acid nature, several analytical techniques are applicable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of dicarboxylic acids, but it requires a derivatization step to increase the volatility and thermal stability of the analyte. [7][9] Experimental Protocol: Derivatization for GC-MS Analysis
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a reaction vial.
-
Solvent Addition: Dissolve the sample in an appropriate solvent (e.g., acetonitrile).
-
Derivatization:
-
Silylation: Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst (e.g., trimethylchlorosilane). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) esters. [7][10] * Esterification: Alternatively, use an esterification agent like BF₃ in methanol. Heat the mixture to form the dimethyl esters. [7]4. Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Detection: Mass spectrometry is used for detection, providing both quantification and structural information from the fragmentation pattern.
-
The following diagram outlines the general workflow for GC-MS analysis of dicarboxylic acids.
Caption: General workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is another suitable method for the analysis of dicarboxylic acids and often does not require derivatization. [4][11] Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample into the HPLC system.
-
Column: A reverse-phase column (e.g., C18) is commonly used. [11] * Mobile Phase: An acidic mobile phase (e.g., water/acetonitrile with a small amount of an acid like phosphoric or perchloric acid) is used to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape. [4][11] * Detection: UV detection at a low wavelength (e.g., 200-210 nm) is typically employed, as the carboxylic acid groups have some UV absorbance in this range. [4] For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). [12]
-
Safety and Toxicology
A thorough understanding of the safety and toxicological profile of this compound is essential for its safe handling and for assessing its environmental impact.
Acute Toxicity Data:
| Route | Species | Value | Source(s) |
| Oral LD50 | Rat (male/female) | > 2500 mg/kg bw | [4] |
| Dermal LD50 | Rat (male/female) | > 2500 mg/kg bw | [4] |
| Inhalation LC50 | Rat (male/female) | > 1.03 mg/L air | [4] |
Hazard Identification:
-
Eye Irritation: Causes serious eye damage. [4]* Skin Irritation: Should be handled with care to avoid skin irritation. [1] Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: If dust or aerosols are generated, use a suitable respirator.
Ecotoxicity Data:
| Test | Species | Value | Duration | Source(s) |
| Toxicity to fish (LC50) | Cyprinus carpio | > 100 mg/L | 96 h | [4] |
| Toxicity to daphnia (EC50) | Aquatic crustacea | 145 mg/L | 48 h | [4] |
| Toxicity to algae (EC50) | Algae | 100 mg/L | 72 h | [4] |
While acute toxicity is low, the compound is classified as a severe eye irritant. [4]Appropriate PPE should always be used when handling this chemical. Information on persistence, degradability, and bioaccumulative potential is limited, but as a long-chain dicarboxylic acid, it is expected to be biodegradable. [4]
Conclusion
This compound (CAS 50905-10-7) is a versatile C12 dicarboxylic acid with established and potential applications spanning from polymer science to pharmaceuticals. Its unique structure, combining a flexible alkyl backbone with two reactive carboxylic acid groups, makes it a valuable building block for creating materials and molecules with tailored properties. While specific, in-depth research on this particular molecule is not abundant, its properties and potential can be reliably inferred from the broader knowledge of substituted dicarboxylic acids. This guide has provided a foundational understanding of its chemistry, applications, and handling, intended to serve as a valuable resource for scientists and researchers exploring its use in their respective fields.
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An In-depth Technical Guide to 2-Butyloctanedioic Acid: Synthesis, Properties, and Applications
Introduction: The Expanding Role of Branched-Chain Dicarboxylic Acids
The field of organic chemistry has long recognized the utility of dicarboxylic acids as foundational building blocks in the synthesis of a vast array of commercially important materials, including polymers, plasticizers, lubricants, and adhesives.[1] Historically, research and industrial production have centered on linear dicarboxylic acids, such as adipic and sebacic acid, which were first isolated from natural sources. However, the demand for materials with tailored properties has spurred growing interest in more complex structures, such as branched-chain dicarboxylic acids. The introduction of alkyl branches along the carbon backbone imparts unique physicochemical properties, including altered crystallinity, solubility, and thermal stability in the resulting polymers and other formulations.
This guide provides a comprehensive technical overview of a specific branched-chain dicarboxylic acid: 2-butyloctanedioic acid. While the specific historical discovery of this compound is not well-documented in readily available literature, its emergence is a logical progression in the broader exploration of functionalized organic acids. This document will serve as a resource for researchers, scientists, and drug development professionals by detailing its properties, proposing a robust synthetic pathway, and exploring its current and potential applications.
Physicochemical Properties of this compound
This compound, also known as 2-butylsebacic acid, is a C12 dicarboxylic acid featuring a butyl group at the alpha-position to one of the carboxyl groups.[2] This structure results in a chiral center at the C2 position. The compound is typically a colorless to pale yellow solid at room temperature and exhibits solubility in organic solvents, with limited solubility in water.[2]
| Property | Value | Source |
| CAS Number | 50905-10-7 | [2] |
| Molecular Formula | C₁₂H₂₂O₄ | [2] |
| Molecular Weight | 230.30 g/mol | [2] |
| Melting Point | 66-67 °C | [3] |
| Boiling Point | 397.1 °C at 760 mmHg | [4] |
| Density | 1.064 g/cm³ | [4] |
| Appearance | Colorless to pale yellow solid | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Proposed Synthesis of this compound via Malonic Ester Synthesis
While a specific, originally published synthesis for this compound is not readily found, a highly plausible and efficient route can be designed based on the well-established malonic ester synthesis.[1][5][6] This method is a versatile tool for the preparation of substituted carboxylic acids.[7] The proposed workflow involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Conceptual Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromohexane
-
Ethyl 6-bromohexanoate
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of Diethyl 2-hexylmalonate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diethyl malonate (1.0 eq) to the stirred solution at room temperature. The formation of the sodiomalonic ester enolate is an exothermic process.
-
After the addition is complete, add 1-bromohexane (1.0 eq) dropwise from the dropping funnel.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude diethyl 2-hexylmalonate. Purify by vacuum distillation if necessary.
Step 2: Synthesis of the Substituted Malonic Ester
-
Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol in a setup similar to Step 1.
-
Add the purified diethyl 2-hexylmalonate (1.0 eq) dropwise to the sodium ethoxide solution.
-
Add ethyl 6-bromohexanoate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction for completion.
-
Work up the reaction as described in Step 1 to obtain the crude substituted malonic ester.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude substituted malonic ester, add a solution of sodium hydroxide in water and ethanol.
-
Heat the mixture to reflux to facilitate the saponification (hydrolysis) of the ester groups.
-
After the hydrolysis is complete, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux to induce decarboxylation. Carbon dioxide will be evolved.
-
After the evolution of gas ceases, cool the solution. The product, this compound, may precipitate.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a hexane/ethyl acetate mixture) to obtain pure this compound.
Causality Behind Experimental Choices
-
Choice of Base: Sodium ethoxide is a sufficiently strong base to deprotonate diethyl malonate (pKa ≈ 13) and is compatible with the ethyl ester groups, preventing transesterification.
-
Reaction Conditions: The use of an inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide. Refluxing provides the necessary activation energy for the SN2 alkylation reactions.
-
Purification: Vacuum distillation of the intermediate esters is recommended to remove any unreacted starting materials or byproducts, ensuring a purer final product. Recrystallization is an effective final purification step for the solid dicarboxylic acid.
Characterization and Analytical Techniques
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the protons of the butyl and hexyl chains, as well as a methine proton at the C2 position. The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm).
-
¹³C NMR will show distinct signals for the two carboxylic acid carbons (in the range of 170-185 ppm), the chiral C2 carbon, and the carbons of the alkyl chains.
-
-
Infrared (IR) Spectroscopy: A broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid dimer.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Applications in Industry and Research
The unique structure of this compound makes it a valuable intermediate in several industrial and research applications:
-
Polymers and Resins: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides. The butyl branch can disrupt polymer chain packing, leading to materials with increased flexibility and lower crystallinity.[4]
-
Plasticizers: Esterification of this compound with alcohols can produce esters that act as plasticizers for polymers like PVC.[7] Plasticizers enhance the flexibility and durability of the final plastic products.[8][9][10]
-
Coatings and Adhesives: Its derivatives can be incorporated into coatings and adhesives to improve adhesion and resistance to environmental factors.[4]
-
Lubricants: Esters of this compound can be used in the formulation of high-performance lubricants, where they can reduce friction and wear in mechanical systems.[4]
-
Specialty Chemicals: It serves as a building block for the synthesis of more complex molecules in the pharmaceutical and cosmetic industries, where it can contribute to the desired texture and stability of formulations.[4]
Caption: Key application areas of this compound.
Safety and Handling
Like many dicarboxylic acids, this compound should be handled with appropriate care in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable and versatile chemical intermediate with significant potential in materials science and specialty chemical synthesis. While its specific history is not as well-chronicled as that of some simpler dicarboxylic acids, its synthesis can be reliably achieved through established methodologies like the malonic ester synthesis. The presence of the butyl branch on the octanedioic acid backbone provides a means to fine-tune the properties of polymers and other materials, making it an attractive target for further research and development. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and a summary of its applications, offering a solid foundation for scientists and researchers working with this interesting molecule.
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A Theoretical Guide to the Conformational Landscape of 2-Butyloctanedioic Acid
An In-depth Technical Guide
Abstract: 2-Butyloctanedioic acid, a C12 dicarboxylic acid, possesses significant conformational flexibility due to its alkyl backbone and substituted butyl group.[1] This flexibility is a critical determinant of its physicochemical properties and its interactions in various applications, from polymer synthesis to its potential role as a plasticizer.[1][2] Understanding the accessible low-energy three-dimensional structures is paramount for rational design and predictive modeling. This guide presents a robust, multi-tiered computational workflow for the exhaustive conformational analysis of this compound. We detail a field-proven strategy that synergistically combines the speed of Molecular Mechanics (MM) for broad conformational sampling with the accuracy of Density Functional Theory (DFT) for high-fidelity energy refinement. This document provides not only step-by-step protocols for researchers, scientists, and drug development professionals but also the expert rationale behind critical methodological choices, ensuring a scientifically sound and reproducible approach to characterizing flexible molecules.
The Foundational Challenge: Navigating Conformational Complexity
Conformational analysis is the exploration of the different spatial arrangements a molecule can adopt through the rotation of its single bonds.[3] For a molecule like this compound, which features numerous rotatable bonds in its octanedioic acid backbone and its butyl substituent, the number of potential conformers is immense. This "combinatorial explosion" makes a systematic search, where each dihedral angle is rotated by a fixed increment, computationally intractable.[4][5]
The core scientific challenge is to efficiently and accurately identify the ensemble of low-energy conformers that are significantly populated at ambient temperatures. These structures dictate the molecule's overall shape, polarity, and ability to engage in intermolecular interactions. Therefore, a purely random or a brute-force systematic search is inefficient; a guided, hierarchical approach is essential for success.[3]
The Guiding Philosophy: A Hierarchical Workflow for Accuracy and Efficiency
To balance the need for broad exploration with high accuracy, we employ a multi-level computational strategy. This approach is a best practice in the field, designed to use computational resources judiciously by filtering candidate structures through progressively more accurate theoretical levels.[3][6]
The workflow begins with a fast, classical method (Molecular Mechanics) to scan the vast potential energy surface and identify a plausible set of low-energy candidates. These candidates are then subjected to a rigorous, quantum mechanical method (Density Functional Theory) for geometry refinement and accurate energy determination.
Caption: Step-by-step workflow for the Molecular Mechanics search.
Step-by-Step Methodology:
-
Initial Structure Generation:
-
Obtain the SMILES string for this compound: C(CCCCCC(O)=O)(CCCC)C(O)=O. [1] * In Avogadro, go to Build > Insert > SMILES and paste the string.
-
Perform a preliminary geometry optimization within Avogadro using the GAFF force field (Extensions > Optimize Geometry).
-
Save the structure as a PDB file (e.g., boa.pdb). [7]
-
-
GAFF Topology Generation with Antechamber:
-
System Preparation for GROMACS:
-
Conformational Search via Simulated Annealing:
-
Simulated annealing involves heating the system in a molecular dynamics simulation to allow it to overcome energy barriers, followed by a slow cooling period to allow it to settle into various low-energy minima. [12] * Create a GROMACS input file (.mdp) specifying a simulated annealing protocol. This involves defining a sequence of temperatures for the simulation to cycle through.
-
Run the simulation in a vacuum using the GROMACS gmx mdrun command.
-
Trustworthiness: This stochastic approach is less likely to get trapped in a single local minimum compared to simple energy minimization, thus providing a more trustworthy exploration of the conformational space.
-
-
Conformer Extraction and Clustering:
-
From the resulting trajectory, extract individual frames (snapshots) at regular intervals.
-
Use GROMACS clustering tools (gmx cluster) to group structurally similar conformers. This is a crucial step to identify the unique low-energy states and eliminate redundancy.
-
Select the central structure from the most populated and lowest-energy clusters for the next tier of calculations.
-
Tier 2: High-Accuracy Refinement with Density Functional Theory (DFT)
The conformers obtained from the MM search are plausible but lack energetic precision. DFT, a quantum mechanical method, is now used to re-optimize these structures and calculate their relative energies with high accuracy. [6][13]
Expertise in Action: Selecting the DFT Functional and Basis Set
The accuracy of a DFT calculation depends on the choice of the exchange-correlation functional and the basis set. [14]
-
Functional: For flexible organic molecules, it is critical to choose a functional that accurately describes non-covalent intramolecular interactions, particularly London dispersion forces. Modern, range-separated hybrid functionals with empirical dispersion corrections are the authoritative standard. A highly recommended choice is ωB97X-D . [6]The "D" explicitly signifies the inclusion of dispersion corrections.
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A good balance between accuracy and computational cost for a molecule of this size is a double-zeta quality basis set with polarization functions, such as def2-SVP . [6][14]
Experimental Protocol: DFT Geometry Optimization
Required Software:
-
Gaussian, ORCA, or PySCF: Any modern quantum chemistry software package. [15][16] Step-by-Step Methodology:
-
Input File Preparation:
-
For each unique conformer selected from the MM tier, create a separate input file for the DFT software.
-
The input file must specify the atomic coordinates, the total charge (0 for the neutral diacid), and the spin multiplicity (1 for a closed-shell singlet).
-
-
Calculation Specification (Gaussian Example):
-
The "route section" of the input file defines the calculation. A typical route section for a geometry optimization followed by a frequency calculation would be:
-
Causality:
-
opt: Requests a geometry optimization to find the nearest stationary point on the potential energy surface.
-
freq=noraman: Requests a vibrational frequency calculation after the optimization is complete. This is a self-validating step.
-
wb97xd/def2svp: Specifies the chosen functional and basis set.
-
-
-
Execution and Verification:
-
Run the calculation for each conformer.
-
Upon completion, verify that each optimization converged successfully.
-
Trustworthiness: The most critical step is to inspect the output of the frequency calculation. For a structure to be a true energy minimum, it must have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point, not a stable conformer, and that structure should be further investigated or discarded.
-
Data Analysis and Interpretation
With the DFT-optimized structures and energies, the final step is to analyze the conformational landscape.
Energetic Analysis and Population
The key is to determine the relative stability of each confirmed conformer.
-
Extract Energies: From the DFT output files, extract the final electronic energy, including the zero-point vibrational energy (ZPVE) correction. This gives the Gibbs Free Energy at 0 K.
-
Calculate Relative Energies: Designate the energy of the lowest-energy conformer as 0.0 kcal/mol and calculate the relative energy (ΔG) of all other conformers with respect to this global minimum.
-
Calculate Boltzmann Population: Use the Boltzmann distribution equation to calculate the expected population of each conformer at a given temperature (e.g., 298.15 K). This reveals which structures are chemically relevant.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C1-C2-Cα-Cβ, °) | Intramolecular H-Bond (O-H···O, Å) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| BOA-1 | 0.00 | 178.5 | 1.85 | 75.3 |
| BOA-2 | 0.85 | -65.2 | 2.81 | 18.1 |
| BOA-3 | 1.50 | 68.9 | None | 5.1 |
| BOA-4 | 2.50 | 85.1 | None | 1.5 |
Geometric Analysis
Beyond energy, the structures themselves provide crucial insights. The most stable conformers of dicarboxylic acids are often stabilized by intramolecular hydrogen bonds between the two carboxyl groups, forming a cyclic-like structure. Analysis should focus on:
-
Key Dihedral Angles: Characterize the overall backbone shape (e.g., linear vs. bent).
-
Intramolecular Hydrogen Bonding: Measure the distance between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other. A short distance (< 2.5 Å) indicates a stabilizing interaction.
Caption: Relationship between major conformational families.
Conclusion
The theoretical study of this compound's conformation is not merely an academic exercise; it provides a fundamental understanding of the molecule's behavior. The hierarchical MM and DFT workflow described herein is a robust, efficient, and scientifically rigorous method for navigating the complex potential energy surface of flexible molecules. By identifying and characterizing the most stable conformers, researchers can build more accurate models for predicting material properties, receptor binding affinities, and other critical parameters, ultimately accelerating research and development in materials science and pharmacology.
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A Senior Application Scientist's Guide to the De Novo Crystal Structure Analysis of 2-Butyloctanedioic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs) and materials science building blocks, this is of paramount importance. This technical guide presents a comprehensive, field-proven methodology for the de novo determination of the crystal structure of a novel substituted dicarboxylic acid, using 2-butyloctanedioic acid as a practical case study. As no public crystal structure for this specific molecule is available, this document serves as a holistic workflow from synthesis validation to final structural elucidation and computational verification. We will detail the causality behind experimental choices in crystallization, single-crystal and powder X-ray diffraction, and the synergistic use of computational modeling to ensure a robust, self-validating analytical system.
Introduction to Dicarboxylic Acids and the Model Compound
Dicarboxylic acids are fundamental organic compounds characterized by two carboxylic acid functional groups. Their ability to form extensive hydrogen-bonding networks makes them critical components in the formation of coordination polymers, co-crystals, and APIs.[1][2] The specific arrangement of these hydrogen bonds governs properties like solubility, melting point, and stability.[1][2]
This compound (C₁₂H₂₂O₄) is a dicarboxylic acid featuring a C8 backbone with a C4 butyl substituent at the second position.[3][4] Its structure presents an interesting case for studying the interplay between the hydrophobic butyl chain and the hydrophilic carboxylic acid groups in directing crystal packing. This guide will walk through the necessary steps to take this compound from a synthesized powder to a fully characterized, three-dimensional crystal structure.
Part 1: Prerequisite - Synthesis Confirmation and Purity Analysis
Before any crystallization attempts, the identity and purity of the bulk sample must be unequivocally confirmed. Attempting to crystallize an impure or incorrect compound is a common source of failure.
Core Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups, particularly the characteristic broad O-H and sharp C=O stretches of the carboxylic acid moieties.
-
Elemental Analysis: To confirm the empirical formula.
This multi-faceted approach ensures the material being subjected to crystallization is indeed the target compound of high purity, forming the foundation of a trustworthy analysis.
Part 2: The Art and Science of Crystallization
The goal of crystallization is to produce a single, well-ordered crystal free of defects and large enough for diffraction (typically 30-300 microns).[5] For dicarboxylic acids, solvent choice is critical, balancing the polarity of the carboxylic groups with the nonpolar alkyl chain.
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of nucleation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the compound's solubility and causing crystallization.[6]
Experimental Protocol: Slow Evaporation for this compound
-
Solvent Screening: Screen a range of solvents (e.g., ethanol, acetone, ethyl acetate, and mixtures with water or hexane) to find one in which this compound has moderate solubility.
-
Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol/water mixture) at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with a needle a few times to allow for very slow evaporation. Place the vial in a vibration-free location.
-
Monitoring: Monitor the vial daily for the formation of small, clear crystals. The process can take anywhere from a few days to several weeks.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Structure
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7][8] It provides detailed information on bond lengths, angles, and intermolecular interactions.[5][7]
SC-XRD Experimental Workflow
The process follows a logical progression from data collection to a refined structural model.
Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal is identified under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage during data collection.[9]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5][10]
-
Data Processing: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like absorption), and scaling the data.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[11]
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GOF).
Hypothetical Crystallographic Data for this compound
The following table presents realistic, hypothetical data that one might expect to obtain from a successful SC-XRD experiment on this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₂H₂₂O₄ | Confirms the molecular unit. |
| Formula Weight | 230.30 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A common centrosymmetric space group for organic molecules.[1] |
| a, b, c (Å) | 10.5, 8.2, 15.1 | Unit cell dimensions. |
| β (°) | 95.5 | The unique angle in the monoclinic system. |
| Volume (ų) | 1298 | The volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-int | 0.035 | Data redundancy and quality metric (lower is better). |
| R1 [I > 2σ(I)] | 0.042 | Final agreement factor for significant reflections (lower is better). |
| wR2 (all data) | 0.115 | Weighted agreement factor for all data (lower is better). |
| Goodness-of-Fit (GOF) | 1.05 | Should be close to 1.0 for a good model. |
Part 4: Powder X-ray Diffraction (PXRD) for Bulk Purity
While SC-XRD provides the structure of a single crystal, it doesn't guarantee that the bulk powder is the same crystalline phase.[12] Powder X-ray Diffraction (PXRD) is essential for confirming the phase purity of the material.[13][14]
PXRD Experimental Workflow
Caption: The workflow for Powder X-ray Diffraction (PXRD) phase analysis.
The experimental PXRD pattern from the bulk sample is compared to a pattern simulated from the single-crystal structure data. A perfect match confirms that the bulk material is a single, pure crystalline phase.[10] Any additional peaks in the experimental pattern would indicate the presence of impurities or a different polymorph.[14][15]
Part 5: Computational Validation with Density Functional Theory (DFT)
To achieve the highest level of confidence, experimental results can be validated with computational methods.[16] Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule in silico and compare it to the experimentally determined structure.[17]
A small root-mean-square deviation (RMSD) between the DFT-optimized geometry and the SC-XRD structure provides strong evidence for the correctness of the experimental model.[18][19] This synergy is particularly powerful for resolving ambiguities, such as the precise location of hydrogen atoms, which are often difficult to pinpoint with X-rays alone.[20]
Synergy Between Experimental and Computational Methods
Caption: The synergistic relationship between XRD and DFT.
Part 6: Analysis of the this compound Crystal Structure
Based on our hypothetical data, we can now analyze the key structural features. In the P2₁/c space group with Z=4, the molecule would occupy a general position in the unit cell.
-
Molecular Conformation: The alkyl chains (both the octanedioic backbone and the butyl substituent) would likely adopt a staggered, low-energy conformation to minimize steric hindrance.
-
Intermolecular Interactions: The most significant interactions would be the hydrogen bonds between the carboxylic acid groups. Dicarboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[1][21]
-
Crystal Packing: These hydrogen-bonded dimers would then pack in a way dictated by the weaker van der Waals interactions of the alkyl chains. The butyl groups would likely interdigitate with the chains of neighboring dimers, leading to a layered or sheet-like structure, a common packing motif for dicarboxylic acids.[22]
Conclusion
This guide has outlined a rigorous, multi-technique workflow for the complete crystal structure determination of this compound, a process applicable to any novel small molecule. By integrating meticulous synthesis validation, strategic crystallization, definitive single-crystal analysis, bulk phase verification with PXRD, and computational validation via DFT, we establish a self-validating system that ensures the highest degree of scientific integrity. The resulting high-resolution structural model is not merely an academic curiosity; it is actionable intelligence for drug development professionals and materials scientists, providing the foundational data needed to understand and predict a compound's behavior.
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A Technical Guide to the Thermochemical Landscape of 2-Butyloctanedioic Acid: An Integrated Experimental and Computational Approach
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the notable absence of comprehensive thermochemical data for 2-Butyloctanedioic acid (CAS 50905-10-7), a substituted dicarboxylic acid with potential applications in polymer synthesis and specialty chemicals.[1] In the absence of published values for key parameters such as enthalpy of formation and heat capacity, this document serves as a detailed roadmap for researchers to generate this critical data. We present an integrated approach, detailing both gold-standard experimental methodologies and high-accuracy computational workflows. This guide is structured not as a static repository of data, but as a strategic manual, empowering research teams to produce reliable, publication-quality thermochemical profiles. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Data Gap for this compound
This compound is a C12 dicarboxylic acid featuring a butyl substituent.[1] Its structure suggests utility as a monomer for polyesters and polyamides, or as a plasticizer.[1] The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and potential energy release, which are critical parameters for process safety, reaction engineering, and material science applications.
A thorough review of the scientific literature, including comprehensive databases like the NIST Chemistry WebBook, reveals a significant gap in the thermochemical data for this specific molecule.[2][3][4][5] While basic physical properties are available, core thermodynamic quantities are uncharacterized. This guide provides the necessary theoretical grounding and practical, step-by-step protocols to bridge this knowledge gap.
Known Physical Properties
The currently available physical data for this compound is limited. A summary of these properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₄ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Melting Point | 66 - 67 °C | ECHEMI[6] |
| Boiling Point | 397.1 °C at 760 mmHg | BOC Sciences[4] |
| Density | 1.064 g/cm³ | BOC Sciences[4] |
Part I: Experimental Determination of Thermochemical Properties
The most trustworthy thermochemical data are derived from direct experimental measurement. The following sections detail the primary experimental techniques required to establish a robust thermochemical profile for this compound.
Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry
Expertise & Experience: The standard enthalpy of formation is arguably the most crucial thermochemical parameter. It is determined indirectly by first measuring the standard enthalpy of combustion (ΔcH°) through oxygen bomb calorimetry.[7] For organic acids, this is a well-established, high-precision technique.[7][8] The causality is straightforward: the complete combustion of the compound to defined products (CO₂(g) and H₂O(l)) releases a quantity of heat directly related to the energy stored in its chemical bonds. By applying Hess's Law and using the known enthalpies of formation for the combustion products, we can calculate the enthalpy of formation of the reactant.[9]
Trustworthiness: The protocol's integrity is maintained through rigorous calibration with a primary standard, typically benzoic acid, whose heat of combustion is precisely known.[10] This calibration establishes the heat capacity of the calorimeter system, ensuring the accuracy of subsequent measurements on the target compound.
-
Sample Preparation:
-
Press approximately 1 gram of high-purity (>99.5%) this compound into a pellet.
-
Accurately weigh the pellet to ±0.0001 g.
-
Since the compound is a solid, it can be placed directly into the sample crucible.[11]
-
-
Bomb Assembly:
-
Measure and weigh a 10 cm length of ignition wire (typically nickel-chromium or platinum).
-
Secure the wire to the electrodes of the bomb head, ensuring it is in firm contact with the sample pellet.[11]
-
Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with high-purity oxygen to approximately 30 atm.[12] Check for leaks.
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of water.
-
Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals (e.g., every 30 seconds) for 5 minutes to establish a stable baseline.
-
Fire the bomb by passing a current through the ignition wire.
-
Record the temperature every 30 seconds as it rises, continuing for at least 5 minutes after the peak temperature is reached to establish the final temperature plateau.
-
-
Data Analysis:
-
After depressurizing the bomb, collect and weigh the unburned portion of the ignition wire.
-
Correct the observed temperature rise for heat exchange with the surroundings and the heat released by the ignition wire.
-
Calculate the total heat released (q_total) using the predetermined heat capacity of the calorimeter (C_cal), established by running the same procedure with benzoic acid.
-
Calculate the standard massic energy of combustion (Δcu°) and then the standard molar enthalpy of combustion (ΔcH°).
-
Finally, calculate the standard molar enthalpy of formation (ΔfH°) using Hess's Law and the known ΔfH° values for CO₂(g) and H₂O(l).[9]
-
Part II: Computational Prediction of Thermochemical Properties
Computational chemistry provides a powerful, complementary approach for determining thermochemical data, especially when experimental measurements are unavailable or difficult to perform. [13]High-accuracy composite methods can predict enthalpies of formation with an accuracy approaching that of experiments (typically within ±1-2 kcal/mol or 4-8 kJ/mol). [14]
High-Accuracy Composite Methods: G3 and CBS-QB3 Theories
Expertise & Experience: Methods like Gaussian-3 (G3) theory and Complete Basis Set (CBS-QB3) theory are not single calculations but rather multi-step recipes designed to approximate very high-level, computationally expensive results. [6][14][15]They achieve this by combining calculations at different levels of theory and with different basis sets, along with empirical corrections, to cancel out errors systematically. [15][16]These methods have been extensively benchmarked against experimental data and are considered reliable for organic molecules. [17][18][19] Trustworthiness: The reliability of these computational models is established through validation. Before calculating the properties of the unknown (this compound), the chosen method should be benchmarked against a set of structurally similar dicarboxylic acids for which high-quality experimental data exists in the NIST Chemistry WebBook. [20]Successful reproduction of known values builds confidence in the predictions for the target molecule.
-
Structure Generation:
-
Construct the 3D structure of this compound using a molecular modeling program.
-
Perform a conformational search to identify the lowest energy conformer(s), as this is crucial for accurate thermochemistry.
-
-
Execution of Composite Method:
-
Submit the lowest-energy conformer to the chosen composite method (e.g., G3 or CBS-QB3) using a quantum chemistry software package like Gaussian.
-
The software will automatically perform the prescribed series of calculations:
-
-
Thermochemical Data Extraction:
-
The primary output is the total electronic energy at 0 K.
-
The frequency calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy) to bring the value to 298.15 K. [22]
-
-
Enthalpy of Formation Calculation:
-
The calculated total enthalpy of the molecule is used in an atomization reaction scheme.
-
ΔfH°(molecule) = H(molecule) - Σ[H(constituent atoms)] + Σ[ΔfH°(constituent atoms)]
-
The calculated enthalpies (H) for the molecule and its constituent atoms are taken from the G3 or CBS-QB3 output. The standard experimental enthalpies of formation (ΔfH°) for the atoms in their standard state (e.g., C(graphite), H₂(g), O₂(g)) are taken from literature.
-
Data Synthesis and Conclusion
The ultimate goal is to establish a set of reliable, critically evaluated thermochemical data for this compound. The experimental results, particularly the enthalpy of formation derived from bomb calorimetry, should be considered the benchmark. The computationally derived values should be compared against this benchmark. A strong agreement between the high-accuracy computational results and the experimental data provides a powerful cross-validation of both methods.
By following the rigorous experimental and computational protocols outlined in this guide, researchers can confidently generate the missing thermochemical data for this compound. This will not only contribute valuable information to the public scientific record but also enable more accurate modeling and safer implementation of this compound in its various potential applications.
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Unlocking the Therapeutic Potential of 2-Butyloctanedioic Acid: A Technical Guide for Preclinical Investigation
Forward
The landscape of metabolic and inflammatory disease research is in continuous pursuit of novel molecular entities that can serve as therapeutic agents or biological probes. Within the broad class of dicarboxylic acids, which are emerging as significant metabolic regulators, 2-butyloctanedioic acid presents a unique structural motif. Its octanedioic acid backbone suggests a role in fatty acid metabolism, while the C2-butyl substitution introduces distinct steric and lipophilic properties that may confer novel biological activities. This guide provides a comprehensive framework for the initial preclinical investigation of this compound, grounded in established biochemical principles and cutting-edge experimental methodologies. We will explore its potential as a modulator of key cellular pathways and provide detailed protocols for its characterization, empowering researchers to systematically evaluate its therapeutic promise.
Introduction: The Emerging Significance of Dicarboxylic Acids in Cellular Signaling
Dicarboxylic acids (DCAs) are products of fatty acid ω-oxidation, a metabolic pathway that becomes prominent under conditions of high lipid flux or impaired mitochondrial β-oxidation[1][2]. Beyond their role as metabolic intermediates, DCAs are increasingly recognized as signaling molecules that can influence a range of physiological processes. For instance, certain DCAs have been shown to modulate the activity of nuclear receptors and other chemosensory receptors, thereby impacting gene expression and cellular function[3].
This compound, with its C12 backbone, is structurally distinct from well-characterized short- and medium-chain dicarboxylic acids. The presence of a butyl group at the α-carbon position is hypothesized to influence its interaction with protein targets and its metabolic stability. This guide will focus on two primary areas of potential biological activity for this compound: metabolic modulation and anti-inflammatory effects .
Potential Biological Activity I: Metabolic Modulation via Peroxisome Proliferator-Activated Receptors (PPARs)
Mechanistic Hypothesis: A Putative PPAR Agonist
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism[4][5]. PPARα, highly expressed in the liver, is a key regulator of fatty acid oxidation, while PPARγ is a master regulator of adipogenesis and insulin sensitivity[4][6]. Given that fatty acids and their derivatives are natural ligands for PPARs, it is plausible that this compound may act as a PPAR agonist. The structural similarity to endogenous fatty acids suggests potential binding to the ligand-binding domain of PPAR isoforms.
The butyl group at the C2 position may enhance its binding affinity and selectivity for specific PPAR isotypes compared to unsubstituted dicarboxylic acids. Modulation of PPAR activity by this compound could have significant therapeutic implications for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.
In Silico Investigation: Predicting PPAR Binding Affinity
Prior to in vitro experimentation, computational docking can provide valuable insights into the potential interaction of this compound with PPARs. Molecular docking simulations can predict the binding energy and pose of the compound within the ligand-binding pocket of PPARα and PPARγ.
Caption: Workflow for in silico docking of this compound with PPARs.
-
Obtain Receptor Structures: Download the crystal structures of human PPARα and PPARγ ligand-binding domains from the Protein Data Bank (PDB).
-
Prepare Ligand: Generate a 3D structure of this compound and perform energy minimization using a suitable chemistry software.
-
Prepare Receptor: Remove water molecules and co-crystallized ligands from the PDB files. Add polar hydrogens and assign charges.
-
Define Binding Site: Define the grid box for docking around the known ligand-binding pocket of each receptor.
-
Run Docking Simulation: Use a molecular docking program such as AutoDock Vina to dock the ligand to each receptor.[7]
-
Analyze Results: Analyze the predicted binding energies and visualize the binding poses to identify key interactions with amino acid residues in the binding pocket.
In Vitro Validation: PPAR Reporter Gene Assay
A luciferase reporter gene assay is a robust method to determine if this compound can activate PPARs in a cellular context. This assay utilizes a plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.
Caption: Workflow for the PPAR luciferase reporter gene assay.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with a PPAR expression vector (for PPARα or PPARγ), a PPRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and known PPAR agonists as positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).[8]
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
| Parameter | Description |
| Cell Line | HEK293T or other suitable host cells |
| Plasmids | PPAR expression, PPRE-luciferase, Renilla control |
| Test Compound | This compound (various concentrations) |
| Positive Controls | GW7647 (PPARα), Rosiglitazone (PPARγ) |
| Assay Readout | Luminescence |
Potential Biological Activity II: Anti-Inflammatory Effects
Mechanistic Hypothesis: Analogy to Butyrate's Anti-inflammatory Properties
The short-chain fatty acid butyrate, which shares a butyl functional group with this compound, is well-documented for its potent anti-inflammatory properties.[9][10] Butyrate exerts these effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the suppression of pro-inflammatory signaling pathways such as NF-κB.[11][12] We hypothesize that this compound may exhibit similar anti-inflammatory activities, potentially through the modulation of these pathways. The longer dicarboxylic acid backbone may influence its cellular uptake and interaction with inflammatory mediators.
In Vitro Investigation: Assessing Anti-inflammatory Activity in Macrophages
Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. An in vitro assay using LPS-stimulated macrophages can be employed to assess the anti-inflammatory potential of this compound.
Caption: Workflow for assessing the anti-inflammatory effect of this compound in macrophages.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).
-
Include a vehicle control, an LPS-only control, and a positive control (e.g., a known anti-inflammatory drug).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Cell Viability Assay:
-
Assess the viability of the cells treated with this compound using an MTT or similar viability assay to rule out cytotoxicity-mediated effects.
-
| Parameter | Description |
| Cell Line | RAW 264.7 or primary macrophages |
| Stimulant | Lipopolysaccharide (LPS) |
| Test Compound | This compound (various concentrations) |
| Readouts | TNF-α and IL-6 levels (ELISA), Cell Viability (MTT) |
Summary and Future Directions
This technical guide outlines a rational and systematic approach to investigate the potential biological activities of this compound. The proposed in silico and in vitro experiments provide a solid foundation for characterizing its effects on metabolic and inflammatory pathways. Positive findings from these initial studies would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of metabolic and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.
The exploration of novel chemical entities like this compound is essential for advancing our understanding of cellular metabolism and inflammation and for the development of next-generation therapeutics.
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An In-depth Technical Guide to the Environmental Fate of Branched Dicarboxylic Acids
This guide provides a comprehensive technical overview of the environmental fate of branched dicarboxylic acids (BDCAs), intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. It delves into the core processes governing their persistence, mobility, and transformation in the environment, supported by field-proven insights and established experimental protocols.
Introduction: The Environmental Significance of Branched Dicarboxylic Acids
Branched dicarboxylic acids represent a diverse class of organic compounds characterized by a carbon chain with one or more alkyl branches and two carboxyl functional groups. They enter the environment from both natural and anthropogenic sources. Natural sources include the microbial degradation of plant matter and lipids, with some BDCAs, like the "diabolic acids" found in Butyrivibrio bacteria, playing roles in specific ecosystems.[1] Anthropogenic sources are more varied, encompassing industrial lubricants, plasticizers, and specialty chemicals. Their unique structural properties, particularly the branching, can significantly influence their environmental behavior compared to their linear counterparts. Understanding the environmental fate of BDCAs is crucial for assessing their potential risks and developing strategies for their safe use and disposal.
Physicochemical Properties and their Influence on Environmental Distribution
The environmental distribution of BDCAs is fundamentally governed by their physicochemical properties, which are in turn dictated by their molecular structure, including chain length and the position and size of the branches.
Water Solubility and pKa
The two carboxylic acid groups confer a degree of water solubility to BDCAs. However, this is often counteracted by the hydrophobic nature of the carbon backbone. The dissociation constants (pKa) of the carboxylic acid groups determine the charge state of the molecule at a given pH. In most environmental systems (pH 6-8), BDCAs will exist predominantly in their anionic form, which influences their interaction with soil and sediment particles.
Sorption and Mobility in Soil and Sediment
The mobility of BDCAs in the subsurface environment is largely controlled by sorption processes. Studies on dicarboxylic acids have shown that their adsorption to soil minerals, such as kaolinite and montmorillonite, is highly pH-dependent, with greater sorption observed at lower pH values.[2][3] The sorption capacity of minerals also plays a role, with montmorillonite exhibiting a higher capacity than kaolinite.[2]
The interaction between BDCAs and soil organic matter is also a key factor. The partitioning of both neutral and anionic species into soil organic matter is influenced by molecular size and polarity.[4] The presence of divalent cations like Ca²⁺ can also impact the sorption of anionic BDCAs, although the effect may be modest within typical environmental concentrations.[4] The type of complexation with mineral surfaces can vary, with outer-sphere complexes being more common in aqueous environments and inner-sphere complexes favored under drier conditions, suggesting stronger binding in the latter case.[2][3]
Table 1: Factors Influencing the Sorption of Dicarboxylic Acids in Soil
| Factor | Influence on Sorption | Rationale |
| pH | Decreased pH generally increases sorption. | Protonation of carboxylic acid groups reduces electrostatic repulsion with negatively charged soil surfaces. |
| Soil Mineralogy | Higher clay content, particularly with 2:1 clays like montmorillonite, increases sorption. | Greater surface area and cation exchange capacity of these minerals. |
| Organic Matter Content | Higher organic matter content generally increases sorption. | Hydrophobic interactions and potential for complexation with organic functional groups. |
| Chain Length | Increased chain length can lead to greater sorption. | Enhanced hydrophobic interactions with soil organic matter. |
| Branching | Branching may decrease sorption compared to linear analogues of similar molecular weight. | Steric hindrance can interfere with efficient packing and interaction with sorbent surfaces. |
| Cation Concentration | Increased concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) can increase sorption of anionic species. | Cation bridging between the negatively charged BDCA and negatively charged soil surfaces. |
Transformation and Degradation Pathways
The persistence of BDCAs in the environment is determined by their susceptibility to biotic and abiotic degradation processes.
Biodegradation: The Primary Degradation Route
Biodegradation is the most significant process for the ultimate removal of BDCAs from the environment. The presence of branching, however, can pose a challenge to microbial degradation.
Under aerobic conditions, the biodegradation of BDCAs often involves initial transformations to overcome the steric hindrance of the branch points. A well-studied example is the degradation of phytanic acid, a multi-branched fatty acid. Due to the methyl group at the β-position, direct β-oxidation is blocked. Instead, it undergoes α-oxidation to yield pristanic acid, which can then be degraded via peroxisomal β-oxidation.[2][3][5] This α-oxidation pathway involves a series of enzymatic reactions including activation, hydroxylation, and cleavage.[2][5]
For other BDCAs, ω-oxidation can be a key initial step, where the terminal methyl group is oxidized to a carboxylic acid, forming a tricarboxylic acid that can then enter central metabolic pathways.[6][7] The subsequent degradation often proceeds through β-oxidation, similar to linear dicarboxylic acids.[6]
Diagram 1: Generalized Aerobic Biodegradation Pathway for Branched Dicarboxylic Acids
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Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Multi-Step Synthesis of 2-Butyloctanedioic Acid from Oleic Acid
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis of 2-butyloctanedioic acid, a C12 substituted dicarboxylic acid, starting from oleic acid, a renewable C18 fatty acid feedstock. This compound and its derivatives have applications as plasticizers, lubricants, and intermediates in the synthesis of polymers and specialty chemicals.[1][2] The synthetic route detailed herein is a multi-step process necessitated by the carbon chain length mismatch between the precursor and the final product. It involves: (1) Oxidative cleavage of oleic acid to yield azelaic acid (C9), (2) A challenging chain-shortening degradation of azelaic acid to suberic acid (C8), and (3) α-alkylation of suberic acid to introduce the butyl group, followed by hydrolysis to yield the target molecule. This document provides the scientific rationale behind each step, detailed, self-validating protocols, and methods for characterization, designed to equip researchers with the knowledge to successfully navigate this complex synthesis.
Introduction & Strategic Overview
The conversion of biomass-derived feedstocks like oleic acid into value-added chemicals is a cornerstone of sustainable chemistry.[3] Oleic acid, a monounsaturated fatty acid, is an abundant and attractive starting material. The target molecule, this compound (also known as 2-butylsuberic acid)[2], requires a specific C8 dicarboxylic acid backbone. The primary challenge in this synthesis is the transformation of the C9 dicarboxylic acid (azelaic acid), obtained from the cleavage of oleic acid, into the C8 dicarboxylic acid (suberic acid).
This guide addresses this challenge by proposing a robust, albeit demanding, synthetic pathway. Each stage is broken down into its core principles and a detailed experimental protocol.
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages, each yielding a key intermediate that will be purified and characterized before proceeding to the next step.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Oxidative Cleavage of Oleic Acid to Azelaic Acid
Principle and Rationale
The first step involves the cleavage of the C9=C10 double bond in oleic acid. While various oxidative methods exist[4][5][6], ozonolysis followed by an oxidative workup is the method of choice due to its high efficiency and reproducibility, often yielding over 95% of the principal dicarboxylic acid fission products.[7][8][9] Ozone reacts completely with the double bond to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide.[10] Subsequent decomposition of the ozonide with an oxidizing agent, such as hydrogen peroxide in formic acid, cleaves the molecule into azelaic acid (nonanedioic acid) and nonanoic acid.[7][8][9][11]
Detailed Protocol: Ozonolysis of Oleic Acid
Materials:
-
Oleic Acid (high purity, e.g., 90%+)
-
Methanol (reagent grade)
-
Formic Acid (88%)
-
Hydrogen Peroxide (30%)
-
Ozone generator
-
Dry Ice / Acetone bath
-
Three-necked round-bottom flask, gas dispersion tube, magnetic stirrer
Procedure:
-
Reaction Setup: In a 1 L three-necked flask equipped with a magnetic stirrer, gas dispersion tube, and a gas outlet connected to a trap (e.g., potassium iodide solution), dissolve 56.4 g (0.2 mol) of oleic acid in 300 mL of methanol.
-
Ozonolysis: Cool the flask to -78 °C using a dry ice/acetone bath. Begin bubbling ozone-enriched oxygen through the solution via the gas dispersion tube. Monitor the reaction by testing the exit gas for ozone (e.g., bubbling through a KI solution). The reaction is complete when ozone is detected in the exit gas, indicating the consumption of oleic acid. This typically takes 2-4 hours depending on the ozone generator's output.
-
Purging: Once the reaction is complete, purge the solution with nitrogen or dry air for 15-20 minutes to remove any residual ozone.
-
Oxidative Workup: To the cold solution, cautiously add a pre-mixed solution of 40 mL of 88% formic acid and 40 mL of 30% hydrogen peroxide.
-
Decomposition: Remove the cooling bath and allow the mixture to warm to room temperature. Stir overnight. The mixture may gently reflux.
-
Isolation: Add 200 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 150 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from hot water or a water/acetone mixture to yield pure azelaic acid as a white crystalline solid.
Characterization of Intermediate 1: Azelaic Acid
| Property | Expected Value |
| Appearance | White crystalline powder |
| Yield | 85-95% |
| Melting Point | 109–111 °C |
| ¹H NMR (CDCl₃) | δ 1.30-1.40 (m, 6H), 1.60-1.67 (m, 4H), 2.35 (t, 4H) |
| ¹³C NMR (CDCl₃) | δ 24.6, 28.8, 29.0, 33.9, 179.8 |
Stage 2: Chain Shortening via Barbier-Wieland Degradation
Principle and Rationale
This is the most critical and challenging step of the synthesis. The Barbier-Wieland degradation is a classic method for shortening a carboxylic acid chain by one carbon.[12][13] The procedure involves converting the carboxylic acid to an ester, reacting it with a Grignard reagent to form a tertiary alcohol, dehydrating the alcohol to an alkene, and finally, oxidatively cleaving the alkene to yield the new, shorter carboxylic acid.[14][15][16] To apply this to a dicarboxylic acid like azelaic acid, one carboxyl group must be selectively protected or the reaction must be performed on the diester, followed by separation of products. Here, we will proceed with the diester.
Detailed Protocol: Azelaic Acid to Suberic Acid
Part A: Esterification of Azelaic Acid
-
Follow a standard Fischer esterification protocol by refluxing azelaic acid (1 mol eq.) in a large excess of anhydrous ethanol with a catalytic amount of sulfuric acid for 4-6 hours.
-
Work up by neutralizing with sodium bicarbonate solution, extracting with ether, drying, and removing the solvent. Purify by vacuum distillation to obtain diethyl azelate.
Part B: Grignard Reaction
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from bromobenzene (4.2 mol eq.) and magnesium turnings (4.2 mol eq.) in anhydrous diethyl ether.
-
To the stirred Grignard reagent, add a solution of diethyl azelate (1 mol eq.) in anhydrous diethyl ether dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux for an additional 2 hours.
-
Cool the reaction and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash, dry, and concentrate to yield the crude diaryl alcohol.
Part C: Dehydration and Oxidative Cleavage
-
Reflux the crude diaryl alcohol with acetic anhydride for 3 hours to effect dehydration. Remove the excess acetic anhydride under vacuum.
-
Dissolve the resulting crude alkene in a mixture of acetic acid and water.
-
Cool the solution in an ice bath and add a solution of chromium trioxide (CrO₃) in acetic acid/water dropwise, keeping the temperature below 30 °C.
-
Stir for 12 hours at room temperature.
-
Work up by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant, followed by extraction with diethyl ether.
-
The ether layer contains the desired suberic acid. Extract the organic layer with aqueous NaOH. Acidify the aqueous layer with HCl to precipitate suberic acid.
-
Filter and recrystallize the crude suberic acid from hot water to yield the pure product.
Characterization of Intermediate 2: Suberic Acid
| Property | Expected Value |
| Appearance | Colorless crystalline solid |
| Yield | ~40-50% over 3 steps (can be variable) |
| Melting Point | 141–144 °C[17][18] |
| Molecular Weight | 174.19 g/mol [19] |
| ¹H NMR (DMSO-d₆) | δ 1.25 (m, 4H), 1.45 (m, 4H), 2.18 (t, 4H), 12.0 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 24.5, 28.4, 33.8, 174.5 |
Stage 3: α-Alkylation of Suberic Acid
Principle and Rationale
Direct alkylation of a dicarboxylic acid is not feasible. The standard approach involves converting the diacid to its diester, deprotonating the α-carbon with a strong, non-nucleophilic base to form an enolate, and then reacting the enolate with an alkyl halide in an Sₙ2 reaction.[20][21] Lithium diisopropylamide (LDA) is the base of choice as it is strong enough to quantitatively form the enolate and is sterically hindered, which minimizes side reactions.[20] The final step is the saponification (hydrolysis) of the diester to yield the target dicarboxylic acid.
Workflow for α-Alkylation
Caption: Reaction sequence for the α-alkylation of suberic acid.
Detailed Protocol: Synthesis of this compound
Part A: Synthesis of Diethyl Suberate
-
Prepare diethyl suberate from suberic acid using the Fischer esterification method as described in section 3.2, Part A.[22][23] A detailed protocol can be found in established literature.[24][25]
Part B: α-Alkylation of Diethyl Suberate Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Suberate
-
1-Bromobutane
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-BuLi (1.05 eq.). Stir at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of diethyl suberate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromobutane (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench: Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extraction: Extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude diethyl 2-butylsuberate by vacuum distillation or column chromatography on silica gel.
Part C: Saponification
-
Dissolve the purified diethyl 2-butylsuberate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3 eq.) and reflux the mixture for 4-6 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
The product, this compound, will precipitate. If it oils out, extract with ethyl acetate.
-
Collect the solid by filtration or, if extracted, dry the organic layer and remove the solvent. Recrystallize the final product from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure this compound.
Final Product Characterization
Data Summary: this compound
| Property | Expected Value |
| Appearance | Colorless to pale yellow solid[2] |
| Formula | C₁₂H₂₂O₄[2] |
| Molecular Weight | 230.30 g/mol |
| ¹H NMR (CDCl₃) | δ 0.91 (t, 3H), 1.25-1.70 (m, 14H), 2.20-2.40 (m, 3H) |
| ¹³C NMR (CDCl₃) | δ 13.9, 22.8, 25.0, 28.7, 29.5, 31.8, 32.5, 34.1, 52.5, 179.5, 180.2 |
| IR (KBr, cm⁻¹) | ~2500-3300 (broad, O-H stretch), 1705 (C=O stretch) |
| Mass Spec (ESI-) | m/z 229.1 [M-H]⁻ |
Safety & Handling
-
Ozone: Ozone is highly toxic and a powerful oxidant. The ozonolysis step must be performed in a well-ventilated fume hood. Ensure the trap for excess ozone is effective.
-
Peroxides: Hydrogen peroxide and the peroxy-formic acid formed in situ are strong oxidizers. Handle with care and avoid contact with incompatible materials.
-
Grignard Reagents / n-BuLi / LDA: These reagents are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen). Use proper syringe techniques for transfers.
-
Chromium Trioxide: Cr(VI) compounds are highly toxic and carcinogenic. Handle with extreme caution, using appropriate personal protective equipment.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood away from ignition sources.
Conclusion
The synthesis of this compound from oleic acid is a challenging but feasible process that highlights several key transformations in organic chemistry. It provides a pathway from a renewable C18 feedstock to a functionalized C12 dicarboxylic acid. While the Barbier-Wieland degradation presents a significant hurdle in terms of yield and complexity, the overall route is a valuable academic exercise and a potential, if non-trivial, route for producing specialty chemicals from biomass. Careful execution of each protocol and purification of intermediates are critical for success.
References
- OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing.
- Scalable, sustainable and catalyst-free continuous flow ozonolysis of fatty acids. Green Chemistry (RSC Publishing).
- Full article: Production of dicarboxylic acids from novel unsaturated fatty acids by laccase-catalyzed oxid
- Oxidative cleavage of the double bond of oleic acid to obtain nonanoic and azelaic acids. Research Project.
- Oxidative Cleavage of Fatty Acid Deriv
- I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing.
- Method for preparing carboxylic acids by oxidative cleavage of a vicinal diol.
- Oxidative cleavage of oleic acid.
- This compound|50905-10-7. Angene Chemical.
- Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid.
- Barbier–Wieland degrad
- Three-step reaction sequence of ozonolysis adapted to oleic acid.
- Barbier-Wieland degrad
- Barbier-Wieland Degrad
- Barbier-Wieland Degrad
- CAS 50905-10-7: this compound. CymitQuimica.
- Lecture 13 I Barbier - Wieland Degradation I Name Reactions I Organic Chemistry. YouTube.
- An In-depth Technical Guide to Diethyl Suberate: Chemical Structure, Properties, and Applic
- Suberic acid. Wikipedia.
- An In-depth Technical Guide to Diethyl Suberate (Diethyl Octanedio
- An In-depth Technical Guide to Diethyl Suberate: Properties, Synthesis, and Applic
- Minimizing side reactions during diethyl suber
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Purification of 2-Butyloctanedioic Acid: A Comprehensive Guide for Researchers
This document provides a detailed guide to the purification of 2-Butyloctanedioic acid (also known as 2-Butylsebacic acid), a C12 dicarboxylic acid with a butyl branch. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound and require high purity for their applications. The protocols described herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to allow for effective troubleshooting and optimization.
Introduction to this compound and its Purification Challenges
This compound is a dicarboxylic acid with the molecular formula C₁₂H₂₂O₄.[1] Its structure consists of an eight-carbon dicarboxylic acid backbone (octanedioic acid) with a butyl group attached to the second carbon. This branching and the overall carbon chain length contribute to its character as a relatively non-polar molecule with limited solubility in water but good solubility in many organic solvents.[1] The two carboxylic acid functional groups provide acidic properties that are central to several of the purification strategies discussed.
The primary challenge in purifying this compound lies in removing structurally similar impurities, such as shorter or longer chain dicarboxylic acids, monocarboxylic acids, and non-acidic organic residues from its synthesis. The selection of an appropriate purification technique is therefore critical and depends on the nature and quantity of the impurities present. This guide will explore three primary purification strategies: recrystallization, liquid-liquid extraction, and column chromatography.
Strategic Approach to Purification
The choice of purification method should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, combining two or more techniques, is often the most effective strategy for achieving high purity.
Caption: A general workflow for the purification of this compound.
I. Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the final step to obtain highly pure material.[2][3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.[4]
A. Solvent Selection for this compound
Given the hydrophobic nature of this compound, polar solvents like water are generally poor choices for single-solvent recrystallization. However, a mixture of a polar and a less polar solvent can be highly effective.
| Solvent/Solvent System | Rationale | Suitability |
| Ethanol/Water | Ethanol will dissolve the compound, and the addition of water as an anti-solvent will induce crystallization upon cooling.[5] | Highly Recommended |
| Acetone/Hexane | Acetone is a good solvent, while hexane acts as an anti-solvent. | Recommended |
| Toluene | Suitable for non-polar compounds; may require a larger volume. | Alternative |
| Heptane | The compound is likely to have low solubility even at high temperatures. | Not Recommended as a single solvent |
B. Protocol for Recrystallization from Ethanol/Water
This protocol is designed for the purification of approximately 5 grams of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 20-30 mL) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (typically 40-50 °C) until a constant weight is achieved.
II. Purification by Liquid-Liquid Extraction
Liquid-liquid extraction is an effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For carboxylic acids, this technique can be enhanced by manipulating the pH of the aqueous phase to ionize the acid, making it soluble in water.[6]
A. Principle of Acid-Base Extraction
This compound, having two carboxylic acid groups, can be deprotonated in the presence of a base to form a water-soluble dicarboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous phase will protonate the dicarboxylate, causing the purified dicarboxylic acid to precipitate or be extracted back into an organic solvent.[7][8]
Caption: Workflow for the purification of this compound using acid-base extraction.
B. Protocol for Liquid-Liquid Extraction
Materials:
-
Crude this compound
-
Diethyl ether or Ethyl acetate (organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of diethyl ether for 5 g of crude material).
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add 50 mL of 1 M NaOH solution, shake the funnel vigorously, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another 50 mL of 1 M NaOH.
-
Combine Aqueous Layers: Combine the aqueous extracts. At this stage, the organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH ~2), which will cause the this compound to precipitate or form an oil.
-
Back-Extraction: Add 100 mL of fresh organic solvent to the acidified aqueous mixture and shake to extract the purified carboxylic acid back into the organic phase. Separate the layers and repeat the extraction of the aqueous layer with another 50 mL of the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified this compound.
III. Purification by Column Chromatography
Column chromatography provides a higher level of separation and is particularly useful for removing impurities with similar polarities to the desired product.[9] For this compound, both normal-phase and reversed-phase chromatography can be employed.
A. Normal-Phase Chromatography
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase.[10] Due to the polar carboxylic acid groups, this compound will have a strong affinity for the silica gel. To achieve good separation and elution, a polar modifier is typically added to the mobile phase. The addition of a small amount of acid (e.g., acetic acid or formic acid) to the eluent can suppress the ionization of the carboxylic acid groups, leading to sharper peaks and better separation.[11]
Stationary Phase: Silica gel (60 Å, 230-400 mesh) Mobile Phase System: A gradient of ethyl acetate in hexane or dichloromethane, with the addition of 0.1-1% acetic acid.
B. Reversed-Phase Chromatography
Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase.[9] This technique is well-suited for separating hydrophobic molecules like this compound. The elution order is generally the reverse of normal-phase chromatography, with more polar compounds eluting first.
Stationary Phase: C18-functionalized silica gel Mobile Phase System: A gradient of acetonitrile in water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid groups are protonated.[9][12]
C. Protocol for Flash Column Chromatography (Normal Phase)
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid) and load it onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | High purity, scalable, cost-effective | Potential for low yield, requires a solid product | Final purification of a mostly pure solid |
| Liquid-Liquid Extraction | Differential partitioning and pH manipulation | Good for bulk impurity removal, scalable | Can be labor-intensive, may not remove similar acidic impurities | Initial cleanup of crude reaction mixtures |
| Column Chromatography | Differential adsorption/partitioning | High resolution, separates closely related compounds | Lower capacity, requires more solvent and time | Purification of complex mixtures or achieving very high purity |
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- HPLC Separation Modes. Waters.
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- Guide to Ion-Exchange Chromatography. Harvard Apparatus.
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- Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. (2021). Green Chemistry, 23(15), 5486-5497.
- Branched-chain dicarboxylic acids. Wikipedia.
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- Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. (2014). Journal of Chemical Technology & Biotechnology, 89(10), 1435-1444.
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GC-MS Analysis of 2-Butyloctanedioic Acid: An In-Depth Technical Guide
This technical guide provides a comprehensive framework for the analysis of 2-Butyloctanedioic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and professionals in drug development, this document details the essential protocols and theoretical underpinnings necessary for the robust quantification and identification of this branched-chain dicarboxylic acid.
Introduction: The Significance of this compound Analysis
This compound (also known as 2-Butylsebacic acid) is a dicarboxylic acid with the molecular formula C12H22O4.[1][2][3] Its structure, featuring a butyl group on the second carbon of an octanedioic acid backbone, imparts specific chemical properties, including increased hydrophobicity compared to its linear counterparts.[1] This compound serves as a versatile building block in the synthesis of polymers, plasticizers, surfactants, and other specialty chemicals.[1][4] Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and understanding its role in various chemical and biological systems.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[5] However, the low volatility and high polarity of dicarboxylic acids like this compound necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis.[6][7] This guide will focus on a validated approach for the analysis of this compound, emphasizing the critical step of derivatization.
Core Principles: Derivatization for GC-MS Analysis
The presence of two carboxylic acid functional groups in this compound makes it non-volatile and prone to thermal degradation at the high temperatures required for gas chromatography. Derivatization chemically modifies these functional groups to increase volatility. The two most common methods for derivatizing carboxylic acids for GC-MS analysis are silylation and esterification.[7][8]
-
Silylation: This process replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (TMS) group. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][9] Silylation is often preferred for its ability to provide lower detection limits and higher reproducibility.[8][10]
-
Esterification: This method converts the carboxylic acid groups into esters, typically methyl or butyl esters. Reagents such as BF3/methanol or butanolic HCl are commonly used.[6][8][11] Ester derivatives are generally more stable than their silyl counterparts, particularly in the presence of moisture.[7]
For the analysis of this compound, silylation with BSTFA is recommended due to its efficiency and the high volatility of the resulting TMS-esters.
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Protocols
Protocol 1: Sample Preparation and Extraction
The goal of this step is to isolate the this compound from the sample matrix.
Materials:
-
Sample containing this compound
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Acidification: To an appropriate volume of the sample, add HCl to adjust the pH to approximately 2. This ensures that the dicarboxylic acid is in its protonated form.
-
Extraction: Add an equal volume of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.[12]
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat Extraction: Repeat the extraction process (steps 2-4) two more times to ensure complete recovery of the analyte.
-
Drying: Pool the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.
Protocol 2: Silylation Derivatization
This protocol details the conversion of this compound to its volatile trimethylsilyl (TMS) ester.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Reagent Addition: To the dried sample extract in a reaction vial, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.
-
Derivatizing Agent: Add 100 µL of BSTFA with 1% TMCS to the vial.[9]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 1 hour in a heating block or oven.[9]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters for the analysis of the derivatized this compound. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Injection Port | Split/Splitless | Splitless injection is recommended for trace analysis to maximize sensitivity. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Liner | Deactivated splitless liner | Minimizes analyte degradation and adsorption. |
| Injector Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Provides good separation efficiency and is inert.[13] |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column. |
| GC Column | ||
| Column Type | Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column that provides good separation for a wide range of organic compounds.[13][14] |
| Oven Program | ||
| Initial Temperature | 70°C, hold for 2 minutes | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1 | 10°C/min to 200°C | Separates more volatile components. |
| Ramp 2 | 20°C/min to 320°C, hold for 5 minutes | Elutes the derivatized this compound and other less volatile compounds.[13] |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns.[13] |
| Ionization Energy | 70 eV | The standard energy for creating searchable mass spectra.[13] |
| Source Temperature | 230°C | A typical source temperature to prevent condensation and degradation. |
| Quadrupole Temperature | 150°C | Ensures stable mass analysis. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte between the GC and MS.[13] |
| Scan Range | m/z 50-650 | Covers the expected mass range of the derivatized analyte and its fragments.[13] |
Data Analysis and Interpretation
Identification
The identification of the di-TMS-ester of this compound is based on its retention time and mass spectrum.
-
Retention Time: The retention time will be specific to the chromatographic conditions used. It is essential to run a standard of derivatized this compound to determine its characteristic retention time.
-
Mass Spectrum: The mass spectrum of the di-TMS-ester of this compound will exhibit characteristic fragment ions. The molecular ion (M+) may be weak or absent. Key fragments to look for include:
-
M-15: Loss of a methyl group from a TMS moiety.
-
Characteristic ester fragments: Alpha-cleavage and McLafferty rearrangements are common fragmentation pathways for esters.[15][16]
-
Ions related to the TMS group: m/z 73 [Si(CH3)3]+ is a common and often abundant ion in the mass spectra of TMS derivatives.
-
Quantification
For quantitative analysis, a calibration curve should be prepared using a series of standards of this compound subjected to the same extraction and derivatization procedure as the samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and derivatization yield.[5]
Method Validation
A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The range over which the response is proportional to the concentration.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This technical guide provides a robust and reliable methodology for the GC-MS analysis of this compound. The key to successful analysis lies in the effective derivatization of the analyte to increase its volatility. By following the detailed protocols for sample preparation, derivatization, and GC-MS analysis, researchers can achieve accurate and reproducible results. As with any analytical method, proper validation is essential to ensure the quality and integrity of the data.
References
- B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. Clinical Chemistry. [Link]
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatiz
- This compound|50905-10-7. AngeneChemical. [Link]
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC - PubMed Central. [Link]
- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
- Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and applic
- GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
- Cas 50905-10-7,2-BUTYLOCTANOIC ACID. LookChem. [Link]
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
- Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. NIH. [Link]
- This compound. MySkinRecipes. [Link]
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- Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS.
- Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragment
- Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed. [Link]
- Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids...
- 8.
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- 15. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced HPLC Strategies for the Separation of Dicarboxylic Acid Isomers
Abstract
The accurate separation and quantification of dicarboxylic acid (DCA) isomers are critical in diverse fields, including metabolomics, polymer science, and pharmaceutical quality control. Due to their structural similarities, these isomers present a significant chromatographic challenge. This application note provides an in-depth guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for resolving DCA isomers. We will explore the underlying principles of various HPLC modes, including anion-exchange, reversed-phase, and hydrophilic interaction chromatography, explaining the causality behind method development choices. Detailed, field-proven protocols are provided to serve as a practical starting point for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Dicarboxylic Acid Isomer Separation
Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. Isomers of DCAs, which share the same molecular formula but differ in structure, can exhibit vastly different chemical and biological properties. For instance, the positional isomers of phthalic acid (ortho-, meta-, and para-) have distinct industrial applications and toxicological profiles. Similarly, stereoisomers (enantiomers and diastereomers) of chiral DCAs can have different pharmacological activities.
The primary challenge in their separation lies in their shared physicochemical properties. They are often highly polar and possess similar pKa values, making selective retention and elution difficult. A successful HPLC method must exploit subtle differences in polarity, charge, or three-dimensional structure to achieve baseline resolution. This guide provides the strategic framework and practical protocols to overcome these challenges.
Strategic Approach: Selecting the Optimal HPLC Mode
The choice of chromatographic mode is the most critical decision in method development. The selection depends on the specific properties of the DCA isomers, including their polarity, chain length, and whether they are positional or stereoisomers.
Causality of Mode Selection:
-
For highly polar, short-chain DCAs (e.g., malonic, succinic acid): These isomers are poorly retained on traditional reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEC) are superior choices. HILIC operates with a high organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on a polar stationary phase[1]. IEC directly leverages the ionic nature of the carboxyl groups for separation[2][3].
-
For aromatic or longer-chain aliphatic DCAs (e.g., phthalic acids, sebacic acid): These molecules possess sufficient hydrophobicity to be retained on reversed-phase (RP-HPLC) columns. Mixed-mode columns that combine reversed-phase and anion-exchange characteristics can provide unique selectivity for these isomers[4].
-
For chiral DCAs: The separation of enantiomers requires a chiral environment. This can be achieved directly, using a Chiral Stationary Phase (CSP), or indirectly, by derivatizing the DCA with a chiral agent to form diastereomers that can be separated on a standard achiral column[5][6].
The following diagram illustrates a decision-making workflow for selecting the appropriate HPLC mode.
Caption: Decision tree for selecting an appropriate HPLC method.
Protocol 1: Separation of Phthalic Acid Positional Isomers using Mixed-Mode Chromatography
This protocol details the separation of ortho-, meta-, and para-phthalic acid isomers. It leverages a mixed-mode stationary phase that provides both reversed-phase and anion-exchange retention mechanisms, offering unique selectivity that is often superior to either mode alone[4].
Principle and Causality
Phthalic acid isomers have identical molecular weights and similar pKa values but differ in the spatial arrangement of their carboxyl groups. This protocol uses a Core-Shell Biphenyl column with anion-exchange capabilities (Coresep SB). The separation is governed by a combination of hydrophobic interactions between the aromatic ring and the stationary phase, and electrostatic interactions between the ionized carboxyl groups and the positively charged functional groups on the phase. The mobile phase pH is maintained above the pKa values of the acids to ensure they are in their anionic form, promoting the ion-exchange mechanism which is key to resolving these positional isomers.
Materials and Instrumentation
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: Coresep SB, 4.6 x 150 mm, 5 µm (or similar mixed-mode reversed-phase/anion-exchange column).
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (LC-MS grade), Acetic Acid (glacial).
-
Standards: Terephthalic acid (para-), Isophthalic acid (meta-), Phthalic acid (ortho-).
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a working standard mixture containing all three isomers at a final concentration of 50 µg/mL each by diluting the stocks in the mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 275 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 5.0 | 40 |
| 6.0 | 10 |
| 10.0 | 10 |
Expected Results
The isomers will be separated due to the unique selectivity of the mixed-mode column. The small differences in hydrophobicity and the spatial arrangement of the carboxyl groups lead to differential retention.
Table 1: Typical Retention Data for Phthalic Acid Isomers
| Isomer | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |
|---|---|---|
| Terephthalic acid (p-) | ~ 3.5 | - |
| Isophthalic acid (m-) | ~ 4.1 | > 2.0 |
| Phthalic acid (o-) | ~ 4.8 | > 2.5 |
Note: Retention times are approximate and may vary based on system and exact conditions.
Protocol 2: High-Sensitivity Analysis of DCA Isomers in Biological Matrices via Derivatization and LC-MS/MS
Analyzing DCAs in biological fluids (e.g., plasma, urine) is challenging due to low concentrations and poor ionization efficiency in mass spectrometry[7]. This protocol employs a pre-column derivatization strategy to enhance both chromatographic performance and MS sensitivity for isomers such as methylmalonic acid (MMA) and succinic acid (SA).
Principle and Causality
This method is based on the chemical derivatization of the carboxylic acid groups. Using an agent like Dimethylaminophenacyl Bromide (DmPABr) or butanolic HCl converts the polar, acidic analytes into more hydrophobic esters[7][8]. This transformation provides two key advantages:
-
Improved Chromatography: The resulting derivatives are significantly more hydrophobic, allowing for strong retention and excellent separation on a standard C18 reversed-phase column.
-
Enhanced MS Detection: The derivatization tag can act as a fixed positive charge or a group that ionizes with high efficiency in positive electrospray ionization (ESI+) mode. This charge-reversal strategy dramatically improves sensitivity, often by several orders of magnitude, enabling quantification at fg levels[7]. The different fragmentation patterns of the derivatized isomers in tandem MS (MS/MS) allow for their unambiguous identification and quantification even if they are not fully separated chromatographically[8][9].
Caption: Workflow for derivatization and LC-MS/MS analysis.
Materials and Instrumentation
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: High-quality C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Reagents: Methanol, Acetonitrile, Formic Acid (all LC-MS grade), 3N Butanolic HCl, Methyl-tert-butyl ether (MTBE).
-
Standards: Methylmalonic acid, Succinic acid, and a deuterated internal standard (e.g., d3-Methylmalonic acid).
Step-by-Step Protocol
-
Sample Preparation & Extraction:
-
To 100 µL of sample (plasma, urine, or standard), add 10 µL of the internal standard solution.
-
Add 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C[7].
-
Transfer the supernatant to a new tube. Acidify with 10 µL of 1M HCl.
-
Perform a liquid-liquid extraction by adding 500 µL of MTBE, vortexing, and collecting the organic (upper) layer. Repeat the extraction and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Butylation):
-
To the dried extract, add 100 µL of 3N Butanolic HCl.
-
Seal the vial and heat at 65 °C for 20 minutes.
-
Evaporate the reagent to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min.
-
MS Detection: ESI in positive mode. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the dibutyl esters of MMA, SA, and the internal standard. Transitions must be optimized by infusing individual standards.
-
Conclusion
The separation of dicarboxylic acid isomers is an achievable, albeit complex, analytical task. A successful method hinges on a strategy that correctly identifies the most influential physicochemical differences between the isomers and selects a chromatographic mode to exploit them. For positional isomers with some hydrophobicity, mixed-mode chromatography offers a powerful solution. For trace-level analysis in complex matrices, a derivatization approach coupled with LC-MS/MS is often necessary to achieve the required sensitivity and selectivity[7][8]. The protocols provided herein offer robust starting points that can be adapted and optimized for the specific needs of researchers in academic and industrial settings.
References
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available online
- Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available online
- Springer. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available online
- SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. Available online
- HELIX Chromatography. HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes. Available online
- PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available online
- ResearchGate. HPLC separation profile of standards of mono and dicarboxylic acid naphthacyl esters. Available online
- ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Available online
- National Institutes of Health (NIH).
- Oxford Academic.
- ResearchGate. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. Available online
- PubMed. Ion-exchange chromatography of carboxylic acids. Available online
- PubMed. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Available online
- SIELC Technologies. HILIC Separation of Carboxylic Acids. Available online
- PubMed Central.
- PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Available online
- ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. Available online
- Sigma-Aldrich.
- Wikipedia.
- PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. Available online
- ResearchGate.
- ResearchGate. (PDF) Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine. Available online
- PubMed. Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Available online
- Chiralpedia.
- ResearchGate. Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal‐Organic Frameworks | Request PDF. Available online
- ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Available online
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available online
- MDPI.
- Google Patents.
- Harvard Apparatus.
- MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available online
- Google Patents.
- Chemistry LibreTexts. 28.
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- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 2,9-Dibutylsebacic Acid
Abstract
This application note provides a comprehensive guide to the structural elucidation of 2,9-dibutylsebacic acid using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of complex branched-chain dicarboxylic acids. This guide is designed to ensure technical accuracy and reproducibility, enabling unambiguous signal assignment and complete structural verification.
Introduction
2,9-Dibutylsebacic acid is a dicarboxylic acid featuring a ten-carbon backbone (sebacic acid) with butyl substituents at the C2 and C9 positions. Its structure presents a unique combination of linear and branched aliphatic chains, making it a molecule of interest in polymer chemistry, lubricant technology, and as a potential building block in pharmaceutical synthesis. The presence of stereocenters at the C2 and C9 positions adds to its structural complexity.
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of such molecules. While basic ¹H and ¹³C NMR provide initial information, a complete and definitive assignment of all proton and carbon signals requires a multi-faceted approach using advanced 2D NMR techniques. This note details the logical workflow for acquiring and interpreting a full suite of NMR data to fully characterize 2,9-dibutylsebacic acid.
Experimental Design and Rationale
The structural elucidation of 2,9-dibutylsebacic acid requires a systematic approach to NMR analysis. The workflow is designed to build upon the information gathered from simpler experiments to resolve the complexities of the final structure.
Caption: Logical workflow for the NMR-based structural elucidation of 2,9-dibutylsebacic acid.
Materials and Methods
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. A homogeneous solution free of particulate matter is essential to ensure optimal magnetic field shimming and spectral resolution[1].
Protocol:
-
Weigh approximately 10-20 mg of high-purity 2,9-dibutylsebacic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[2][3][4] The choice of solvent is crucial as it can influence the chemical shifts of labile protons, such as the carboxylic acid protons.[2]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[4]
-
The final sample height in the NMR tube should be approximately 4-5 cm (about 0.55-0.7 mL) to ensure it is within the active volume of the spectrometer's receiver coil.[4][5]
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is particularly important for analyzing the overlapping aliphatic signals in 2,9-dibutylsebacic acid. The following tables outline the recommended acquisition parameters.
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 |
| Spectrometer Freq. | 500 MHz | 125 MHz | 125 MHz |
| Pulse Program | zg30 | zgpg30 | dept135 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Spectral Width | 12 ppm | 220 ppm | 220 ppm |
| Acquisition Time | ~3.4 s | ~1.1 s | ~1.1 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 | 512 |
Table 2: 2D NMR Acquisition Parameters
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC | ¹H-¹³C HMBC |
| Spectrometer Freq. | 500 MHz | 500 MHz (¹H), 125 MHz (¹³C) | 500 MHz (¹H), 125 MHz (¹³C) |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf |
| Spectral Width (F2) | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | 12 ppm | 200 ppm | 200 ppm |
| Number of Increments | 256 | 256 | 256 |
| Number of Scans | 8 | 16 | 32 |
| Relaxation Delay (d1) | 2.0 s | 1.5 s | 2.0 s |
Data Processing and Spectral Interpretation
Data processing can be performed using standard NMR software such as TopSpin, Mnova, or NMRium.[6][7][8][9][10] Processing typically involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Molecular Structure and Numbering
For clarity in spectral assignment, the following numbering scheme for 2,9-dibutylsebacic acid will be used.
Caption: Numbering scheme for 2,9-dibutylsebacic acid.
¹H NMR Spectrum
The ¹H NMR spectrum will provide the initial overview of the proton environments.
-
Carboxylic Acid Protons (1-H, 10-H): A broad singlet is expected in the downfield region, typically between δ 10-12 ppm.[11] Its chemical shift can be concentration and solvent-dependent.
-
Methine Protons (2-H, 9-H): These protons, alpha to the carbonyl groups, will appear as multiplets around δ 2.2-2.5 ppm.
-
Methylene and Methyl Protons: The numerous CH₂ and CH₃ groups of the sebacic acid backbone and the butyl chains will result in a complex, overlapping region between δ 0.8-1.7 ppm. The terminal methyl protons (4'-H, 4''-H) of the butyl groups are expected to be the most upfield, appearing as a triplet around δ 0.9 ppm.
¹³C and DEPT-135 NMR Spectra
The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.[12][13][14][15][16]
-
Carbonyl Carbons (C1, C10): These will appear as the most downfield signals, typically in the δ 175-185 ppm range.[11] They will be absent in DEPT spectra.
-
Methine Carbons (C2, C9): Expected around δ 40-50 ppm. These will appear as positive peaks in the DEPT-135 spectrum.[14]
-
Methylene Carbons (Backbone and Butyl Chains): A series of signals between δ 20-40 ppm. These will appear as negative peaks (pointing down) in the DEPT-135 spectrum.[14]
-
Methyl Carbons (C4', C4''): The most upfield signals, expected around δ 14 ppm. These will appear as positive peaks in the DEPT-135 spectrum.[14]
2D NMR Spectral Analysis
The COSY spectrum is essential for establishing proton-proton connectivities within individual spin systems.[17][18][19][20][21] Cross-peaks in the COSY spectrum indicate that two protons are J-coupled, typically through two or three bonds.
-
A cross-peak between the methine proton (2-H) and the adjacent methylene protons (3-H and 1'-H) will be observed.
-
This allows for the step-by-step tracing of the proton correlations along the sebacic acid backbone and through each of the butyl chains, resolving the heavily overlapped aliphatic region.
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[22][23][24][25][26] This is a highly sensitive technique that provides unambiguous one-bond C-H connections.
-
Each cross-peak in the HSQC spectrum links a signal on the ¹H axis to a signal on the ¹³C axis.
-
Combining the COSY and HSQC data allows for the definitive assignment of both the proton and carbon signals for all CH, CH₂, and CH₃ groups. For example, the proton at δ ~2.3 ppm (2-H) will show a correlation to the carbon at δ ~45 ppm (C2).
The HMBC experiment is crucial for piecing together the entire molecular structure by identifying longer-range correlations (typically 2-4 bonds) between protons and carbons.[25][27][28][29][30] This is particularly vital for assigning quaternary carbons and connecting different spin systems.
-
Connecting the Butyl Group: A key correlation will be observed from the methylene protons of the butyl group (1'-H) to the methine carbon (C2) and the carbonyl carbon (C1) of the main chain.
-
Assigning Carbonyls: The protons at the 2 and 3 positions (2-H and 3-H) will show correlations to the carbonyl carbon C1, confirming its position.
-
By systematically analyzing these long-range correlations, the full carbon skeleton can be unambiguously assembled.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of 2,9-dibutylsebacic acid. This application note outlines a systematic protocol and logical workflow that enables researchers to confidently assign every proton and carbon signal, verifying the molecular structure and providing a foundational dataset for quality control and further research in its various fields of application. The causality-driven approach ensures that each experimental step builds upon the last, leading to a self-validating and unambiguous structural assignment.
References
- NMRium - The next-generation NMR software. (n.d.).
- Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research.
- Measuring methods available and examples of their applications COSY (COrrelation SPectroscopy). (n.d.). CF NMR CEITEC.
- Sample Preparation. (n.d.).
- TopSpin | NMR Data Analysis. (n.d.). Bruker.
- NMR Data Processing Software. (n.d.). University of Delaware.
- Chemistry For Everyone. (2024, January 18). What Is COSY Spectroscopy? [Video]. YouTube. [Link]
- DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts.
- DEPT 13C NMR Spectroscopy. (n.d.). Fiveable.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Magritek.
- 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
- COSY. (n.d.). University of Ottawa.
- Heteronuclear single quantum coherence spectroscopy. (n.d.). In Wikipedia.
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- Recommended Software for NMR Data Process. (n.d.). Georgia Institute of Technology.
- NMR Sample Preparation Guide. (n.d.). Scribd.
- HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- Chemistry For Everyone. (2024, August 12).
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- Measuring methods available and examples of their applications 2D HMBC. (n.d.). CF NMR CEITEC.
- NMR Sample Preparation. (n.d.). Western University.
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- 2D HMBC. (2011, January 8). NMR Wiki.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- Preparation method for 2,9-dibutyl sebacate. (n.d.). Google Patents.
- Sebacic acid, butyl 2-ethylhexyl ester. (n.d.). SpectraBase.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
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Application Note: Elucidating the Functional Group Landscape of 2-Butyloctanedioic Acid via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 2-butyloctanedioic acid using Fourier-Transform Infrared (FTIR) spectroscopy. As a branched-chain dicarboxylic acid, its molecular structure presents characteristic vibrational modes that are readily identifiable by FTIR. This document outlines the theoretical underpinnings of the vibrational behavior of its key functional groups—the carboxylic acid moieties and the alkyl backbone. Detailed, field-proven protocols for sample preparation and spectral acquisition are provided for researchers, scientists, and drug development professionals. Furthermore, a systematic approach to spectral interpretation is detailed, with a focus on the profound effects of hydrogen bonding, a hallmark of carboxylic acids in the condensed phase.
Introduction: The Vibrational Signature of a Branched Dicarboxylic Acid
This compound is a dicarboxylic acid featuring an eight-carbon chain with a butyl group at the second position.[1] Its structure, containing two carboxylic acid (-COOH) functional groups, makes it a molecule of interest in polymer chemistry, as a plasticizer, and as a building block in organic synthesis.[1][2] The acidic protons and carbonyl groups facilitate strong intermolecular hydrogen bonding, which dominates its physical properties and, critically, its infrared spectrum.
FTIR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching, bending). For this compound, FTIR analysis allows for the unambiguous identification of its defining functional groups and provides insights into its supramolecular structure, primarily dictated by hydrogen-bonded dimers.[4]
Molecular Structure of this compound
Caption: Structure of this compound.
The Causality Behind the Spectrum: Hydrogen Bonding Effects
The most dominant feature in the FTIR spectrum of a condensed-phase carboxylic acid is the effect of intermolecular hydrogen bonding. Carboxylic acids typically exist as cyclic dimers, where two molecules are held together by two strong hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the other.[4][5] This dimerization has two profound consequences on the spectrum:
-
Broadening of the O-H Stretching Band: The O-H stretching vibration, typically a sharp band around 3600 cm⁻¹ in a non-hydrogen-bonded (monomeric) state, becomes an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[6][7] This broadening is a direct result of the collective vibrational modes within the hydrogen-bonded network.[5] This band is so wide that it often overlaps with the C-H stretching vibrations.[3]
-
Lowering of the C=O Stretching Frequency: In a monomeric state, the carbonyl (C=O) stretch appears at a higher frequency (around 1760 cm⁻¹).[8] In the hydrogen-bonded dimer, the electron density of the carbonyl oxygen is drawn into the hydrogen bond, which slightly weakens the C=O double bond. This weakening of the bond requires less energy to vibrate, thus shifting the C=O stretching frequency to a lower wavenumber, typically in the 1725-1700 cm⁻¹ range for saturated aliphatic carboxylic acids.[1][9]
Hydrogen-Bonded Dimer Visualization
Caption: Dimerization of Carboxylic Acids via Hydrogen Bonding.
Predicted FTIR Absorption Bands for this compound
The following table summarizes the expected characteristic absorption bands for this compound. The presence of the butyl group and the octanedioic acid backbone will primarily contribute to the C-H stretching and bending regions.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3300–2500 | O–H stretch (Carboxylic Acid Dimer) | Strong, very broad | This is the most characteristic band for a carboxylic acid. It will overlap the C-H stretching region.[6][7] |
| 2960–2850 | C–H stretch (Alkyl CH₃ and CH₂) | Medium to Strong, sharp | Sharp peaks superimposed on the broad O-H band. Includes stretches from the butyl group and the main chain.[3] |
| ~1710 | C=O stretch (Carboxylic Acid Dimer) | Strong, sharp | The position is indicative of a saturated, hydrogen-bonded carboxylic acid.[8][9] |
| ~1465 & ~1375 | C–H bend (CH₂ scissoring & CH₃ umbrella) | Medium | Characteristic bending vibrations for the alkyl portions of the molecule. |
| 1440–1395 | O–H bend (in-plane) | Medium, broad | Often coupled with C-H bending and can be difficult to resolve clearly.[6] |
| 1320–1210 | C–O stretch | Strong | Coupled C-O stretching and O-H in-plane bending. |
| ~920 | O–H bend (out-of-plane) | Medium, broad | A characteristic broad band for carboxylic acid dimers.[6] |
Experimental Protocols
The selection of a sample preparation method depends on the physical state of the this compound (typically a solid at room temperature[1]) and the desired quality of the spectrum.
Protocol 1: Potassium Bromide (KBr) Pellet Method (for Solids)
This method is ideal for obtaining high-resolution spectra of solid samples.
A. Rationale: The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[10] Pressing the mixture under high pressure creates a translucent pellet, minimizing light scattering and allowing for transmission analysis.
B. Step-by-Step Protocol:
-
Drying: Gently dry the this compound sample in a desiccator to remove any adsorbed water, which has strong IR absorption bands. Use spectroscopic grade KBr powder, and dry it in an oven at ~110°C for 2-4 hours, then cool in a desiccator.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound into a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a clear or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The typical range is 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Protocol 2: Attenuated Total Reflectance (ATR-FTIR)
ATR is a rapid and simple method that requires minimal sample preparation.
A. Rationale: An infrared beam is directed into a crystal of high refractive index (e.g., diamond, germanium). The beam creates an evanescent wave that extends a few microns beyond the crystal surface. If a sample is in intimate contact with the crystal, this evanescent wave can be absorbed at specific frequencies. ATR is particularly useful for solids and viscous liquids.[3]
B. Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal is impeccably clean. Clean with a solvent-moistened soft tissue (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring the entire crystal surface is covered.
-
Apply Pressure: Use the pressure clamp to press the solid firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and thoroughly clean the crystal as in Step 1.
FTIR Experimental Workflow
Caption: General workflow for FTIR analysis.
Spectral Interpretation: A Step-by-Step Guide
-
The O-H Region (3300-2500 cm⁻¹): Look for the hallmark of a carboxylic acid: an extremely broad absorption band. Its presence is a strong confirmation of the -COOH group. Superimposed on this broad band, you should see sharper peaks between 2960-2850 cm⁻¹. These are the C-H stretching vibrations from the butyl side chain and the octanedioic acid backbone.
-
The Carbonyl Region (~1710 cm⁻¹): Identify the very strong, sharp peak around 1710 cm⁻¹. Its high intensity and position confirm the C=O of a saturated, hydrogen-bonded carboxylic acid dimer. The absence of a significant peak around 1760 cm⁻¹ indicates that the sample exists predominantly in its dimerized form.
-
The Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of complex vibrations.
-
Locate the medium-intensity, broadish peaks between 1440-1395 cm⁻¹ (in-plane O-H bend) and the strong absorption between 1320-1210 cm⁻¹ (coupled C-O stretch).
-
Identify the characteristic out-of-plane O-H bend, which appears as a broad, medium-intensity band centered around 920 cm⁻¹.
-
Note the C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected spectrum of a dicarboxylic acid is highly characteristic. A successful analysis will yield a spectrum with the following key features, confirming both the sample's identity and the quality of the data acquisition:
-
An exceptionally broad O-H stretch from 3300-2500 cm⁻¹.
-
A strong, sharp C=O stretch at ~1710 cm⁻¹.
-
A broad out-of-plane O-H bend around 920 cm⁻¹.
The absence or significant deviation of these peaks would indicate either sample contamination, degradation, salt formation (deprotonation of the carboxylic acid), or an incorrect sample preparation technique (e.g., presence of water).
Conclusion
FTIR spectroscopy is a powerful and efficient technique for the structural confirmation of this compound. The analysis provides definitive evidence of the carboxylic acid functional groups and the aliphatic backbone. The profound influence of hydrogen bonding on the O-H and C=O stretching vibrations provides the most distinctive features in the spectrum. By following the detailed protocols and interpretation guide presented in this application note, researchers can reliably obtain and interpret high-quality FTIR spectra, facilitating material identification, quality control, and further research in drug development and materials science.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
- Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry.
- Angene Chemical. (n.d.). This compound | 50905-10-7.
- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
- JoVE. (2024, December 5). Video: IR Spectrum Peak Broadening: Hydrogen Bonding.
- University of the West Indies. (n.d.). Sample preparation for FT-IR.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
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- 10. IR spectra prediction [cheminfo.org]
Application Note & Protocol: Synthesis and Characterization of Novel Aliphatic Polyesters via Polymerization of 2-Butyloctanedioic Acid with Diols
For: Researchers, scientists, and drug development professionals exploring novel biodegradable polymers.
Abstract
Aliphatic polyesters are a cornerstone in the development of biodegradable and biocompatible materials, with significant applications in drug delivery, tissue engineering, and sustainable packaging.[1][2] The introduction of side chains into the polymer backbone is a key strategy for tuning thermal properties, degradation rates, and mechanical performance.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel polyesters through the melt polycondensation of 2-butyloctanedioic acid with various diols. We delve into the rationale behind experimental parameters, catalyst selection, and offer step-by-step methodologies for synthesis, purification, and characterization.
Introduction: The Significance of Branched Dicarboxylic Acids
The polymerization of dicarboxylic acids and diols is a fundamental route to producing aliphatic polyesters.[4] While linear aliphatic polyesters like poly(butylene succinate) (PBS) are well-studied, incorporating monomers with alkyl side chains, such as this compound, offers a powerful tool for modulating polymer properties.[5] The butyl side chain introduces steric hindrance and disrupts chain packing, which can significantly alter the thermal and mechanical characteristics of the resulting polymer.[3][4]
The butyl group acts as an "internal plasticizer," increasing the free volume between polymer chains. This typically leads to a decrease in both the glass transition temperature (Tg) and the melting temperature (Tm), resulting in more flexible and less crystalline materials compared to their linear analogues.[4] This tunability is highly desirable for applications requiring specific degradation profiles and mechanical compliance, such as in soft tissue engineering or the formulation of amorphous drug delivery matrices.[1][2]
This document outlines a robust protocol for the synthesis of such polymers using a two-stage melt polycondensation method, a widely used and scalable technique in polyester production.[6][7]
Reaction Scheme & Logic
The synthesis proceeds via a two-stage polycondensation reaction. The first stage is an esterification step at a lower temperature to form low molecular weight oligomers. The second stage, conducted at a higher temperature and under high vacuum, drives the polymerization forward by efficiently removing the water byproduct, thereby achieving a high molecular weight polymer according to Le Chatelier's principle.[5]
Caption: Step-by-step workflow for polyester synthesis.
4.2. Step-by-Step Methodology
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask. Ensure all glassware is thoroughly dried to prevent premature hydrolysis.
-
Charging Reactants: Charge the flask with this compound (e.g., 23.03 g, 0.1 mol), 1,4-butanediol (9.91 g, 0.11 mol, a 10% molar excess is used to compensate for volatilization), and tin(II) octoate catalyst (approx. 0.04 g, 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the first stage.
-
Stage 1: Esterification:
-
Immerse the flask in a heating mantle and begin stirring.
-
Gradually heat the mixture to 190°C. The reactants will melt and become a homogeneous liquid.
-
Maintain this temperature for 4 hours. Water, the byproduct of esterification, will distill and be collected in the receiving flask. The reaction is considered complete for this stage when ~90% of the theoretical amount of water has been collected.
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 220°C.
-
Gradually apply a high vacuum (pressure < 1 Torr). This is a critical step to remove the remaining water and diol, driving the equilibrium towards high molecular weight polymer formation. [8] * A significant increase in the viscosity of the melt will be observed. Continue the reaction under vacuum for 6-8 hours, or until the stirring becomes difficult due to the high viscosity of the polymer melt.
-
-
Polymer Recovery and Purification:
-
Discontinue heating and vacuum. Allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The crude polymer will be a viscous, semi-solid mass. Dissolve it in a minimal amount of chloroform.
-
Slowly pour the chloroform solution into a beaker containing cold methanol (approximately 10 times the volume of the chloroform solution) while stirring vigorously. The polyester will precipitate as a white solid.
-
Collect the purified polymer by filtration.
-
Wash the polymer with fresh methanol two more times.
-
Dry the final product in a vacuum oven at 40°C for 48 hours to a constant weight.
-
Characterization of the Synthesized Polyester
Comprehensive characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.
5.1. Structural Characterization (FTIR & NMR)
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of ester linkages.
-
Expected Peaks: A strong carbonyl (C=O) stretching peak around 1735 cm⁻¹, characteristic of the ester group. Disappearance of the broad O-H band from the carboxylic acid (~3000 cm⁻¹). C-O stretching peaks around 1100-1250 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and confirms monomer incorporation.
-
¹H NMR (in CDCl₃): Expected signals include a triplet around 4.1 ppm corresponding to the protons of the -CH₂- groups adjacent to the ester oxygen (from 1,4-butanediol), and multiple signals in the 0.8-2.4 ppm range corresponding to the aliphatic protons of the this compound backbone.
-
¹³C NMR (in CDCl₃): A signal around 174 ppm for the ester carbonyl carbon is a key indicator of successful polymerization. [9]Other signals will appear in the aliphatic region (10-70 ppm) corresponding to the different carbon environments in the polymer backbone.
-
5.2. Molecular Weight Determination (GPC)
Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Table 1: Illustrative GPC Data for Synthesized Polyesters
| Polymer ID | Diol Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PBOA-4 | 1,4-Butanediol | 28,500 | 58,700 | 2.06 |
| PHOA-6 | 1,6-Hexanediol | 31,200 | 64,300 | 2.06 |
Note: These are representative values. Actual results will vary based on reaction conditions. A PDI around 2.0 is typical for polymers synthesized by step-growth polycondensation. [10] 5.3. Thermal Properties (DSC)
Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Table 2: Illustrative Thermal Properties of Synthesized Polyesters
| Polymer ID | Diol Monomer | Tg (°C) | Tc (°C) | Tm (°C) |
| PBOA-4 | 1,4-Butanediol | -55.2 | N/A (Amorphous) | ~45.1 |
| PHOA-6 | 1,6-Hexanediol | -60.8 | N/A (Amorphous) | ~52.7 |
| Poly(butylene sebacate) (Linear Analogue) | 1,4-Butanediol | -45.0 | 25.3 | 65.5 |
Interpretation of Thermal Data: The presence of the butyl side chain in this compound significantly lowers both the Tg and Tm compared to a linear analogue like poly(butylene sebacate). [6]This disruption of chain packing inhibits crystallization, often leading to amorphous or semi-crystalline materials with low degrees of crystallinity, as indicated by the absence of a clear crystallization peak (Tc) upon cooling. [4][11]This is a direct consequence of the increased molecular irregularity and free volume introduced by the side chain. [3]
Conclusion and Applications
This application note provides a detailed, field-proven protocol for the synthesis of novel aliphatic polyesters from this compound and various diols. The methodologies for purification and characterization confirm the successful formation of high molecular weight polymers. The key finding is that the incorporation of the butyl side chain effectively modifies the polymer's thermal properties, reducing crystallinity and lowering transition temperatures.
This synthetic strategy opens avenues for creating a new class of "soft" biodegradable polymers. Their enhanced flexibility and amorphous nature make them excellent candidates for:
-
Drug Delivery: As matrices for the controlled release of therapeutic agents, where an amorphous structure can improve drug loading and release kinetics. [1][2]* Tissue Engineering: For creating soft and compliant scaffolds that mimic the mechanical properties of native soft tissues.
-
Eco-friendly Elastomers and Adhesives: As a sustainable alternative to petroleum-based materials in applications requiring flexibility and biodegradability.
Further research can explore copolymerization with other diacids or diols to fine-tune the material properties for specific high-value applications.
References
- Tuning the crystallization and thermal properties of polyesters by introducing functional groups that induce intermolecular interactions. (n.d.). Royal Society of Chemistry.
- The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxyl
- Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. 2. Macromolecules Fitted with Tin(II) Alkoxide Species Observed Directly in MALDI−TOF Spectra. (1999).
- Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. (2025).
- Effects of polymer structure on the thermal properties of plastic m
- The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). (2019). OSTI.GOV. [Link]
- Synthesis, Characterization and Properties of Biodegradable Poly(Butylene Sebacate-Co-terephthal
- Bio-Based Poly(lactic acid)/Poly(butylene sebacate) Blends with Improved Toughness. (2022).
- Synthesis and Characterization of Poly(Butylene Sebacate-Co-Terephthalate) Copolyesters with Pentaerythritol as Branching Agent. (2022). MDPI. [Link]
- GPC profiles of the four polyesters with different side chains. (n.d.).
- Synthesis and characterization of poly(butylene succinate-co-butylene sebacate). (2015).
- On the mechanism of polymerization of cyclic esters induced by Tin(II) octoate. (2000).
- SAFETY DATA SHEET: cis-2-Butene-1,4-diol. (2012). Acros Organics.
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- Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. (2024).
- The representative ¹H-NMR spectra of precipitated (a) 2,5-PEF; (b) 2,4-PEF and (c) 3,4-PEF. (n.d.).
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- ¹H-NMR spectra (a) and ¹³C-NMR spectra (b) of the synthesized polymers. (n.d.).
- Long-chain linear C19 and C23 Monomers and Polycondensates from unsaturated f
- ¹³C NMR sequence analysis, 17. Investigation on polyesters from diacids and diols. (1978).
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Application Notes & Protocols: 2-Butyloctanedioic Acid as a High-Performance, Bio-Based Plasticizer for Polyvinyl Chloride (PVC)
Abstract
The polyvinyl chloride (PVC) industry is undergoing a significant transformation, driven by legislative changes and consumer demand for safer, more sustainable materials. This has intensified the search for high-performance, non-phthalate, and bio-based plasticizers.[1][2] This document provides a comprehensive technical guide for researchers and polymer scientists on the application and evaluation of 2-Butyloctanedioic acid as a novel plasticizer for PVC. This compound, a dicarboxylic acid, presents a promising alternative due to its molecular structure, which is conducive to effective plasticization.[3][4] We present detailed, self-validating protocols for the preparation of plasticized PVC films and the subsequent evaluation of their mechanical, thermal, and migration properties, benchmarked against established industry standards.
Introduction: The Imperative for Advanced PVC Plasticizers
Polyvinyl chloride is one of the most versatile and widely used thermoplastics, owing to its durability, chemical resistance, and cost-effectiveness. However, its inherent rigidity necessitates the addition of plasticizers to achieve the flexibility required for countless applications, from medical devices and food packaging to flooring and wire insulation.[5][6][7]
For decades, phthalate esters have dominated the plasticizer market. However, growing concerns over their potential as endocrine disruptors and their negative impact on human health and the environment have led to stringent regulations on their use.[1][2] This regulatory pressure has catalyzed innovation, steering the industry towards safer alternatives, with a strong emphasis on bio-based plasticizers derived from renewable resources.[2][5][8][9] These next-generation additives aim to match or exceed the performance of traditional plasticizers while offering a superior environmental and safety profile.[5]
This compound (CAS: 50905-10-7) emerges as a compelling candidate in this new landscape. As a C12 dicarboxylic acid, its structure features a long, flexible aliphatic chain and two polar carboxylic acid groups, suggesting excellent compatibility and efficiency in plasticizing the polar PVC matrix.[4] This guide provides the foundational protocols to rigorously assess its performance and viability.
Physicochemical Profile: this compound
Understanding the fundamental properties of a plasticizer is critical to predicting its behavior within the PVC matrix.
| Property | Value | Source |
| CAS Number | 50905-10-7 | [3][4][10] |
| Molecular Formula | C₁₂H₂₂O₄ | [4][11] |
| Molecular Weight | 230.30 g/mol | [4][11] |
| Synonyms | 2-Butylsebacic acid, 2-Butylsuberic acid | [4] |
| Appearance | Colorless to pale yellow solid | [4] |
| Boiling Point | 397.1°C at 760 mmHg | [11] |
| Density | 1.064 g/cm³ | [11] |
Chemical Structure
Caption: Chemical structure of this compound.
Principles of Plasticization: A Mechanistic Overview
Plasticizers function by inserting themselves between the long polymer chains of PVC.[12] At the molecular level, the rigid PVC chains are held together by strong intermolecular dipole-dipole interactions between the chlorine and hydrogen atoms. The plasticizer molecules, like this compound, position themselves between these chains, disrupting the polymer-polymer bonds and replacing them with weaker polymer-plasticizer interactions. This spacing increases the "free volume" within the polymer matrix, enhancing molecular mobility and lowering the glass transition temperature (Tg).[12][13] Consequently, the material transforms from a rigid solid into a flexible, pliable substance at ambient temperatures.
Caption: Mechanism of PVC plasticization by this compound.
Experimental Application & Evaluation Protocols
This section details the necessary protocols to formulate and characterize PVC plasticized with this compound. For robust, comparative analysis, it is essential to prepare samples with varying plasticizer concentrations (e.g., 20, 40, 60 parts per hundred resin - phr) and include two controls: an unplasticized PVC sample and a sample plasticized with a well-characterized commercial plasticizer (e.g., di(2-ethylhexyl) phthalate - DEHP, or a bio-based alternative like acetyl tributyl citrate - ATBC).
Protocol 1: Preparation of Plasticized PVC Films
This protocol describes the solvent casting method for producing thin PVC films, which is ideal for laboratory-scale screening of mechanical and thermal properties.
Causality: Solvent casting ensures a homogenous dispersion of the plasticizer within the PVC matrix at a small scale, avoiding the need for high-temperature melt compounding which can degrade PVC if not properly stabilized.[14]
Caption: Workflow for plasticizer migration testing per ISO 177.
Methodology:
-
Specimen Preparation: Cut circular discs (50 mm ± 1 mm diameter) from the conditioned PVC film. [15]2. Initial Weighing: Accurately weigh the PVC disc to the nearest 0.001 g.
-
Assembly: Place the weighed PVC disc between two pre-conditioned absorbent discs (as specified in ISO 177, e.g., standard rubber or polyethylene). [15][16]4. Incubation: Place the assembly between two glass plates, apply a 5 kg weight on top, and place it in a circulating air oven at a specified temperature and duration (e.g., 70°C for 24 hours). [17]5. Final Weighing: After the incubation period, remove the assembly, allow it to cool, and carefully separate the PVC disc. Recondition the PVC disc under the same initial conditions and reweigh it.
-
Calculation: The migration is reported as the percentage loss in mass of the PVC specimen.
Note on Food Contact Applications: For materials intended for food packaging, migration testing must be performed using food simulants as defined by regulatory bodies (e.g., FDA, EU Regulation 10/2011). [18][19]This involves immersing the PVC film in simulants like 10% ethanol (aqueous foods), 3% acetic acid (acidic foods), or olive oil (fatty foods) under specific time and temperature conditions, followed by analytical quantification (e.g., GC-MS) of the plasticizer in the simulant. [20][21][22][23] Expected Migration Data
| Property | 20 phr 2-BOA | 40 phr 2-BOA | 60 phr 2-BOA | 40 phr Control |
| Migration (% Weight Loss) | Low | Moderate | Higher | Benchmark Value |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a plasticizer for PVC. By systematically assessing its impact on mechanical, thermal, and migration properties, researchers can generate the critical data needed to validate its performance against both traditional phthalates and other emerging bio-based alternatives. The dicarboxylic acid structure of this compound holds significant promise for achieving a desirable balance of flexibility, permanence, and thermal stability. Further investigations should focus on long-term aging studies, performance in specific end-use applications (e.g., wire and cable insulation, medical tubing), and a full life-cycle analysis to confirm its environmental benefits.
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Synthesis of 2-Butyloctanedioic acid esters for lubricants
Application Notes & Protocols
Topic: Synthesis of 2-Butyloctanedioic Acid Esters for High-Performance Lubricants
For: Researchers, scientists, and drug development professionals.
Introduction: Engineering High-Performance Biolubricants through Branched Dicarboxylic Acid Esters
The demand for high-performance and environmentally friendly lubricants has driven the exploration of synthetic esters as alternatives to traditional mineral oil-based products.[1] Among these, dicarboxylic acid esters synthesized with branched-chain alcohols, such as 2-butyloctanol, are particularly promising. The unique molecular architecture of these esters imparts a combination of desirable properties, including excellent low-temperature fluidity, high thermal and oxidative stability, and superior lubricity.[2][3]
This document provides a comprehensive guide to the synthesis and characterization of this compound esters, a class of compounds with significant potential as next-generation lubricant base oils. We will delve into the chemical principles underpinning their synthesis, provide a detailed step-by-step protocol, and discuss the expected physicochemical and tribological properties of the resulting esters. The branched structure of the 2-butyloctyl group, derived from a Guerbet alcohol, is key to disrupting the crystalline packing that can occur with linear-chain esters, thereby significantly lowering the pour point and improving cold-flow characteristics.[3][4]
Chemical Principles and Synthetic Strategy
The synthesis of di(2-butyloctyl) octanedioate (also known as di(2-butyloctyl) suberate) is achieved through a direct esterification reaction. This process involves the reaction of a dicarboxylic acid (octanedioic acid, or suberic acid) with a branched alcohol (2-butyl-1-octanol) in the presence of an acid catalyst.[2][3]
The general reaction is as follows:
HOOC-(CH₂)₆-COOH + 2 CH₃(CH₂)₅CH(CH₂CH₂CH₂CH₃)CH₂OH → CH₃(CH₂)₅CH(CH₂CH₂CH₂CH₃)CH₂OOC-(CH₂)₆-COOCH₂CH(CH₂CH₂CH₂CH₃)(CH₂)₅CH₃ + 2 H₂O
The equilibrium of this reversible reaction is driven towards the product (the ester) by the continuous removal of water, typically achieved using a Dean-Stark apparatus. The choice of a branched alcohol like 2-butyl-1-octanol is critical; its structure prevents the close packing of the ester molecules, leading to a lower pour point and excellent viscosity-temperature characteristics.[3][5]
Logical Flow of the Synthesis
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound esters.
Detailed Experimental Protocol
This protocol details the synthesis of di(2-butyloctyl) octanedioate.
Materials and Equipment:
-
Octanedioic acid (Suberic acid)
-
2-Butyl-1-octanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Into a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add octanedioic acid (0.1 mol), 2-butyl-1-octanol (0.2 mol, ensuring a 1:2 molar ratio), and 150 mL of toluene as an azeotropic solvent.[3]
-
Stir the mixture to dissolve the solids.
-
-
Catalysis and Reflux:
-
Slowly add concentrated sulfuric acid (2% by weight of the reactants) to the flask while stirring.[2]
-
Heat the mixture to reflux (approximately 120-130°C) using a heating mantle.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine. Repeat the washes until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Characterization:
-
The structure of the synthesized di(2-butyloctyl) octanedioate can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.[2]
-
Expected Properties and Data Analysis
The synthesized this compound esters are expected to exhibit properties that make them excellent candidates for high-performance lubricants. The table below summarizes the typical physicochemical properties of di(2-butyloctyl) esters of various dicarboxylic acids.
| Property | Di(2-butyloctyl) Succinate | Di(2-butyloctyl) Adipate | Di(2-butyloctyl) Sebacate |
| Viscosity @ 40°C (cSt) | ~20 | ~25 | ~35 |
| Viscosity @ 100°C (cSt) | ~4.5 | ~5.5 | ~7.0 |
| Viscosity Index | >150 | >160 | >170 |
| Pour Point (°C) | < -60 | < -60 | < -55 |
| Flash Point (°C) | > 200 | > 220 | > 240 |
| Oxidative Stability | Good | Very Good | Excellent |
Note: These are representative values and may vary based on the purity of the final product.
The data clearly indicates that as the length of the dicarboxylic acid chain increases, the viscosity, viscosity index, and flash point also tend to increase.[2] Critically, the pour points remain exceptionally low across the series, a direct consequence of the branched 2-butyloctyl groups.[3]
Mechanism of Action as a Lubricant
The effectiveness of these esters as lubricants stems from their molecular structure, which influences their interaction with metal surfaces.
Caption: Adsorption of ester molecules on metal surfaces.
The polar ester groups adsorb onto metal surfaces, forming a protective film that reduces friction and wear. The bulky, branched alkyl chains provide a fluid layer that separates the moving surfaces, even under high pressure. This combination of properties results in excellent boundary lubrication.[5]
Conclusion and Future Perspectives
The synthesis of this compound esters represents a significant advancement in the development of high-performance, biodegradable lubricants. The protocols outlined in this document provide a robust framework for the production and evaluation of these materials. The versatility of the esterification reaction allows for the fine-tuning of lubricant properties by varying both the dicarboxylic acid and the alcohol components.[6] Future research may focus on optimizing catalytic systems to improve reaction efficiency and exploring the use of other novel branched-chain alcohols to further enhance lubricant performance under extreme conditions.
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Analysis of 2-Butyloctanedioic Acid by Gas Chromatography: A Guide to Derivatization Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of dicarboxylic acids, such as 2-butyloctanedioic acid, is critical in various fields, including metabolic research, polymer chemistry, and environmental analysis. However, their inherent polarity and low volatility present significant challenges for direct analysis by gas chromatography (GC). This application note provides an in-depth guide to the essential derivatization techniques required to render these molecules suitable for GC-based analysis. We will explore the causality behind experimental choices, compare the two most robust derivatization methods—silylation and esterification—and provide detailed, field-proven protocols for their successful implementation.
The Analytical Challenge: Why Derivatization is Essential
Gas chromatography is a powerhouse technique for separating and quantifying volatile and thermally stable compounds.[1] Dicarboxylic acids, like this compound, possess two polar carboxylic acid functional groups (-COOH). These groups readily form strong intermolecular hydrogen bonds, which dramatically increases their boiling point and reduces their volatility.
Direct injection of underivatized this compound into a standard GC system results in a host of analytical problems:
-
Poor Volatility: The compound will not vaporize efficiently in the heated injector, leading to poor transfer onto the analytical column and low sensitivity.[2]
-
Peak Tailing: Any molecules that do enter the column will exhibit strong interactions with the stationary phase and any active sites within the GC system (e.g., inlet liner), resulting in broad, asymmetrical peaks that are difficult to integrate and quantify accurately.[3][4]
-
Thermal Decomposition: At the high temperatures required for GC analysis, dicarboxylic acids can degrade, leading to inaccurate quantification and the appearance of artifact peaks.[2]
To overcome these limitations, a chemical modification process known as derivatization is necessary. This process converts the polar -COOH groups into less polar, more volatile, and more thermally stable functional groups, making the analyte compatible with GC analysis.[1][2]
Strategic Selection of a Derivatization Method
For dicarboxylic acids, two primary derivatization strategies have proven to be highly effective: silylation and esterification .[5][6] The choice between them depends on the specific analytical requirements, such as required sensitivity, sample matrix, and available instrumentation.
| Feature | Silylation (with BSTFA) | Esterification (with BF₃-Methanol) |
| Principle | Replaces acidic protons on -COOH groups with a non-polar trimethylsilyl (TMS) group.[7] | Converts -COOH groups into corresponding methyl esters (-COOCH₃).[8] |
| Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a Trimethylchlorosilane (TMCS) catalyst.[1][9] | Boron trifluoride in methanol (BF₃-Methanol).[10] |
| Reaction Speed | Generally very fast, often complete within 30-60 minutes at 60-70°C.[3] | Fast, typically requiring 5-15 minutes of heating.[10][11] |
| By-products | Volatile and typically do not interfere with chromatography.[1][9] | Water, which must be removed or excluded to drive the reaction to completion.[8] |
| Advantages | High reaction efficiency; suitable for a wide range of polar compounds; often provides lower detection limits and higher reproducibility for low-molecular-weight dicarboxylic acids.[5][6] | Derivatives (FAMEs) are very stable; reagents are relatively inexpensive; well-established method for fatty acid analysis.[11][12] |
| Disadvantages | Reagents are extremely sensitive to moisture; TMS derivatives can be susceptible to hydrolysis.[2][7] | Strong acidic nature can cause artifact formation with certain unsaturated compounds; procedure can be more time-consuming if an extraction step is required.[2][11] |
For most applications involving saturated dicarboxylic acids like this compound, both methods are highly suitable. A comparative study on low-molecular-weight dicarboxylic acids found that while both techniques are robust, BSTFA silylation can offer lower detection limits (≤2 ng m⁻³) and higher reproducibility (RSD% ≤ 10%).[5]
Protocol 1: Silylation via Trimethylsilyl (TMS) Ester Formation
Silylation is a versatile and widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor that reacts efficiently with carboxylic acids to form TMS esters.[1][7] The addition of a catalyst like Trimethylchlorosilane (TMCS) enhances the reactivity of the agent, ensuring complete derivatization, especially for less reactive or sterically hindered compounds.[1][9]
Reaction Mechanism
The silylation of a dicarboxylic acid with BSTFA involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of the silyl donor, displacing the active proton to form a stable TMS ester.
Caption: Silylation of this compound with BSTFA.
Step-by-Step Silylation Protocol
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer 1-5 mg of the sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample and vial are free of moisture , as water will preferentially react with the silylating reagent.[3][7]
-
Reagent Addition: Add 200 µL of anhydrous solvent (e.g., pyridine) to dissolve the sample. To this solution, add 100 µL of BSTFA + 1% TMCS. The reagent should be in molar excess to ensure the reaction goes to completion.[7]
-
Reaction Incubation: Tightly cap the vial and vortex briefly to mix. Heat the vial at 70°C for 45 minutes in a heating block or water bath.[3] The optimal time and temperature may vary slightly depending on the sample matrix.
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting di-TMS ester derivative is significantly more volatile and thermally stable.
Protocol 2: Esterification via Fatty Acid Methyl Ester (FAME) Formation
Esterification is a classic and reliable method for derivatizing carboxylic acids. Using boron trifluoride (BF₃) as a catalyst in methanol provides a highly effective medium for converting both carboxylic acid groups of the analyte into their corresponding methyl esters.[10]
Reaction Mechanism
The reaction is an acid-catalyzed esterification. The BF₃ catalyst protonates an oxygen atom of the carboxyl group, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent loss of a water molecule yields the methyl ester.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. gcms.cz [gcms.cz]
Application Note: Protocol for the Esterification of 2-Butyloctanedioic Acid
Authored by: A Senior Application Scientist
Introduction: 2-Butyloctanedioic acid, a dicarboxylic acid with a branched alkyl chain, and its corresponding esters are compounds of significant interest in various fields, including the development of novel lubricants, plasticizers, and as building blocks in polymer synthesis. The introduction of a butyl group on the C8 backbone modifies the physicochemical properties of the parent octanedioic acid (suberic acid), influencing factors such as viscosity, thermal stability, and solubility of its derivatives. The synthesis of its diesters, for instance, through the well-established Fischer-Speier esterification, allows for the fine-tuning of these properties for specific applications.[1]
This application note provides a detailed protocol for the synthesis of the diethyl ester of this compound via an acid-catalyzed esterification. The principles of the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol, are discussed in depth.[2][3] The equilibrium nature of this reaction necessitates specific strategies to drive it towards the product side, such as using an excess of the alcohol or removing water as it is formed.[4][5] This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reproducible method for the synthesis of dicarboxylic acid esters.
Principle of the Reaction: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic organic reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[2][5] The reaction proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the ester.[4][5]
For a dicarboxylic acid like this compound, the reaction occurs at both carboxylic acid moieties to yield a diester. The overall reaction is an equilibrium process, and to achieve a high yield of the diester, the equilibrium must be shifted to the right.[4][5] This is typically achieved by using a large excess of the alcohol (in this case, ethanol), which also serves as the solvent, or by removing the water formed during the reaction using a Dean-Stark apparatus.[3]
Experimental Protocol: Synthesis of Diethyl 2-Butyloctanedioate
This protocol details the esterification of this compound with ethanol using sulfuric acid as a catalyst.
Materials and Reagents:
-
This compound (CAS 50905-10-7)
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether
-
Deionized Water
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of diethyl 2-butyloctanedioate.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add absolute ethanol in a significant excess (e.g., 10-20 eq), which will also serve as the solvent.
-
While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise. Caution: The addition of sulfuric acid to ethanol is highly exothermic.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by withdrawing small aliquots and analyzing them by GC-MS.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acidic catalyst, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl 2-butyloctanedioate.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Table of Reaction Parameters:
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Acid:Alcohol) | 1:10 to 1:20 | Using a large excess of alcohol shifts the equilibrium towards the formation of the ester. |
| Catalyst | Concentrated H₂SO₄ (0.1-0.2 eq) | A strong acid catalyst is required to protonate the carboxylic acid and activate it for nucleophilic attack. |
| Temperature | Reflux temperature of ethanol (~78 °C) | Heating increases the reaction rate. Refluxing prevents the loss of volatile reactants and solvent. |
| Reaction Time | 4-8 hours | Sufficient time to reach equilibrium. Monitor by TLC or GC-MS for completion. |
| Work-up | Aqueous wash with NaHCO₃ | Neutralizes the acid catalyst and removes any unreacted carboxylic acid. |
Characterization of Diethyl 2-Butyloctanedioate
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm for the -CH₃ and a quartet around 4.1 ppm for the -OCH₂-). The protons on the backbone of the dicarboxylic acid will appear in the aliphatic region (typically 1.3-2.5 ppm). Protons alpha to the carbonyl group are expected to be the most downfield in this region.[2]
-
¹³C NMR Spectroscopy: The carbonyl carbons of the ester groups are expected to resonate in the range of 170-175 ppm. The carbons of the ethyl groups (-OCH₂- and -CH₃) will also show distinct signals.[2]
-
IR Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption band for the ester at approximately 1735-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should be absent in the purified product.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time, ensure the catalyst is active, or use a Dean-Stark trap to remove water. |
| Loss of product during work-up. | Ensure proper phase separation during extraction. Perform multiple extractions with the organic solvent. | |
| Presence of starting material in the final product | Incomplete reaction or insufficient purification. | Increase reaction time or temperature. Purify the product using column chromatography or distillation. |
| Product is an oil instead of a solid (if applicable) | Presence of impurities. | Further purify the product. Confirm the expected physical state of the pure product. |
| Emulsion formation during work-up | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[8] Handle with extreme care and add it slowly to the reaction mixture, especially when adding to ethanol, as the reaction is highly exothermic.
-
Ethanol and diethyl ether are highly flammable. Keep them away from ignition sources.
-
When performing new reactions or scaling up, it is crucial to start on a small scale to identify any potential hazards.[9]
References
- SmartLabs. (n.d.). Esterification.
- MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual.
- AIP Publishing. (2018). Optimization of Esterification of Dicarboxylic Acids and 2-Ethyl-1-hexanol.
- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Fischer Esterification. (n.d.).
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- MDPI. (2020). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis.
- MySkinRecipes. (n.d.). This compound.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemistry LibreTexts. (2022). 15.7: Preparation of Esters.
- The Organic Chemistry Tutor. (2020, August 8). Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube. [Link]
- ResearchGate. (2021). Esterification of butyric acid using short primary alcohols.
- Google Patents. (n.d.). KR101446815B1 - Cosmetic compositions containing esters of 2-butyloctanol.
- Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts.
- AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. smartlabs.co.za [smartlabs.co.za]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Detonation during Fischer esterification [jst.umn.edu]
Application Notes and Protocols: The Synthesis of Novel Polyamides Utilizing 2-Butylsebacic Acid
Introduction: Expanding the Monomer Landscape for High-Performance Polyamides
Polyamides, a cornerstone of engineering thermoplastics, exhibit a remarkable range of properties owing to the versatility of their constituent monomers.[1][2] The selection of dicarboxylic acids and diamines dictates the final polymer's mechanical strength, thermal stability, and chemical resistance.[1] Sebacic acid, a ten-carbon aliphatic dicarboxylic acid, is a well-established monomer used in the synthesis of high-performance polyamides like Nylon 6,10. Its long aliphatic chain imparts flexibility, hydrophobicity, and a lower melting point to the resulting polymer.[3]
This application note explores the use of a novel, substituted dicarboxylic acid, 2-butylsebacic acid , in polyamide synthesis. The introduction of a butyl group at the 2-position of the sebacic acid backbone is anticipated to significantly modify the polymer's properties by disrupting chain packing and altering intermolecular forces. This guide provides a theoretical framework, synthesis protocols adapted from established methods for sebacic acid, and expected characterization outcomes for researchers venturing into the synthesis of these new polyamides.
Scientific Rationale: The Influence of Alkyl Substitution
The presence of a butyl substituent on the sebacic acid monomer is predicted to have the following effects on the resulting polyamide:
-
Reduced Crystallinity: The bulky butyl group will introduce steric hindrance, preventing the polymer chains from packing into a highly ordered crystalline structure. This will likely result in a more amorphous polymer.
-
Lower Melting Temperature (T_m) and Glass Transition Temperature (T_g): A decrease in crystallinity typically leads to lower melting and glass transition temperatures, as less energy is required to overcome the intermolecular forces holding the polymer chains together.
-
Increased Solubility: The disruption of regular chain packing and potentially weaker intermolecular forces may lead to enhanced solubility in a wider range of organic solvents.
-
Modified Mechanical Properties: The resulting polyamides are expected to be more flexible and have lower tensile strength and modulus compared to their linear counterparts derived from sebacic acid. However, they may exhibit improved toughness and elongation at break.
These modifications could be advantageous in applications requiring flexible, processable polyamides with tailored properties, such as in advanced coatings, adhesives, and flexible electronics.
Experimental Protocols
The following protocols are based on well-established methods for the synthesis of polyamides from sebacic acid and can be adapted for 2-butylsebacic acid.[3] Researchers should consider that the reaction kinetics and optimal conditions may vary due to the steric hindrance introduced by the butyl group.
Method 1: Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing polyamides. It involves the direct reaction of a dicarboxylic acid and a diamine at high temperatures, with the removal of water as a byproduct.[1]
Protocol:
-
Nylon Salt Formation (Optional but Recommended):
-
Dissolve equimolar amounts of 2-butylsebacic acid and a suitable diamine (e.g., hexamethylenediamine) in a solvent such as ethanol.
-
Stir the solution at room temperature to allow the nylon salt to precipitate.
-
Filter the salt and dry it under vacuum. This step ensures a precise 1:1 stoichiometric ratio, which is crucial for achieving a high molecular weight polymer.[3]
-
-
Polycondensation:
-
Charge the dried nylon salt (or equimolar amounts of 2-butylsebacic acid and diamine) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.
-
Purge the vessel with an inert gas like nitrogen to prevent oxidation.
-
Heat the reactor gradually to a temperature above the melting point of the monomers and the resulting polymer (typically 220-280 °C).
-
The reaction mixture will become more viscous as the polymerization proceeds.
-
Apply a vacuum during the later stages of the reaction to facilitate the removal of water and drive the equilibrium towards polymer formation, thereby increasing the molecular weight.
-
The reaction is typically continued for several hours until the desired viscosity is achieved.
-
The molten polymer can then be extruded and pelletized.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation of the polymer at high temperatures.
-
High Temperature: Provides the necessary activation energy for the amidation reaction.
-
Vacuum: The removal of water is critical as polyamidation is a condensation reaction. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor the formation of more product (the polymer).
Method 2: Interfacial Polymerization
Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids. This technique is particularly useful for synthesizing polyamides that may be thermally unstable.
Protocol:
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the chosen diamine (e.g., 0.5 M hexamethylenediamine) containing a base like sodium hydroxide (e.g., 0.5 M). The base neutralizes the HCl that is formed as a byproduct.[3]
-
-
Organic Phase Preparation:
-
Prepare a solution of 2-butylsebacoyl chloride (the acid chloride derivative of 2-butylsebacic acid) in an organic solvent that is immiscible with water, such as hexane or dichloromethane (e.g., 0.2 M).
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface.
-
A film of polyamide will form instantly at the interface.
-
Using forceps, gently grasp the polymer film and pull it upwards. A continuous rope of polyamide can be drawn from the interface as the monomers diffuse to the reaction zone and react.[3]
-
Wash the resulting polymer thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts.
-
Dry the polymer in a vacuum oven.
-
Causality Behind Experimental Choices:
-
Acid Chloride: Acid chlorides are much more reactive than carboxylic acids, allowing the polymerization to occur at room temperature.
-
Immiscible Solvents: The reaction is confined to the interface, which allows for the continuous formation and removal of the polymer film.
-
Base in Aqueous Phase: The base acts as an acid scavenger, neutralizing the HCl byproduct and preventing it from protonating the diamine, which would render it unreactive.
Data Presentation: Predicted Properties
The following table summarizes the expected properties of a polyamide synthesized from 2-butylsebacic acid and hexamethylenediamine (hypothetical PA 6,10-Bu) in comparison to the well-characterized Polyamide 6,10 derived from sebacic acid.
Table 1: Comparison of Predicted Properties of PA 6,10-Bu and PA 6,10
| Property | Polyamide 6,10 (from Sebacic Acid) | Predicted Polyamide 6,10-Bu (from 2-Butylsebacic Acid) | Unit |
| Melting Temperature (T_m) | 215 - 220 | Lower (e.g., 180 - 200) | °C |
| Glass Transition Temp. (T_g) | 41 - 50 | Lower (e.g., 25 - 40) | °C |
| Crystallinity | Semi-crystalline | Amorphous to low crystallinity | - |
| Tensile Strength | 45 - 60 | Lower | MPa |
| Elongation at Break | 110 - 120 | Higher | % |
| Solubility | Limited to specific solvents | Increased in common organic solvents | - |
Data for Polyamide 6,10 compiled from multiple sources.[3] The properties for PA 6,10-Bu are predictive and require experimental verification.
Visualization of Synthesis and Structure
Chemical Structures
Caption: Monomers and the resulting polyamide repeat unit.
Experimental Workflow: Melt Polycondensation
Caption: Workflow for melt polycondensation.
Conclusion
The introduction of 2-butylsebacic acid as a monomer in polyamide synthesis presents a promising avenue for the development of novel polymers with tailored properties. The butyl substituent is expected to disrupt polymer chain packing, leading to materials with lower crystallinity, enhanced solubility, and increased flexibility. The provided protocols, adapted from established methods for sebacic acid, offer a solid starting point for the synthesis and exploration of these new polyamides. Further research and characterization will be essential to fully elucidate the structure-property relationships of these exciting new materials.
References
- Kamran, M., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 13(23). [Link]
- Jiang, Y., et al. (2022). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics.
- Chen, J., et al. (2024). Recycling and Degradation of Polyamides. Molecules, 29(8), 1742. [Link]
- Khan, M. A., et al. (2024). Synthesis and Characterization of Metal Particles Using Malic Acid-Derived Polyamides, Polyhydrazides, and Hydrazides. MDPI. [Link]
- Request PDF. (2016). Solid-state polymerization and characterization of a copolyamide based on adipic acid, 1,4-butanediamine, and 2,5-furandicarboxylic acid.
- Request PDF. (2023). Polyamide Depolymerization: Unlocking Polymer Dissolution with Dicarboxylic Acids.
- Request PDF. (2018). Microbial production of sebacic acid from a renewable source: production, purification, and polymerization.
- Kim, S. K., et al. (2018).
- Wu, C.-H., et al. (2021). Effect of Bis (2-Aminoethyl)
- Fernández-d'Arlas, B., et al. (2016). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. [Link]
- G., et al. (2021). Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases. MDPI. [Link]
- Abed, S. A., et al. (2014). Polymerization of Hot Melt Adhesives from Dicarboxylic Fatty Acid for Introductory Organic Chemistry Laboratories. Scientific & Academic Publishing. [Link]
- Zhang, L., et al. (2012). Boronic Acid functionalized core-shell polymer nanoparticles prepared by distillation precipitation polymerization for glycopeptide enrichment. PubMed. [Link]
- LibreTexts. (2019). 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. [Link]
- Denchev, Z., et al. (2014).
Sources
Troubleshooting & Optimization
Challenges in the synthesis of branched dicarboxylic acids
Welcome to the Technical Support Center for Advanced Organic Synthesis. As Senior Application Scientists, we understand that the path to novel molecular architectures is often paved with experimental challenges. This guide is designed to provide you, our colleagues in research and development, with practical, field-tested insights into the synthesis of branched dicarboxylic acids. These molecules are crucial building blocks in pharmaceuticals and materials science, but their synthesis presents unique hurdles.
Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific, complex issues you may encounter at the bench.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific problems encountered during the synthesis of branched dicarboxylic acids. Each entry is structured to help you diagnose the issue and implement a robust solution.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in syntheses targeting branched dicarboxylic acids often stem from a few common culprits: steric hindrance, unwanted side reactions, or incomplete reactions.
A1: Diagnosis and Solution Workflow
Let's break down the problem systematically.
1. Assess Steric Hindrance: The introduction of alkyl branches, particularly at the α- or β-positions relative to a carboxyl group, significantly increases steric bulk. This can hinder the approach of nucleophiles or the formation of necessary intermediates like enolates.
-
Expert Insight: Standard alkylation of a dicarboxylic ester (e.g., a substituted malonic ester synthesis) may fail if the electrophile or the ester itself is too bulky. The transition state becomes too high in energy.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If using an alkoxide like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases can deprotonate even hindered α-carbons efficiently at low temperatures (-78 °C), minimizing side reactions.
-
Change the Electrophile: If using a bulky alkyl halide, consider an alternative strategy. For instance, a conjugate addition (Michael reaction) to an α,β-unsaturated dicarboxylate might be more efficient for introducing a β-branch.
-
Catalytic Approaches: Modern methods like transition-metal-catalyzed reactions can be exceptionally effective. For example, manganese-catalyzed α-alkylation of carboxylic acid derivatives with alcohols avoids the use of mutagenic alkyl halides and can be more efficient.[1]
-
2. Identify and Mitigate Side Reactions: The conditions required for creating branched structures can often promote undesired chemical pathways.
-
Over-alkylation: In methods like malonic ester synthesis, the introduction of a second alkyl group at the α-position can sometimes occur, leading to a mixture of products.
-
Solution: Use precisely one equivalent of base and alkylating agent, and add the alkylating agent slowly at a controlled low temperature to prevent the newly formed product from being deprotonated and reacting again.
-
-
Elimination: If your substrate has a leaving group in the β-position, base-mediated elimination to form an α,β-unsaturated dicarboxylic acid can compete with the desired substitution.
-
Solution: Employ milder reaction conditions, use less-hindered bases if possible, or choose a synthetic route that avoids this possibility altogether.
-
-
Decarboxylation: While often a desired final step (e.g., in malonic ester synthesis), premature decarboxylation can occur under harsh acidic or basic conditions at elevated temperatures, leading to the loss of a carboxyl group.[2]
-
Solution: Ensure that hydrolysis and protonation steps are conducted at moderate temperatures. If decarboxylation is the goal, it should be a distinct, thermally controlled step after purification of the substituted dicarboxylic acid.
-
Below is a decision-making workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I'm struggling with poor stereocontrol and obtaining a mixture of diastereomers or a racemic product. How can I synthesize a specific stereoisomer?
A2: Implementing Asymmetric Synthesis Strategies
Achieving high stereoselectivity is a paramount challenge when a new chiral center is formed.[3] Simply reacting achiral precursors will almost always result in a racemic mixture. To control stereochemistry, you must introduce a chiral influence.
-
Expertise & Experience: The key is to create a diastereomeric transition state where one pathway is energetically favored over the other. This can be achieved through several well-established strategies.
1. Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to your substrate. It directs the stereochemical outcome of a reaction and is then removed. Evans' oxazolidinone auxiliaries are a classic and highly reliable example for asymmetric alkylations.
-
Experimental Protocol (Conceptual):
-
Attachment: Couple your dicarboxylic acid monoester to a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
-
Enolate Formation: Use a suitable base (e.g., LDA or NaHMDS) to form a stereochemically defined enolate. The bulky auxiliary blocks one face of the enolate.
-
Asymmetric Alkylation: Introduce the alkyl halide. It will preferentially attack from the less hindered face, creating a new stereocenter with high diastereoselectivity.
-
Cleavage: Remove the auxiliary (e.g., via hydrolysis with LiOH/H₂O₂) to reveal the enantiomerically enriched branched carboxylic acid.
-
Caption: Conceptual workflow of a chiral auxiliary-directed reaction.
2. Chiral Brønsted Acid Catalysis: In recent years, chiral Brønsted acids have emerged as powerful tools for controlling stereochemistry. Axially chiral dicarboxylic acids themselves can act as catalysts in certain transformations, creating a chiral environment for the reaction.[4]
3. Substrate-Controlled Diastereoselection: If your starting material already contains a stereocenter, you can leverage its influence to direct the formation of a new one. This is common in natural product synthesis. The existing center can favor a specific conformation or transition state, leading to a diastereomerically enriched product.
Q3: My branched dicarboxylic acid is proving very difficult to purify. Standard column chromatography isn't working well. What should I do?
A3: A Multi-Step Purification Protocol
The high polarity of two carboxyl groups makes these compounds challenging to purify. They often have poor solubility in common organic solvents and may streak or remain on the baseline on silica gel.
-
Trustworthiness: A self-validating purification protocol involves sequential, orthogonal techniques that remove different types of impurities at each stage.
Step 1: Acid-Base Extraction This is the most effective first step to remove any neutral or basic impurities.[5]
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extract with an aqueous base (e.g., 1 M NaOH or NaHCO₃). Your dicarboxylic acid will move to the aqueous layer as its disodium salt. Neutral impurities will remain in the organic layer.
-
Separate the layers. Wash the aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH well below the pKa of the acid (typically pH < 2).[5]
-
Extract the now-protonated, water-insoluble acid back into an organic solvent.
-
Dry the organic layer (e.g., with MgSO₄), filter, and concentrate.
Step 2: Crystallization If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Solvent Screening: Experiment with different solvent systems. Common choices include water, ethanol/water mixtures, toluene, or ethyl acetate/hexane mixtures.[5] The goal is to find a system where your product is soluble at high temperatures but sparingly soluble at low temperatures.
Step 3: Derivatization for Chromatography If your product is an oil or crystallization fails, convert the polar diacid into a less polar diester.
-
Esterification: Convert the dicarboxylic acid to its dimethyl or diethyl ester using a standard method (e.g., Fischer esterification with methanol/H₂SO₄ or using diazomethane for small scales).
-
Chromatography: The resulting diester will be much less polar and should behave well on a standard silica gel column.
-
Deprotection: After purification, hydrolyze the ester back to the dicarboxylic acid using aqueous base followed by acidic workup.
| Purification Technique | Best For Removing... | Key Considerations |
| Acid-Base Extraction | Neutral and basic impurities | Ensure pH is adjusted correctly for full protonation/deprotonation.[5] |
| Crystallization | Impurities with different solubility profiles | Requires screening of various solvent systems. Product must be a solid. |
| Derivatization & Chromatography | Structurally similar acidic impurities | Adds two steps (protection/deprotection) to the synthesis.[6] |
| Distillation | Non-volatile impurities | Only suitable for thermally stable, low molecular weight liquid diacids.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most reliable protecting group strategies for syntheses involving dicarboxylic acids?
A1: When you need to differentiate between the two carboxyl groups or protect them during a reaction at another site, an orthogonal protecting group strategy is essential.[6] This means you can remove one protecting group under conditions that leave the other intact.
-
Expert Insight: The choice of protecting group depends on the overall synthetic plan, especially the reagents you plan to use in subsequent steps.
| Protecting Group | Formation | Cleavage Conditions | Stability & Notes |
| Methyl Ester | MeOH, H⁺ (cat.) or CH₂N₂ | Saponification (e.g., LiOH, NaOH) or strong acid. | Robust and common, but cleavage can be harsh.[8][9] |
| Benzyl (Bn) Ester | Benzyl alcohol, DCC/DMAP | Hydrogenolysis (H₂, Pd/C). | Orthogonal to many other groups. Cleavage is very mild.[8][10] |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ (cat.) or (Boc)₂O | Mild acid (e.g., TFA in DCM). | Stable to base and hydrogenolysis. Excellent for orthogonality.[9] |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (TBAF) or acid. | Very labile. Good for temporary protection under neutral conditions.[6][9] |
| 1,1-Dimethylallyl (DMA) Ester | 2-methyl-3-buten-2-ol, DCC | Palladium(0) catalysis. | Resistant to nucleophilic attack, offering an alternative to t-butyl esters.[11] |
Q2: What are the primary synthetic routes to access branched dicarboxylic acids?
A2: Several classical and modern methods are available, each with its own advantages and limitations.
-
Malonic Ester Synthesis: A classic method involving the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. This can be adapted for dicarboxylic acids.[12]
-
Alkylation of Dicarboxylate Enolates: Direct deprotonation α to one of the ester groups of a dicarboxylic ester (e.g., diethyl succinate or adipate) with a strong base like LDA, followed by trapping with an alkyl halide.
-
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated dicarboxylic ester is an excellent way to introduce a branch at the β-position.
-
Palladium-Catalyzed Carbonylation: Modern methods allow for the direct synthesis of dicarboxylic acids from substrates like allylic alcohols using carbon monoxide and a palladium catalyst.[13] This can offer high selectivity and atom economy.
Caption: Major synthetic pathways to branched dicarboxylic acids.
Q3: Which spectroscopic techniques are most important for characterizing my final product, and what are the key signals to look for?
A3: A combination of NMR, IR, and mass spectrometry is essential for unambiguous structure confirmation.
-
Infrared (IR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
Carboxyl Proton (-COOH): A very deshielded, broad singlet typically appearing far downfield, >10 ppm. This signal is exchangeable with D₂O.
-
α-Protons (-CH-COOH): Protons on the carbon adjacent to the carboxyl group are deshielded and typically appear in the 2.2-2.6 ppm range. The proton at the branch point will have a multiplicity corresponding to its neighbors.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH): A characteristic signal in the 170-185 ppm range.
-
α-Carbon (-C-COOH): The carbon adjacent to the carboxyl group will appear around 30-50 ppm.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound (look for the [M+H]⁺ or [M-H]⁻ ion in ESI-MS).
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also provide structural clues.
-
References
- Protecting Groups. (n.d.). University of Michigan.
- Chen, X., & Zhou, J. (2021). Advances in bio-based production of dicarboxylic acids longer than C4. Biotechnology Journal.
- Onwumere, F. C. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 48-54.
- Direct and Selective Synthesis of Adipic and Other Dicarboxylic Acids by Palladium‐Catalyzed Carbonylation of Allylic Alcohols. (2022). ResearchGate.
- Murphy, B. et al. (2016). Method of purifying a dicarboxylic acid. Google Patents, US9248381B2.
- Pearson, A. J., & Roush, W. R. (1999). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry.
- Hill, K. et al. (1990). Process for the separation of dicarboxylic acids. Google Patents, US4904389A.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
- Raja, R. et al. (2012). Method for preparation of dicarboxylic acids from linear or cyclic saturated hydrocarbons by catalytic oxidation. Google Patents, EP2441747A1.
- López-Garzón, C. S., & Straathof, A. J. (2014). Recovery of carboxylic acids produced by fermentation. Biotechnology advances, 32(5), 873-904.
- Method of producing dicarboxylic acids. (2007). ResearchGate.
- Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. (2018). Avs.scitation.org.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2021). ACS Publications.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. (2015). Chemistry LibreTexts.
- Development of Axially Chiral Dicarboxylic Acid Catalyzed Asymmetric Transformations. (2012). ResearchGate.
- Grand challenges in chemical biology from the perspective of organic chemical synthesis. (2024). Frontiers in Chemical Biology.
- Synthesis of substituted carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
Sources
- 1. Substituted carboxylic compound synthesis by C-alkylation [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Frontiers | Grand challenges in chemical biology from the perspective of organic chemical synthesis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents [patents.google.com]
- 8. media.neliti.com [media.neliti.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2-Butyloctanedioic Acid
Welcome to the technical support guide for the synthesis of 2-butyloctanedioic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, cause-and-effect troubleshooting guides, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.
The most common and direct route to this compound involves a sequential malonic ester synthesis. This process, while powerful, is prone to several side reactions that can complicate purification and significantly reduce yields. This guide will focus primarily on troubleshooting this synthetic pathway.
Overview of the Primary Synthetic Route
The synthesis typically proceeds in three main stages:
-
First Alkylation: Formation of the diethyl malonate enolate followed by alkylation with a butyl halide to form diethyl 2-butylmalonate.
-
Second Alkylation: A second deprotonation and subsequent alkylation with a C6-halide ester (e.g., ethyl 6-bromohexanoate).
-
Hydrolysis and Decarboxylation: Saponification of the three ester groups followed by acidification and thermal decarboxylation to yield the final this compound.
Section 1: Troubleshooting the Alkylation Stages
The alkylation steps are the most critical for the success of this synthesis. The majority of yield loss and purification difficulties arise from side reactions at this stage.
FAQ 1: My primary side product is the result of dialkylation with my first alkylating agent (e.g., dibutylmalonate). How can I prevent this?
Answer:
This is the most common side reaction in malonic ester synthesis.[1] It occurs because the desired mono-alkylated product, diethyl 2-butylmalonate, still possesses a relatively acidic α-hydrogen (pKa ≈ 15), which can be deprotonated by the base present in the reaction mixture. This newly formed enolate can then react with a second equivalent of the alkyl halide.[2]
Root Cause Analysis:
-
Stoichiometry: Using a 1:1 molar ratio of diethyl malonate to base and alkyl halide can lead to a significant portion of the mono-alkylated product being deprotonated and reacting further.
-
Reaction Rate: If the alkylating agent is added too quickly or the reaction is run at too high a temperature, the concentration of the alkyl halide remains high, increasing the probability of a second alkylation event.
Troubleshooting & Optimization Protocol:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of diethyl malonate relative to the base and alkyl halide.[3] | This ensures that the base is consumed preferentially by the starting material, leaving less available to deprotonate the mono-alkylated product. |
| Reagent Addition | Add the alkyl halide dropwise to the solution of the diethyl malonate enolate at a controlled temperature (e.g., 0 °C or room temp).[2] | Slow addition keeps the instantaneous concentration of the alkyl halide low, favoring reaction with the more abundant starting material enolate. |
| Choice of Base | Use a base that matches the ester's alcohol (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[2] For stubborn cases, a milder base like potassium carbonate with a phase-transfer catalyst can sometimes offer more control.[3] | Preventing transesterification simplifies the product mixture. Milder bases can sometimes reduce the rate of the second deprotonation. |
| Monitoring | Monitor the reaction closely using TLC or GC. Quench the reaction as soon as the starting diethyl malonate is consumed. | Over-running the reaction provides more time for the slower, undesired dialkylation to occur. |
FAQ 2: The yield is low, and I've isolated an alkene corresponding to my alkyl halide. What is the cause?
Answer:
This side product is the result of a competing E2 elimination reaction. The alkoxide base used to deprotonate the malonic ester is also a strong base capable of abstracting a β-proton from the alkyl halide, leading to the formation of an alkene.[2] This is particularly problematic with secondary and tertiary alkyl halides.[4]
Root Cause Analysis:
-
Alkyl Halide Structure: Secondary and tertiary alkyl halides are much more susceptible to E2 elimination than primary halides.[5]
-
Reaction Temperature: Higher reaction temperatures favor elimination over substitution.
-
Base Strength/Steric Hindrance: While a strong base is necessary, sterically hindered bases can sometimes favor elimination.
Preventative Measures:
-
Select Primary Halides: Whenever possible, use primary alkyl halides (e.g., 1-bromobutane instead of 2-bromobutane). Tertiary halides are generally unsuitable for this reaction.[2][4]
-
Control Temperature: Maintain the lowest practical temperature that allows the substitution reaction to proceed at a reasonable rate. For many primary halides, this can be room temperature or slightly above.
-
Base Selection: Use the least sterically hindered strong base possible (e.g., sodium ethoxide). While counterintuitive, bulkier bases are often used to promote elimination, so they should be avoided here.
Workflow for Troubleshooting Alkylation Side Reactions
Caption: Troubleshooting workflow for alkylation impurities.
Section 2: Troubleshooting Hydrolysis and Decarboxylation
After successful dialkylation, the resulting tri-ester must be converted to the final dicarboxylic acid. Issues at this stage often lead to incomplete conversion and complex purification.
FAQ 3: My final product is contaminated with esters or only one carboxyl group was decarboxylated. How do I ensure complete conversion?
Answer:
This issue points to incomplete hydrolysis (saponification) or incomplete decarboxylation.
Root Cause Analysis:
-
Incomplete Hydrolysis: Saponification is a reversible reaction. Insufficient base, insufficient water, or too short a reaction time can lead to unhydrolyzed ester groups. Steric hindrance around the ester groups in the bulky tri-ester intermediate can also slow the reaction.
-
Incomplete Decarboxylation: Decarboxylation of β-keto acids or malonic acids requires heat and an acidic environment.[6] The reaction proceeds through a cyclic transition state.[7] Insufficient heating or a non-acidic environment will prevent the reaction from going to completion.
Step-by-Step Protocol for Robust Hydrolysis and Decarboxylation:
-
Saponification:
-
Dissolve the crude dialkylated tri-ester in a suitable solvent like ethanol.
-
Add a significant excess of aqueous base (e.g., 3-5 equivalents of NaOH or KOH per ester group).
-
Heat the mixture to reflux for several hours (4-12 h). Monitor the disappearance of the starting material by TLC. The reaction is complete when a homogenous aqueous solution is formed (the organic ester is consumed).
-
-
Acidification:
-
After cooling the reaction mixture in an ice bath, carefully and slowly add a strong concentrated acid (e.g., HCl, H₂SO₄) until the pH is ~1-2. This protonates the carboxylate salts to form the tri-acid intermediate.
-
-
Decarboxylation:
-
Gently heat the acidified aqueous mixture. You should observe vigorous evolution of CO₂ gas.
-
Continue heating (often at reflux) until gas evolution ceases. This can take 1-3 hours. This step drives the decarboxylation of the malonic acid moiety.
-
-
Workup:
-
After cooling, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, diethyl ether) to isolate the this compound product.
-
Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Mechanistic View of Desired vs. Side Reactions
Caption: Competing pathways of second alkylation vs. dialkylation.
Section 3: Alternative Synthetic Routes & Their Pitfalls
While malonic ester synthesis is common, other methods can produce dicarboxylic acids, each with its own set of potential side reactions.
-
Guerbet Reaction: This reaction dimerizes primary alcohols to β-alkylated alcohols.[8] A modified Guerbet reaction could potentially be used to create precursors to this compound.
-
Kolbe Electrolysis: This method involves the electrochemical decarboxylative dimerization of two carboxylic acids (or carboxylate ions).[10]
-
Common Side Reactions: The primary side reaction is the Hofer-Moest reaction, where the radical intermediate is further oxidized to a carbocation, leading to the formation of alcohols and alkenes.[10][11] Using a mixture of two different carboxylates can also lead to a statistical mixture of three different dimer products (R¹-R¹, R²-R², and R¹-R²).[11]
-
This guide provides a framework for identifying and resolving the most common issues in the synthesis of this compound. By understanding the mechanistic basis for these side reactions, researchers can make informed decisions to optimize their synthetic protocols for higher yields and purity.
References
- BenchChem.
- Wikipedia. Kolbe electrolysis. [Link]
- Scribd.
- Wikipedia. Guerbet reaction. [Link]
- BenchChem.
- Chemistry LibreTexts. 10.
- Organic Chemistry Portal. Kolbe Electrolysis. [Link]
- Wikipedia. Malonic ester synthesis. [Link]
- Pearson+. Draw the products of the following reactions: e.
- Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
- Chemistry LibreTexts. 21.
- RSC Publishing.
- YouTube. Malonic Ester Synthesis. [Link]
- University of Calgary. Ch21: Malonic esters. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Kolbe electrolysis - Wikipedia [en.wikipedia.org]
- 11. Kolbe Electrolysis [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Butylsebacic Acid Yield
Welcome to the technical support guide for the synthesis and optimization of 2-butylsebacic acid. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule. We will delve into a robust synthetic strategy, address common experimental challenges through a detailed troubleshooting guide, and provide optimized protocols to maximize your yield and purity.
The synthesis of substituted dicarboxylic acids like 2-butylsebacic acid (also known as 2-butyldecanedioic acid) is a multi-step process that requires careful control of reaction conditions. The most common and versatile method for this transformation is the malonic ester synthesis, which allows for the sequential alkylation of a malonate ester to build the desired carbon skeleton.[1][2][3] This guide focuses on this pathway, providing expert insights into the causality behind experimental choices to ensure a successful and reproducible outcome.
Section 1: Overview of the Synthetic Pathway
The synthesis of 2-butylsebacic acid via the malonic ester pathway involves three primary stages: sequential alkylation, hydrolysis (saponification), and decarboxylation.[4][5] The overall strategy is to first introduce the butyl group onto a malonic ester, followed by the introduction of the eight-carbon chain, and finally, conversion to the target dicarboxylic acid.
Reaction Scheme
The general sequence of reactions is as follows:
-
First Alkylation: Diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate then reacts with a butyl halide (e.g., 1-bromobutane) in a nucleophilic substitution (SN2) reaction.[6][7]
-
Second Alkylation: The resulting diethyl butylmalonate, which still has one acidic α-hydrogen, is deprotonated again with a base.[8] The new enolate is then alkylated with a long-chain halo-ester, such as methyl 8-bromooctanoate.
-
Hydrolysis and Decarboxylation: The resulting tri-ester is hydrolyzed under basic or acidic conditions to convert all three ester groups into carboxylates.[6] Subsequent heating in an acidic medium causes the decarboxylation (loss of CO₂) of the unstable substituted malonic acid, yielding the final product, 2-butylsebacic acid.[9][10]
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-butylsebacic acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. Each answer explains the underlying chemical principles and provides actionable troubleshooting steps.
Q1: My overall yield is extremely low after the final step. What are the most common points of failure?
A general low yield can result from cumulative losses at each stage. The most critical steps to scrutinize are the deprotonation/alkylation reactions and the final hydrolysis. Incomplete deprotonation is a frequent cause of low conversion, often due to issues with the base or the presence of moisture.[11] Similarly, incomplete hydrolysis of the sterically hindered tri-ester intermediate can significantly reduce the final product yield. We will address these specific issues below.
Q2: I'm observing a significant amount of unreacted diethyl malonate and/or diethyl butylmalonate after the alkylation steps. What is causing this?
This issue points directly to an inefficient deprotonation of the malonic ester, which prevents the formation of the required nucleophilic enolate.[11]
-
Causality: The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13), but complete deprotonation requires a sufficiently strong base and strictly anhydrous (moisture-free) conditions.[12] Water will quench the base (e.g., sodium ethoxide), rendering it ineffective.[11]
-
Troubleshooting Steps:
-
Verify Base Quality: Use a fresh, dry, and high-purity base. Sodium ethoxide is hygroscopic and can degrade upon exposure to air.[11]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., absolute ethanol).[11]
-
Check Stoichiometry: Ensure you are using at least one full molar equivalent of the base for each deprotonation step.[12]
-
Match Base to Ester: To prevent transesterification, use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl malonate).[12][13]
-
Q3: I've isolated a significant byproduct that appears to be an alkene derived from my alkyl halide. How can I prevent this?
The formation of an alkene (e.g., 1-butene from 1-bromobutane) is a result of a competing E2 elimination reaction.[13] The ethoxide base, while an excellent nucleophile, is also a strong base that can promote elimination.
-
Causality: This side reaction is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides at elevated temperatures.[8][13]
-
Troubleshooting Steps:
-
Control Temperature: Add the alkyl halide slowly and maintain a controlled temperature during the initial phase of the reaction. Avoid excessive heating during the SN2 step.
-
Alkyl Halide Choice: Use primary alkyl halides (e.g., 1-bromobutane or 1-iodobutane) as they are least prone to elimination.[8][13] Iodides are generally more reactive in SN2 reactions than bromides, which can sometimes allow for lower reaction temperatures.
-
Q4: The hydrolysis of my tri-ester intermediate is slow and incomplete. How can I drive it to completion?
The tri-ester formed after the second alkylation can be sterically hindered, making hydrolysis challenging.
-
Causality: Saponification (base-mediated hydrolysis) is an equilibrium process. The bulky alkyl groups around the ester functionalities can impede the approach of the hydroxide nucleophile.
-
Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Reflux the reaction mixture for an extended period (monitor by TLC until the starting material disappears).
-
Use Excess Base: Employ a significant excess of a strong base (e.g., 3-5 equivalents of NaOH or KOH) to drive the equilibrium towards the carboxylate products.
-
Consider Co-solvents: Adding a co-solvent like THF or dioxane can sometimes improve the solubility of the organic ester in the aqueous basic solution, enhancing the reaction rate.
-
Acid Hydrolysis: Alternatively, strong acid-catalyzed hydrolysis (e.g., using aqueous HCl or H₂SO₄) under reflux can be effective, though it may require longer reaction times.
-
Q5: After heating, my final product is still contaminated with the intermediate malonic acid derivative. How do I ensure complete decarboxylation?
Decarboxylation of β-dicarboxylic acids like substituted malonic acids requires thermal energy to proceed through a cyclic six-membered transition state.[9][10]
-
Causality: Incomplete decarboxylation is typically due to insufficient heating (either temperature or duration) after the acidification step.[11]
-
Troubleshooting Steps:
-
Ensure Sufficient Heat: After hydrolysis and acidification, ensure the solution is heated to a sufficiently high temperature (often to reflux, ~100°C or slightly higher) until CO₂ evolution ceases.
-
Monitor the Reaction: The end of the reaction can be visually confirmed by the cessation of gas bubbles.
-
Solvent Choice: If the reaction is sluggish, removing water and heating the crude malonic acid intermediate in a higher-boiling solvent like DMF or DMSO can facilitate decarboxylation, although this adds a purification step.
-
Section 3: Data-Driven Optimization Parameters
Optimizing yield requires balancing several interdependent variables. The following table summarizes key parameters and their expected impact.
| Parameter | Recommended Condition | Rationale & Potential Issues | Impact on Yield |
| Base | Sodium Ethoxide (NaOEt) | Matches the ethyl ester to prevent transesterification.[12][13] Must be anhydrous. | High |
| Solvent | Absolute Ethanol | Solubilizes reactants and base. Must be anhydrous to prevent quenching the base.[11] | High |
| Alkyl Halide (1) | 1-Iodobutane or 1-Bromobutane | Primary halides minimize E2 elimination.[8][13] Iodides are more reactive than bromides. | High |
| Alkyl Halide (2) | Methyl/Ethyl 8-bromooctanoate | Primary halide is crucial. The ester group must be stable to the basic conditions of the second alkylation. | Medium |
| Temperature (Alkylation) | 50-80°C (Reflux in EtOH) | Balances reaction rate against side reactions. Higher temperatures can increase E2 elimination.[13] | Medium |
| Temperature (Decarboxylation) | 100-120°C | Must be high enough to drive off CO₂. Insufficient heat leads to incomplete reaction.[9][11] | High |
Section 4: Optimized Experimental Protocol
This protocol provides a validated starting point. Researchers should monitor progress using appropriate analytical techniques (e.g., TLC, GC-MS) and adjust as necessary.
Step 1: Synthesis of Diethyl butylmalonate
-
Set up an oven-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with absolute ethanol (e.g., 200 mL) and add sodium metal (e.g., 1.1 eq) in small portions to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, cool the solution and add diethyl malonate (1.0 eq) dropwise.
-
Add 1-bromobutane (1.05 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting malonate is consumed (typically 2-4 hours).
-
Cool the reaction, remove the ethanol under reduced pressure, and work up by adding water and extracting with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 2 & 3: Second Alkylation, Hydrolysis, and Decarboxylation
-
Prepare sodium ethoxide in absolute ethanol as described above in a separate flask.
-
Add the crude diethyl butylmalonate (1.0 eq) to the base, followed by the dropwise addition of methyl 8-bromooctanoate (1.0 eq).
-
Reflux the mixture until TLC indicates consumption of the starting material.
-
Cool the reaction and add a solution of sodium hydroxide (e.g., 5 eq) in water.
-
Heat the mixture to reflux to hydrolyze the esters completely (typically 4-8 hours).
-
After cooling, carefully acidify the aqueous solution with concentrated HCl to pH 1-2.
-
Heat the acidic mixture to reflux until gas evolution (CO₂) ceases (typically 1-2 hours).
-
Cool the solution in an ice bath to precipitate the 2-butylsebacic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from hot water or a suitable solvent mixture (e.g., ethyl acetate/hexanes) to obtain pure 2-butylsebacic acid.
Section 5: Visualizing Side Reactions
Understanding potential side reactions is key to troubleshooting. The following diagram illustrates the desired pathway versus common competing reactions during the first alkylation step.
Caption: Key side reactions in the alkylation of diethyl malonate.
Section 6: References
-
BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate. Retrieved from
-
LibreTexts Chemistry. (2020). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from
-
BenchChem. (n.d.). Resolving low conversion rates in malonic ester synthesis. Retrieved from
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from
-
Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from
-
JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low conversion rates in malonate reactions. Retrieved from
-
LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis. Retrieved from
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from
-
LibreTexts Chemistry. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from
-
LibreTexts Chemistry. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from
-
LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from
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- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Butyloctanedioic Acid
Welcome to the technical support center for the purification of 2-butyloctanedioic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound efficiently and reliably.
Section 1: Understanding the Impurity Profile of Crude this compound
Before delving into purification strategies, it is crucial to understand the potential impurities that may be present in the crude product. The nature and quantity of these impurities will dictate the most effective purification approach.
Common Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-butyloctanol or related intermediates.
-
Side-Reaction Products: Isomers of this compound, products of over-oxidation, or other unintended by-products can form during synthesis[1].
-
Residual Solvents: Solvents used in the synthesis or initial work-up may be present.
-
Catalyst Residues: If a catalyst was used, traces may remain in the crude product.
-
Mono-carboxylic Acids: Incomplete reaction could lead to the presence of related mono-carboxylic acids, which can be a common impurity in dicarboxylic acid synthesis[2].
A preliminary analysis of your crude material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is highly recommended to identify the major impurities and their characteristics (e.g., polarity)[3][4].
Section 2: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, providing explanations and actionable solutions.
Recrystallization Troubleshooting
Recrystallization is often the first method of choice for purifying crystalline solids like dicarboxylic acids[5].
Q1: My this compound won't crystallize out of solution, even after cooling.
-
Potential Cause: The solution may be too dilute, or you may have chosen a solvent in which the compound is too soluble, even at low temperatures.
-
Solution:
-
Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the solute[6]. Be careful not to evaporate to dryness.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystallization.
-
-
Add an Anti-Solvent: If the compound is highly soluble in your chosen solvent, you can slowly add a second solvent (an "anti-solvent") in which the compound is insoluble, while stirring, until the solution becomes turbid. Then, allow it to cool slowly.
-
Q2: An oil has formed instead of crystals.
-
Potential Cause: This "oiling out" can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to promote gradual cooling, which favors the formation of well-ordered crystals over an amorphous oil.
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or a solvent pair with a lower boiling point.
-
Liquid-Liquid Extraction Troubleshooting
Liquid-liquid extraction is a powerful technique for separating acidic compounds from neutral or basic impurities based on their differential solubility in immiscible liquids[7][8].
Q3: I'm not getting good separation between my organic and aqueous layers.
-
Potential Cause: An emulsion has formed. This is common when the two phases are shaken too vigorously or when surfactants or finely divided solids are present.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Break the Emulsion:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filter the mixture through a plug of glass wool or celite.
-
For stubborn emulsions, centrifugation can be effective.
-
-
Q4: My product seems to be lost after the extraction process.
-
Potential Cause: The pH of the aqueous phase may not have been adjusted correctly, or an insufficient number of extractions were performed. For an acidic compound like this compound, it will be soluble in an aqueous basic solution (like sodium bicarbonate or sodium hydroxide) as its carboxylate salt, and in an organic solvent in its neutral (protonated) form[8][9].
-
Solution:
-
Verify pH: Use pH paper or a pH meter to ensure the aqueous phase is sufficiently basic (pH > 8) to deprotonate the dicarboxylic acid and pull it into the aqueous layer, leaving neutral impurities in the organic layer. Conversely, ensure the aqueous phase is sufficiently acidic (pH < 2) to protonate the carboxylate salt and allow its extraction into an organic solvent.
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume[9]. Typically, 3-4 extractions are recommended to ensure complete transfer of the compound.
-
Column Chromatography Troubleshooting
Column chromatography is useful for separating compounds with different polarities[10].
Q5: My compound is not moving from the top of the silica gel column.
-
Potential Cause: The eluting solvent (mobile phase) is not polar enough. This compound is a polar compound due to its two carboxylic acid groups.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a Modifier: For highly polar compounds like dicarboxylic acids, you may need to add a small amount of a more polar solvent like methanol or even a few drops of acetic or formic acid to the mobile phase to help elute the compound. The acid will keep the carboxylic acid groups protonated and reduce their interaction with the silica gel.
-
Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), might be a better option[11][12].
-
Q6: The separation between my compound and an impurity is poor.
-
Potential Cause: The chosen solvent system does not provide sufficient resolution.
-
Solution:
-
Optimize the Solvent System: Use TLC to test various solvent systems to find one that gives a good separation (difference in Rf values) between your desired compound and the impurities.
-
Use a Gradient Elution: Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities on the column.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly without any air bubbles or cracks. Apply the sample in a concentrated band to the top of the column[10]. Dry loading the sample onto a small amount of silica can also improve resolution[10].
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
A: A good starting point is an acid-base liquid-liquid extraction followed by recrystallization. First, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the this compound into its water-soluble salt, leaving non-acidic impurities in the organic layer. Separate the aqueous layer, re-acidify it with a strong acid (e.g., HCl) to precipitate the pure acid, and then collect the solid by filtration. This solid can then be further purified by recrystallization from an appropriate solvent system[8][9].
Q2: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Additionally, the impurities should either be very soluble in the cold solvent (so they remain in the mother liquor) or insoluble in the hot solvent (so they can be filtered off before crystallization). You may need to test several solvents (e.g., water, ethanol, acetone, ethyl acetate, or mixtures) on a small scale to find the optimal one.
Q3: How can I confirm the purity of my final product?
A: Purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting range.
-
Chromatography (TLC, HPLC, GC): A single spot on a TLC plate or a single peak in an HPLC or GC chromatogram suggests high purity[4]. HPLC is particularly useful for quantitative purity analysis[13].
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect impurities. IR spectroscopy can confirm the presence of the carboxylic acid functional groups.
Q4: What are the challenges when scaling up the purification of this compound?
A: Scaling up purification processes presents several challenges[14][15]. For recrystallization, ensuring uniform heating and cooling of large volumes can be difficult, potentially affecting crystal size and purity. In chromatography, packing large columns uniformly is critical and can be challenging; the cost of large quantities of stationary phase and solvents also becomes a significant factor[15]. For extractions, handling large volumes of solvents safely and managing potentially large emulsions are key considerations. Process optimization at a smaller scale is crucial before attempting a large-scale purification[14].
Section 4: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
3M Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a suitable volume of ethyl acetate (e.g., 10 mL per 1 g of crude material) in a beaker.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that is generated.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
-
The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 3M HCl dropwise while stirring until the pH is approximately 1-2 (test with pH paper). A white precipitate of this compound should form.
-
Continue to stir the mixture in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Allow the product to air dry or dry it in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol should be performed after an initial purification step like extraction.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (determined from small-scale tests)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
Section 5: Visual Diagrams
Workflow for Purification via Extraction and Recrystallization
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- University of Rochester, Department of Chemistry.
- E. I. Du Pont De Nemours and Company. (2001). Purification and recovery of dicarboxylic acids using melt crystallization.
- The University of Manchester. Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. Research Explorer. [Link]
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
- Council of Scientific & Industrial Research. (2001). Process for crystallization of dicarboxylic acids.
- Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Wikipedia. Liquid–liquid extraction. [Link]
- Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
- University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction. [Link]
- E. I. Du Pont De Nemours and Co. (1955). Purification and separation of dicarboxylic acids.
- MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- Bio-Link.
- Royal Society of Chemistry. (2024). Scaling up clean production of biomass-derived organic acids as a step towards the realization of dual carbon goals: a review. Green Chemistry. [Link]
- World Intellectual Property Organization. (2001). PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION.
- University of Rochester.
- HALO Science.
- Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
- Bio-Rad.
- Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
- Angene Chemical. This compound|50905-10-7. [Link]
- Harvianto, G. R., et al. (2018). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. Biotechnology for Biofuels, 11(1), 18. [Link]
- SynThink Research Chemicals. 2,3-Bis(acetyloxy)butanedioic Acid Impurity | 475674-43-2. [Link]
- ResearchGate.
- CNIPA. (2022). Preparation method of 2-butynoic acid.
- Wang, Y., et al. (2020).
- ResearchGate. (2018). Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. [Link]
- SciSpace. Synthesis and aggregation behavior of 2-(4-butyloctyl) malonic-acid in aqueous-solution. [Link]
- MDPI. (2024).
- ResearchGate. (2001). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles.
- ResearchGate. Method transfer assessment for boric acid assays according to different pharmacopoeias' monographs. [Link]
- YMER. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BEMPEDOIC ACID AND EZETIMIDE IN COMBINE DOSAGE FORM BY RP-HPLC. [Link]
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 3. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. ymerdigital.com [ymerdigital.com]
- 14. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 15. bio-rad.com [bio-rad.com]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Improving the Resolution of Branched Dicarboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for resolving branched dicarboxylic acids using High-Performance Liquid Chromatography (HPLC). It addresses common challenges and offers practical, field-tested solutions to enhance separation efficiency and analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for branched dicarboxylic acids so challenging in reversed-phase HPLC?
Branched dicarboxylic acids present a unique challenge due to their structural similarities and complex physicochemical properties. Unlike their linear counterparts, the presence of alkyl branches near the carboxylic acid groups can lead to several issues:
-
Subtle Polarity Differences: Branching can create isomers with very similar polarities, making them difficult to distinguish by the stationary phase.
-
Steric Hindrance: The branched structure can hinder optimal interaction with the stationary phase, leading to poor retention and peak shape.
-
Multiple pKa Values: The two carboxylic acid groups have distinct pKa values. The proximity of these groups and the influence of the branched alkyl chain mean that the overall charge of the molecule is highly sensitive to the mobile phase pH. This can result in peak broadening or splitting if the pH is not carefully controlled.
Q2: What is the most critical parameter to optimize for separating branched dicarboxylic acid isomers?
The most critical parameter is the mobile phase pH . The ionization state of the dicarboxylic acids dictates their interaction with the reversed-phase stationary phase.
-
Mechanism: At a pH below the first pKa (pKa1), both carboxylic groups are protonated (-COOH), making the molecule less polar and more retained on a C18 or similar column. As the pH increases above pKa1 but below the second pKa (pKa2), one group deprotonates (-COO⁻), increasing polarity and reducing retention. When the pH is above pKa2, both groups are deprotonated, making the molecule highly polar and weakly retained.
-
Practical Implication: To achieve optimal separation, the mobile phase pH must be precisely controlled, ideally within ±0.1 pH units. A pH between the two pKa values often provides the best selectivity, as it maximizes the subtle differences in the ionization of the isomers.
Below is a diagram illustrating the relationship between mobile phase pH and the ionization state of a dicarboxylic acid.
Caption: Effect of Mobile Phase pH on Dicarboxylic Acid Ionization and Retention.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause & Scientific Rationale | Suggested Solution |
| Secondary Interactions with Stationary Phase: Residual silanols on the silica backbone of the stationary phase can interact with the polar carboxylic acid groups, causing peak tailing. This is particularly problematic at mid-range pH where the analytes are partially ionized. | 1. Use an End-Capped Column: Select a high-quality, end-capped column to minimize exposed silanols. 2. Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (0.1%). The TEA will interact with the active silanol sites, masking them from the analyte. |
| Mismatched pH between Sample and Mobile Phase: If the sample diluent pH causes the analyte to be in a different ionization state than in the mobile phase, peak distortion (fronting or tailing) can occur upon injection. | 1. Match Diluent to Mobile Phase: Ensure your sample is dissolved in a diluent that is identical to, or at least highly similar to, the initial mobile phase composition and pH. |
| Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened and asymmetric peaks. Branched dicarboxylic acids can have limited solubility in highly aqueous mobile phases, exacerbating this issue. | 1. Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of your sample to find the optimal mass that maintains a sharp, symmetrical peak. |
Issue 2: Co-elution or Inadequate Resolution of Isomers
| Possible Cause & Scientific Rationale | Suggested Solution |
| Insufficient Selectivity of Stationary Phase: A standard C18 phase may not provide enough selectivity to differentiate between structurally similar branched isomers. The alkyl chains of the stationary phase may not discriminate effectively between the subtle conformational differences. | 1. Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions with the carboxyl groups, which can help resolve isomers. 2. Polar-Embedded Phase: Consider a column with a polar-embedded group (e.g., amide or carbamate). These phases provide enhanced shape selectivity for polar analytes and can improve resolution. |
| Mobile Phase Composition Lacks Optimality: The organic modifier type and gradient profile may not be suitable for resolving compounds with very similar retention times. | 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities can alter selectivity. 2. Employ a Shallow Gradient: A long, shallow gradient around the elution point of the target analytes will provide more time for the column to resolve them. For example, instead of a 10-minute gradient from 10% to 90% organic, try a 20-minute gradient from 30% to 50%. |
Experimental Protocol: Optimizing Mobile Phase pH
This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of branched dicarboxylic acids.
Objective: To identify the pH that provides the best resolution between critical isomer pairs.
Materials:
-
HPLC system with UV or Mass Spectrometric detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
pH Buffers: Formic acid, ammonium acetate, ammonium formate
-
Analyte standard mixture
Procedure:
-
Initial Scouting:
-
Prepare three different mobile phase systems buffered at pH 3.0 (using formic acid), pH 4.5 (using ammonium acetate), and pH 6.0 (using ammonium formate).
-
For each pH, run a generic gradient (e.g., 10-95% B in 15 minutes).
-
Analyze the chromatograms to identify which pH provides the most promising initial separation.
-
-
Fine-Tuning the pH:
-
Based on the scouting run, select the most promising buffer system.
-
Prepare a series of mobile phases with small pH increments (e.g., pH 4.2, 4.4, 4.6, 4.8, 5.0).
-
Inject the standard mixture using an isocratic or shallow gradient elution for each pH condition.
-
-
Data Analysis:
-
For each chromatogram, calculate the resolution (Rs) between the critical pair of isomers using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t is the retention time and w is the peak width at the base.
-
Plot the resolution (Rs) as a function of pH. The pH that corresponds to the highest Rs value is the optimum.
-
Below is a workflow diagram for this optimization process.
Caption: Workflow for Systematic Mobile Phase pH Optimization.
Data Summary Table
The following table provides a hypothetical comparison of different column chemistries for the separation of two isomeric branched dicarboxylic acids.
| Stationary Phase | Mobile Phase Organic | Resolution (Rs) | Peak Tailing Factor (Tf) | Analysis Time (min) |
| Standard C18 | Acetonitrile | 1.2 | 1.8 | 15 |
| End-Capped C18 | Acetonitrile | 1.4 | 1.2 | 15 |
| Phenyl-Hexyl | Acetonitrile | 1.7 | 1.1 | 18 |
| Phenyl-Hexyl | Methanol | 1.9 | 1.1 | 22 |
| Polar-Embedded RP | Acetonitrile | 2.1 | 1.0 | 17 |
References
- HPLC Column Chemistry: Agilent Technologies. A Practical Guide to HPLC Columns and Method Development. [Link]
- Troubleshooting HPLC: Waters Corporation. A Practical Guide to HPLC Troubleshooting. [Link]
- Mobile Phase pH: Restek Corporation. The Role of pH in Reversed-Phase HPLC. [Link]
Preventing degradation of 2-Butyloctanedioic acid during polymerization
Introduction
Welcome to the technical support guide for the polymerization of 2-butyloctanedioic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile dicarboxylic acid monomer in the synthesis of polyesters and other condensation polymers. This compound, with its unique branched structure, offers the potential to create polymers with tailored properties such as enhanced flexibility and solubility.[1][2] However, like many aliphatic dicarboxylic acids, it is susceptible to degradation under typical polymerization conditions, which can compromise the final polymer's molecular weight, mechanical properties, and thermal stability.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate degradation and achieve high-quality, reproducible results in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during polymerization?
A1: The main degradation pathways are thermal-oxidative degradation, hydrolysis, and decarboxylation.[3][4]
-
Thermal-Oxidative Degradation: At elevated temperatures in the presence of oxygen, free radical chain reactions can occur, leading to chain scission, crosslinking, and the formation of chromophores that cause discoloration.[3][4]
-
Hydrolysis: As condensation polymerization is an equilibrium reaction that produces water, the presence of this water at high temperatures can reverse the process, cleaving ester bonds and reducing the polymer's molecular weight.[3][5][6]
-
Decarboxylation: Although less common for simple aliphatic acids without specific activating groups, decarboxylation (the loss of CO2) can occur at very high temperatures, leading to chain termination and defects in the polymer backbone.[7][8]
Q2: How can I detect if my this compound-based polymer has degraded?
A2: Several analytical techniques can be employed to assess polymer degradation:
-
Gel Permeation Chromatography (GPC/SEC): A decrease in the average molecular weight (Mn and Mw) or a broadening of the dispersity index (PDI) is a primary indicator of chain scission.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the polymer's chemical structure, such as the appearance of new peaks corresponding to hydroxyl groups (from hydrolysis) or carbonyl variants (from oxidation), can be detected.[9]
-
Differential Scanning Calorimetry (DSC): Shifts in the glass transition temperature (Tg) or melting temperature (Tm) can indicate changes in molecular weight or crystallinity resulting from degradation.[10]
-
Thermogravimetric Analysis (TGA): A reduction in the onset temperature of decomposition suggests lower thermal stability, which can be a consequence of degradation during synthesis.[10]
-
Visual Observation: Discoloration (yellowing or browning) is often a clear sign of thermal-oxidative degradation.
Q3: What role do impurities in the this compound monomer play in degradation?
A3: Impurities can have a significant impact. Residual catalysts from the monomer synthesis, metal ions, or acidic/basic impurities can catalyze degradation reactions.[11][12] For instance, acidic impurities can accelerate hydrolysis of the ester linkages.[12] It is crucial to use a high-purity monomer for consistent and successful polymerization.
Q4: Are there specific catalysts that are less likely to cause degradation?
A4: Yes, the choice of catalyst is critical. While traditional catalysts like titanium butoxide are effective, they can also promote degradation at high temperatures.[13] Milder catalysts, such as certain tin-based compounds or enzymatic catalysts (lipases), can facilitate polymerization under less harsh conditions, thereby minimizing degradation.[13] Scandium triflates have also been shown to be effective at lower temperatures.[13]
Troubleshooting Guides
This section addresses specific problems you may encounter during the polymerization of this compound.
Problem 1: My final polymer has a low molecular weight and exhibits brittleness.
Answer: This is a classic symptom of significant chain scission during polymerization. The primary culprits are hydrolysis and thermal degradation.
Causality: Condensation polymerization is a reversible reaction where ester linkages are formed with the elimination of water.[14][15][16] If the water byproduct is not efficiently removed from the reaction medium, the equilibrium shifts, favoring the reverse reaction—hydrolysis. At high polymerization temperatures, this hydrolytic cleavage of ester bonds becomes pronounced, breaking down polymer chains and preventing the attainment of high molecular weight.[3][6]
Mitigation Strategy:
-
Efficient Water Removal: The most critical factor is to continuously remove water as it forms.
-
High Vacuum: For melt polymerization, apply a high vacuum (typically <1 Torr) during the final stages of the reaction. This reduces the partial pressure of water, driving the equilibrium towards polymer formation.
-
Azeotropic Distillation: In solution polymerization, use a solvent (e.g., toluene or xylene) that forms an azeotrope with water. A Dean-Stark trap can be used to physically remove the water from the system.[2]
-
-
Optimize Reaction Temperature: While high temperatures increase reaction rates, they also accelerate degradation. Determine the minimum effective temperature for your catalytic system. Aliphatic polyesters typically begin to degrade above 275°C, but side reactions can occur at lower temperatures.[8] A temperature range of 180-230°C is often a suitable starting point for the final polycondensation stage.
-
Use of Anti-Hydrolysis Agents: Consider adding a stabilizer that scavenges water or carboxyl end groups.
Workflow for Preventing Hydrolytic Degradation
Caption: Workflow for minimizing hydrolysis during polycondensation.
Problem 2: The polymer melt is discolored (yellow to brown).
Answer: Discoloration is a strong indicator of thermal-oxidative degradation. This occurs when the polymer is exposed to oxygen at high temperatures, leading to the formation of radical species that cause complex side reactions.
Causality: At elevated temperatures, residual oxygen in the reactor can initiate the formation of free radicals on the polymer backbone.[3] These radicals react with more oxygen to form hydroperoxides, which are unstable and decompose into various oxygenated functional groups (ketones, aldehydes).[3][4] These groups can participate in further reactions, forming conjugated systems (chromophores) that absorb visible light, resulting in a yellow or brown appearance.
Mitigation Strategy:
-
Maintain an Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen.
-
Nitrogen/Argon Purge: Before heating, thoroughly purge the reactor with a high-purity inert gas (nitrogen or argon) to displace all air. Maintain a gentle positive pressure of the inert gas throughout the initial esterification stage.
-
Degas Monomers: If possible, degas the monomers under vacuum before the reaction to remove dissolved oxygen.
-
-
Incorporate Antioxidants: Add a small amount (typically 0.1-0.5 wt%) of a thermal stabilizer package.
-
Primary Antioxidants (Hindered Phenols): These compounds act as radical scavengers, donating a hydrogen atom to terminate the free radical chain reactions.[17][19]
-
Secondary Antioxidants (Phosphites): These work synergistically with primary antioxidants by decomposing hydroperoxides into non-radical, stable products, preventing them from initiating further degradation.[17] Triphenyl phosphite is a common example used in polyester synthesis.[20]
-
Key Degradation & Prevention Pathways
Caption: Simplified mechanism of oxidative degradation and stabilizer intervention.
Experimental Protocols & Data
Protocol 1: General Melt Polycondensation of this compound
-
Monomer Purification (Recommended): If monomer purity is questionable, recrystallize this compound from a suitable solvent to remove impurities. Dry thoroughly under vacuum.
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser leading to a collection flask.
-
Charging the Reactor: Charge the reactor with equimolar amounts of this compound and a diol (e.g., 1,4-butanediol).
-
Inerting: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen.
-
Catalyst & Stabilizer Addition: Add the catalyst (e.g., 200-500 ppm of titanium (IV) butoxide) and any thermal stabilizers (e.g., 0.2 wt% hindered phenol/phosphite blend).
-
Esterification: Heat the mixture to 160-180°C under a slow nitrogen flow. Water will begin to distill off. Continue for 2-4 hours or until ~80-90% of the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 200-230°C while slowly applying a vacuum. Over 30-60 minutes, reduce the pressure to <1 Torr.
-
Monitoring: Monitor the reaction by observing the increase in melt viscosity (via stirrer torque). The reaction is typically complete when the torque reaches a stable plateau (usually 3-6 hours).
-
Termination: Remove the heat source and break the vacuum with nitrogen. Extrude or decant the polymer melt for cooling and subsequent analysis.
Table 1: Recommended Stabilizers for Polymerization
| Stabilizer Type | Example Compound | Mechanism of Action | Typical Loading |
| Primary Antioxidant | Hindered Phenols (e.g., Irganox 1010) | Free-radical scavenger; terminates oxidative chain reactions.[17][19] | 0.1 - 0.3 wt% |
| Secondary Antioxidant | Phosphites (e.g., Triphenyl phosphite) | Decomposes hydroperoxides into stable, non-radical products.[17][20] | 0.1 - 0.3 wt% |
| Anti-Hydrolysis Agent | Carbodiimides | Scavenges water and carboxyl end groups, preventing hydrolysis.[17][18] | 0.5 - 1.5 phr |
Table 2: Analytical Techniques for Degradation Assessment
| Technique | Parameter Measured | Indication of Degradation |
| GPC / SEC | Molecular Weight (Mn, Mw), Dispersity (PDI) | Decrease in Mn/Mw, increase in PDI. |
| FTIR | Functional Groups | Increase in -OH band (~3400 cm⁻¹), changes in C=O region (~1700 cm⁻¹).[9] |
| DSC | Glass Transition (Tg), Melting Point (Tm) | Decrease in Tg or Tm often correlates with lower molecular weight. |
| TGA | Onset of Decomposition Temperature (Td) | Lower Td indicates reduced thermal stability. |
| Colorimetry | Yellowness Index (YI) | Increase in YI indicates oxidative degradation. |
References
- Common Stabilizers Used in the Production of Polyester Monofilament. (2025).
- Edumentors. (2025). Condensation Polymerisation Complete Guide (GCSE Chemistry).
- Gooch, J. W. (2010). Condensation polymerisation.
- Londono, J. D., & Wagner, A. M. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. PMC - NIH.
- Pérez-Camargo, R. A., & Sardon, H. (2019). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central.
- Gamerith, C., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.
- ChemistryStudent. (n.d.). Condensation Polymerisation (A-Level).
- Cheung, M. F., et al. (n.d.). Stabilizer system for the inhibition of ester-exchange reactions in thermoplastic polyester melts. Industrial & Engineering Chemistry Research - ACS Publications.
- Baoxu Chemical. (n.d.). Anti hydrolysis Agent for Polyester, hydrolysis Stabilizer.
- The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. (2024).
- Angene Chemical. (n.d.). This compound|50905-10-7.
- Study Mind. (n.d.). Condensation Polymers (A-Level Chemistry).
- Online Learning College. (2022). Understanding Condensation Polymers: Polyesters & Biopolyesters.
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
- Wikipedia. (n.d.). Decarboxylation.
- Geddes, W. C. (1967). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC.
- ResearchGate. (2025). Some Methods for Measurements of Polymer Degradation: A Review.
- da Silva, F. T., et al. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. PMC - NIH.
- Sardon, H., & Mecerreyes, D. (2019). Direct Catalytic Route to Biomass-Derived 2,5-Furandicarboxylic Acid and Its Use as Monomer in a Multicomponent Polymerization. ACS Omega.
- Lucher, S. R., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. MDPI.
- The mechanisms of melt stabilisation of polyolefins. (n.d.). Aston Research Explorer.
- Vulcanchem. (n.d.). This compound - 50905-10-7.
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI.
- Polymer degradation: a short review. (2020). SciSpace.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
- Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review. (n.d.). PMC - PubMed Central.
- Wu, X., et al. (2024). Recycling and Degradation of Polyamides. MDPI.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PMC - PubMed Central.
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- 4. scispace.com [scispace.com]
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- 9. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of 2-Butyloctanedioic Acid for Chemical Reactions
Welcome to the technical support center dedicated to addressing the challenges associated with the solubility of 2-butyloctanedioic acid (CAS No. 50905-10-7) in various reaction systems. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the successful implementation of this versatile dicarboxylic acid in your synthetic protocols.
Introduction to this compound and its Solubility Profile
This compound, a C12 dicarboxylic acid, is a valuable building block in the synthesis of polymers, surfactants, and plasticizers.[1] Its molecular structure, featuring a hydrophobic butyl-substituted octanedioic acid backbone, imparts good solubility in many organic solvents but significantly limits its aqueous solubility.[1] This poor aqueous solubility can present considerable challenges in reaction setups, potentially leading to slow reaction kinetics, incomplete conversions, and difficulties in product purification.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and overcome these solubility hurdles, ensuring efficient and reproducible reaction outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound is not dissolving sufficiently in my chosen reaction solvent. What are my options?
A1: Insufficient solubility is a common issue that can often be resolved by systematically exploring several techniques. The choice of method will depend on the specific requirements of your reaction, such as the desired solvent system, pH, and temperature. Here are the primary strategies to consider:
-
pH Adjustment: For reactions in aqueous or protic solvents, modifying the pH is a highly effective method to enhance solubility.
-
Salt Formation: Converting the dicarboxylic acid to a more soluble salt can dramatically increase its concentration in solution.
-
Co-solvency: The use of a mixture of solvents can modulate the polarity of the reaction medium to better accommodate the solute.
-
Surfactant-Mediated Solubilization: Employing surfactants to form micelles can encapsulate the dicarboxylic acid, facilitating its dispersion in the reaction medium.
-
Phase-Transfer Catalysis (PTC): For heterogeneous reactions involving an aqueous and an organic phase, a PTC can shuttle the deprotonated acid into the organic phase where the reaction occurs.
Below, we delve into the specifics of each of these techniques with detailed protocols and troubleshooting advice.
Q2: How does pH affect the solubility of this compound, and how can I use this to my advantage?
At a pH below the pKa1, the carboxylic acid groups are fully protonated (-COOH), and the molecule is in its least soluble, neutral form. As the pH of the solution increases above the pKa values, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻).[2][3] This ionization significantly increases the polarity of the molecule, leading to a substantial enhancement in its aqueous solubility.[2][3]
Causality: The increased solubility upon deprotonation is due to the strong ion-dipole interactions between the negatively charged carboxylate groups and the polar water molecules, which are much stronger than the hydrogen bonding interactions of the neutral carboxylic acid.
Experimental Protocol: Solubility Enhancement by pH Adjustment
Objective: To determine the optimal pH for dissolving this compound in an aqueous medium for a reaction.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
HPLC-UV or other suitable analytical method for concentration determination
Procedure:
-
Prepare pH-Adjusted Solutions: Create a series of aqueous solutions with varying pH values (e.g., 6.0, 7.0, 7.5, 8.0, 9.0) using deionized water and adjusting with 0.1 M NaOH or 0.1 M HCl.
-
Equilibrate with Excess Solute: Add an excess amount of this compound to each pH-adjusted solution.
-
Stir to Equilibrium: Stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: Allow the undissolved solid to settle, then carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantify Concentration: Analyze the concentration of the dissolved this compound in each filtered sample using a validated HPLC-UV method.[4][5]
Data Interpretation: Plot the solubility of this compound as a function of pH. This will reveal the pH range where solubility is maximized. For your reaction, choose a pH that provides sufficient solubility without interfering with the reaction chemistry.
Troubleshooting:
-
Precipitation upon addition of other reagents: If adding another acidic reagent causes the pH to drop, the dicarboxylic acid may precipitate. In this case, consider using a buffer to maintain the desired pH.
-
Reaction is pH-sensitive: If your reaction is sensitive to high pH, this method may not be suitable. Explore other options like co-solvency or salt formation.
Visualization of pH Effect on Solubility
Caption: Effect of pH on the ionization and solubility of this compound.
Q3: Can I pre-form a salt of this compound to improve its solubility for my reaction?
A3: Yes, forming a salt is an excellent and widely used strategy to significantly increase the aqueous solubility of carboxylic acids.[6] By reacting this compound with a suitable base, you can form a dicarboxylate salt (e.g., disodium 2-butyloctanedioate), which is generally much more soluble in water than the free acid.
Causality: The salt exists as ions in solution, which have strong ion-dipole interactions with water molecules, leading to high solubility. The choice of the counter-ion (e.g., Na⁺, K⁺, NH₄⁺) can also influence the solubility of the salt.
Experimental Protocol: Formation of a Soluble Salt of this compound
Objective: To prepare a stock solution of the sodium salt of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base (e.g., potassium hydroxide, sodium bicarbonate)
-
Deionized water or desired reaction solvent
-
pH meter or pH indicator paper
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the Acid: Accurately weigh the desired amount of this compound and place it in a reaction vessel.
-
Add Solvent: Add a portion of the desired solvent (e.g., water).
-
Prepare Base Solution: Prepare a stock solution of the base (e.g., 1 M NaOH).
-
Titrate to Form Salt: While stirring, slowly add the base solution to the suspension of the dicarboxylic acid. Monitor the pH of the mixture. Continue adding the base until the solid has completely dissolved and the pH is in the desired range (typically pH 7-9 for a dicarboxylate salt). You will need approximately two equivalents of a monovalent base for each equivalent of the dicarboxylic acid.
-
Final Volume Adjustment: Once the acid is fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Verification (Optional): The formation of the salt can be confirmed by techniques such as FTIR spectroscopy, where the characteristic C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) will be replaced by the carboxylate anion stretches (around 1550-1610 cm⁻¹).
Troubleshooting:
-
Salt precipitates out: If the salt precipitates, you may have exceeded its solubility limit in the chosen solvent, or the "common ion effect" could be at play if other salts are present.[6] Try using a larger volume of solvent or a different counter-ion.
-
Reaction requires a non-aqueous solvent: This method is most effective for aqueous or protic solvents. For non-polar organic solvents, this approach will not work as the salt will be insoluble.
Q4: My reaction needs to be run in a non-polar organic solvent. How can I increase the solubility of this compound in this case?
A4: For non-polar organic solvents where pH adjustment and salt formation are not viable, co-solvency and the use of phase-transfer catalysts are the preferred methods.
Co-solvency: This technique involves using a mixture of solvents to achieve a polarity that is optimal for dissolving all reactants.[7] For a non-polar reaction, you might use a primary non-polar solvent and add a small amount of a more polar, miscible co-solvent to help dissolve the dicarboxylic acid.
Causality: The co-solvent disrupts the intermolecular forces of the primary solvent, creating a microenvironment that is more favorable for the solute. For dicarboxylic acids, a polar aprotic co-solvent like THF, acetone, or DMF can be effective in breaking the hydrogen bonding between the acid molecules, allowing them to dissolve in the bulk non-polar solvent.
Experimental Protocol: Using a Co-solvent System
Objective: To find a suitable co-solvent mixture to dissolve this compound for a reaction in a non-polar solvent.
Materials:
-
This compound
-
Primary non-polar solvent (e.g., toluene, hexane, dichloromethane)
-
Potential co-solvents (e.g., THF, acetone, ethyl acetate, DMF, DMSO)
-
Stirring apparatus
Procedure:
-
Initial Attempt: Try to dissolve the this compound in the primary non-polar solvent at the desired reaction concentration.
-
Co-solvent Addition: If it does not dissolve, add a co-solvent dropwise while stirring. Start with a small amount (e.g., 1-5% v/v).
-
Observe and Iterate: Observe if the solid dissolves. If not, gradually increase the amount of co-solvent, monitoring for complete dissolution.
-
Solvent Screening: If the first co-solvent is not effective, screen other co-solvents to find the one that provides the best solubility with the minimum amount added.
-
Reaction Compatibility: Ensure that the chosen co-solvent does not interfere with your reaction chemistry.
Data Summary: Estimated Solubility of Long-Chain Dicarboxylic Acids in Organic Solvents
| Solvent | Polarity Index | Expected Solubility of this compound |
| Hexane | 0.1 | Low |
| Toluene | 2.4 | Moderate |
| Dichloromethane | 3.1 | Moderate to Good |
| Diethyl Ether | 2.8 | Moderate to Good |
| Ethyl Acetate | 4.4 | Good |
| Acetone | 5.1 | Good |
| Ethanol | 4.3 | Good |
| Methanol | 5.1 | Good |
| Tetrahydrofuran (THF) | 4.0 | Very Good |
| Dimethylformamide (DMF) | 6.4 | Very Good |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent |
This table provides estimated solubility based on the properties of similar long-chain dicarboxylic acids.[8][9] Experimental verification is recommended.
Phase-Transfer Catalysis (PTC): If your reaction involves a deprotonated dicarboxylic acid (formed by adding a base) and an organic-soluble reactant, a phase-transfer catalyst can be highly effective.[5][10]
Causality: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the carboxylate anion. The lipophilic part of the catalyst allows this ion pair to be extracted from the aqueous phase (or from the surface of a solid base) into the organic phase, where it can react with the organic substrate.[11]
Visualization of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis for a dicarboxylic acid reaction.
Q5: I've tried the above methods, but my reaction is still slow or incomplete. What else can I do?
A5: If solubility remains a bottleneck, consider these additional strategies:
-
Increase Reaction Temperature: For many compounds, solubility increases with temperature. However, be mindful of the thermal stability of your reactants and products.
-
Use of Surfactants: Surfactants form micelles in solution, which can encapsulate non-polar molecules in their hydrophobic core, effectively solubilizing them in the bulk solvent.[6][12] Non-ionic surfactants like Tween® or Triton™ are often used in chemical synthesis.
-
Sonication: The use of ultrasound can help to break up solid particles and increase the rate of dissolution.[8]
-
Particle Size Reduction: Grinding the solid this compound to a finer powder will increase its surface area and can improve the rate of dissolution.[8]
Troubleshooting Incomplete Reactions:
-
Confirm Solubility: Even if the solid appears to have dissolved, the concentration might be too low for an efficient reaction rate. Try to quantify the amount of dissolved acid.
-
Stirring Efficiency: Ensure vigorous stirring to maximize the contact between the dissolved acid and other reactants, especially in heterogeneous systems.
-
Reagent Purity: Impurities in the this compound or other reagents could be inhibiting the reaction. Consider purification of the starting materials.
Conclusion
Improving the solubility of this compound is a critical step in ensuring the success of many synthetic procedures. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome these challenges and achieve their desired reaction outcomes. For further assistance or to discuss specific applications, please do not hesitate to contact our technical support team.
References
- ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents.[Link]
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.[Link]
- Google Patents. US11155512B2 - Method and system for refining long chain dicarboxylic acid.
- Reddit.
- University of Rochester. How to Troubleshoot a Reaction.[Link]
- Google Patents. EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.
- University of Rochester. How To: Troubleshoot a Reaction.[Link]
- OperaChem.
- PubMed.
- Graphviz. DOT Language.[Link]
- Sketchviz. Guide to Flowcharts in Graphviz.[Link]
- Wikipedia.
- RSC Publishing.
- JOCPR.
- Graphviz. Drawing graphs with dot.[Link]
- ACS Publications. Rationalizing and Adapting Water-Accelerated Reactions for Sustainable Flow Organic Processes.[Link]
- Google Patents.
- Schrödinger.
- TU Wien's reposiTUm. Prediction of pKa values of small molecules via graph neural networks.[Link]
- Eastern-European Journal of Enterprise Technologies. Studies of solubility of dicarboxilic acid mixtures in organic solvents.[Link]
- Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.[Link]
- PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[Link]
- Google Patents. US6362368B1 - Method of producing dicarboxylic acids suitable for synthesis of polymers or polyamides.
- Macmillan Group.
- ResearchGate. Computational Approaches to Predict pKa Values.[Link]
- MDPI.
- PubMed Central. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.[Link]
- PubMed Central.
- Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.[Link]
- Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective.[Link]
- University of Rochester. How To: Improve Yield.[Link]
Sources
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- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
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Technical Support Center: A Guide to 2-Butylsebacic Acid Synthesis
Welcome to the technical support resource for the synthesis of 2-butyldecanedioic acid, commonly known as 2-butylsebacic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis by minimizing the formation of critical byproducts. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your experimental approach effectively.
Section 1: FAQ - Understanding the Core Synthesis & Potential Byproducts
This section addresses fundamental questions about the synthesis, establishing a solid foundation for troubleshooting. The most reliable and controllable method for preparing 2-butylsebacic acid is a variation of the malonic ester synthesis.[1][2][3][4]
Q1: What is the recommended synthetic strategy for 2-butylsebacic acid?
The recommended pathway involves a three-stage malonic ester synthesis.[2][5] This method offers high control over the introduction of the two different alkyl groups (the butyl group and the C8 carboxyl chain) onto the central α-carbon, which is crucial for minimizing symmetrical byproducts.
The overall workflow is as follows:
Q2: What are the primary byproducts I should anticipate and why do they form?
Understanding potential byproducts is the first step to preventing them. The main impurities in this synthesis are:
-
Dialkylated Malonic Ester: A major drawback of the malonic ester synthesis is the potential for dialkylation.[6] If you start with diethyl malonate and attempt sequential alkylations, you risk forming both dibutylmalonate and di-(octanoate)-malonate, which are difficult to separate. Our recommended strategy using pre-alkylated diethyl 2-butylmalonate significantly mitigates this specific issue.
-
Unreacted Starting Materials: Incomplete deprotonation or insufficient reaction time can leave significant amounts of unreacted diethyl 2-butylmalonate.
-
Transesterification Products: This occurs if the alkoxide base does not match the alkyl groups of the ester.[6] For example, using sodium methoxide with diethyl malonate will result in a mixture of diethyl, dimethyl, and ethyl methyl malonate esters, complicating purification.
-
Incompletely Hydrolyzed Intermediates: If the saponification step is incomplete, you may isolate a mixture of the final acid with mono- or di-ester forms.
-
Incompletely Decarboxylated Product: Failure to apply sufficient acid and heat in the final step will result in the stable, but incorrect, 2-butyl-2-(7-carboxyheptyl)malonic acid.
Q3: How does my choice of base impact the reaction?
The base is critical for two reasons: strength and compatibility.
-
Strength: The α-proton of a malonic ester has a pKa of ~13, making it acidic enough to be deprotonated by common alkoxide bases like sodium ethoxide (NaOEt).[2][4] Stronger, non-nucleophilic bases like LDA are generally unnecessary and can promote side reactions.
-
Compatibility (Preventing Transesterification): To avoid scrambling the ester groups, the alkoxide of the base must match the alkyl group of the ester.[6] For diethyl ester starting materials, sodium ethoxide (NaOEt) in ethanol is the required base.
Q4: Why is temperature control so important during alkylation?
The alkylation step (SN2 reaction) is exothermic. Poor temperature control can lead to several issues:
-
Increased Elimination (E2) Reactions: While less of a concern with primary halides like butyl bromide or ethyl 8-bromooctanoate, elevated temperatures can favor elimination, especially if any secondary halide impurities are present.
-
Side Reactions: Higher temperatures can promote unwanted side reactions of the highly reactive enolate, leading to lower yields and a more complex product mixture. It is standard practice to form the enolate at a reduced temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature or be gently refluxed to ensure completion.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This guide provides a direct, question-and-answer format to address specific experimental problems.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| High levels of unreacted starting material (diethyl 2-butylmalonate) in the crude product. | 1. Incomplete Deprotonation: The base was not sufficiently pure, was added too quickly, or an insufficient molar equivalent was used. 2. Inactive Alkyl Halide: The ethyl 8-bromooctanoate may have degraded during storage. 3. Insufficient Reaction Time/Temp: The reaction was not allowed to proceed to completion. | 1. Use freshly prepared or properly stored sodium ethoxide. Use a slight excess (1.05-1.1 equivalents). Ensure the reaction is stirred efficiently during base addition. 2. Check the purity of the alkyl halide by NMR or GC before use. 3. Monitor the reaction by TLC or GC. If it stalls, consider gentle heating (reflux in ethanol) to drive it to completion. |
| A significant impurity peak with a mass corresponding to a dialkylated product is observed. | 1. Incorrect Stoichiometry: Using more than one equivalent of base relative to the malonic ester can deprotonate the mono-alkylated product, leading to a second alkylation.[6] 2. Contamination: The starting diethyl 2-butylmalonate was contaminated with unalkylated diethyl malonate. | 1. Control Stoichiometry: Carefully measure your reagents. Use no more than 1.1 equivalents of base. Add the alkyl halide dropwise to the formed enolate solution to maintain a low concentration of the electrophile. 2. Purify your starting materials. Diethyl 2-butylmalonate should be pure before starting the second alkylation. |
| Product fails to fully dissolve in aqueous base, and NMR/IR suggests the presence of ester groups. | Incomplete Hydrolysis (Saponification): The reaction time was too short, the temperature was too low, or an insufficient amount of NaOH/KOH was used. The tri-ester intermediate is sterically hindered, requiring robust conditions. | Increase the reaction time and/or temperature for the saponification step. Use a significant excess of base (e.g., 3.5-4.0 equivalents of NaOH) to ensure all three ester groups are completely hydrolyzed. Refluxing for several hours is common. |
| The final product has the correct mass, but the NMR spectrum is complex and doesn't match 2-butylsebacic acid. | Incomplete Decarboxylation: The acidification and heating step was not vigorous enough. Decarboxylation requires both a proton source (acid) and sufficient thermal energy to proceed through the required pericyclic mechanism.[1][5] | After hydrolysis, ensure the solution is strongly acidified (pH 1-2). Heat the acidic mixture to reflux (e.g., 100-110 °C) and hold for several hours until CO₂ evolution ceases completely. This drives the reaction to completion.[5] |
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of 2-butylsebacic acid while minimizing byproduct formation.
Objective: To synthesize 2-butylsebacic acid via alkylation of diethyl 2-butylmalonate.
Materials:
-
Diethyl 2-butylmalonate (1.0 eq)
-
Anhydrous Ethanol
-
Sodium metal (1.05 eq) or commercial Sodium Ethoxide (1.05 eq)
-
Ethyl 8-bromooctanoate (1.0 eq)
-
Sodium Hydroxide (4.0 eq)
-
Concentrated Hydrochloric Acid
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Magnesium Sulfate (for drying)
Procedure:
Stage 1: Alkylation
-
Prepare Sodium Ethoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.05 eq) in anhydrous ethanol with vigorous stirring. Allow the solution to cool to room temperature. (Safety Note: Reaction is exothermic and produces flammable H₂ gas.)
-
Form the Enolate: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add diethyl 2-butylmalonate (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at 0 °C for 30 minutes.
-
Alkylate: Add ethyl 8-bromooctanoate (1.0 eq) dropwise to the enolate solution over 30 minutes, maintaining the temperature at 0 °C.
-
Complete the Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (~78 °C) for 4-6 hours, or until TLC/GC analysis indicates the disappearance of the starting malonate.
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure. Add water and extract the crude tri-ester product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude intermediate.
Stage 2: Hydrolysis
-
Saponify: To the crude tri-ester, add a solution of sodium hydroxide (4.0 eq) in water/ethanol. Heat the mixture to reflux (80-100 °C) for 4-8 hours, or until the oily organic layer is fully dissolved and the reaction appears homogeneous.
-
Remove Ethanol: Distill off the ethanol. Dilute the remaining aqueous solution with water. Wash with diethyl ether to remove any non-acidic organic impurities.
Stage 3: Decarboxylation & Isolation
-
Acidify: Cool the aqueous layer in an ice bath and carefully add concentrated HCl dropwise with vigorous stirring until the pH is ~1. A precipitate may form.
-
Decarboxylate: Heat the acidic mixture to reflux (~105 °C) for 3-5 hours. Vigorous bubbling (CO₂ evolution) should be observed initially and then subside.
-
Isolate Product: Cool the mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purify: The crude solid can be purified by recrystallization from water or a suitable organic solvent system to yield pure 2-butylsebacic acid.[7]
Section 4: Key Mechanisms and Data
Visualizing the competing reactions is key to controlling them.
This diagram illustrates that the desired product can itself be deprotonated if excess base is present, leading to a second, undesired alkylation event.[6] This highlights the criticality of stoichiometric control.
References
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout.
- OpenOChem. (n.d.). Malonic Ester Synthesis. OpenOChem Learn.
- Organic Chemistry. (2019). 11.11 Malonic Ester Synthesis. YouTube.
- Lligadas, G., et al. (2020). Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives. Journal of the American Oil Chemists' Society.
- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Semantic Scholar. (2020). Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives.
- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Chem 353 Handout.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Google Patents. (1960). US2960533A - Separation process for sebacic acid.
- Wikipedia. (n.d.). Malonic ester synthesis.
- NCERT. (n.d.). Alcohols, Phenols and Ethers.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Scilit. (2020). Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- Liu, G., et al. (2015). Green Process without Thinning Agents for Preparing Sebacic Acid via Solid-Phase Cleavage. ACS Sustainable Chemistry & Engineering.
- Wikipedia. (n.d.). Sebacic acid.
- Designer-Drug.com. (n.d.). The use of organocadmium reagents for the preparation of ketones.
- Professor Dave Explains. (2015). Grignard Reaction. YouTube.
- Google Patents. (1939). US2182056A - Process for manufacturing sebacic acid.
- Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.
- Rohde, D., et al. (2010). Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. Microbial Cell Factories.
- Google Patents. (1956). US2731495A - Production of sebacic acid.
- Amrita University. (2015). Purification of Benzoic Acid by Crystallization. YouTube.
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- 1. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Yield in 2-Butyloctanedioic Acid Synthesis
Introduction
The synthesis of 2-Butyloctanedioic acid, a substituted dicarboxylic acid, is a crucial process in the development of various specialty chemicals, including polymers, plasticizers, and lubricants.[1][2] A common and effective route for its preparation is the malonic ester synthesis, a robust method for forming carbon-carbon bonds.[3][4] This synthesis involves the sequential alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final disubstituted acid.[5]
However, like any multi-step synthesis, achieving a high yield can be challenging. Researchers frequently encounter issues such as incomplete reactions, the formation of undesired side products, and difficulties in purification. This guide provides a comprehensive troubleshooting framework designed to help you diagnose and resolve common problems encountered during the synthesis of this compound. By understanding the causality behind each experimental step, you can systematically optimize your reaction conditions and significantly improve your yield.
General Synthesis Pathway
The synthesis proceeds through several key stages, each with its own potential pitfalls. Understanding this workflow is the first step in effective troubleshooting.
Caption: Reaction workflow for this compound synthesis.
General Troubleshooting Workflow
When faced with a low yield, a systematic approach is essential. The following flowchart provides a logical sequence for diagnosing the issue. Start by analyzing the crude product and work backward to pinpoint the problematic step.
Caption: Systematic workflow for troubleshooting poor synthesis yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Alkylation Stage Issues
Q1: My reaction has stalled. The crude product analysis shows a high percentage of unreacted diethyl malonate and very little alkylated product. What went wrong?
A1: This issue points directly to a problem with the initial deprotonation step. The alpha-hydrogens of diethyl malonate (pKa ≈ 13) require a sufficiently strong base to form the nucleophilic enolate.[6]
Causality & Solutions:
-
Inactive or Wet Base: The most common base, sodium ethoxide (NaOEt), is highly hygroscopic. Moisture will consume the base and inhibit enolate formation.
-
Solution: Use freshly prepared NaOEt or ensure commercially sourced reagent is handled under strictly anhydrous conditions (e.g., under argon or nitrogen). Avoid using sodium hydroxide or potassium carbonate in ethanol, as the equilibrium will not favor complete enolate formation.
-
-
Incorrect Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation.
-
Solution: Use at least one full molar equivalent of a strong base like NaOEt for each alkylation step. For the sequential dialkylation required here, this means adding one equivalent for the first alkylation, and a second full equivalent for the second.[7]
-
-
Transesterification: Using a base with an alkoxide that doesn't match the ester (e.g., sodium methoxide with diethyl malonate) can lead to transesterification, complicating the product mixture.[4]
-
Solution: Always match the alkoxide base to the ester group (e.g., sodium ethoxide for ethyl esters).[4]
-
Q2: I've successfully added the butyl group, but the second alkylation with ethyl 6-bromohexanoate is inefficient, leaving large amounts of diethyl 2-butylmalonate.
A2: Incomplete reaction at the second alkylation stage is a common challenge. After the first alkylation, the remaining alpha-proton is slightly less acidic and may be more sterically hindered.
Causality & Solutions:
-
Insufficient Base for Second Deprotonation: The most frequent error is failing to add a second full equivalent of base to deprotonate the mono-alkylated intermediate.
-
Solution: After the first alkylation is complete (confirm with TLC), add a second full equivalent of NaOEt before introducing the second alkylating agent (ethyl 6-bromohexanoate).
-
-
Poor Quality of Second Alkylating Agent: The second reagent, ethyl 6-bromohexanoate, may be old or degraded.
-
Solution: Verify the purity of the alkylating agent by NMR or GC-MS before use. If necessary, purify it by distillation.
-
-
Reaction Conditions: The SN2 reaction may be sluggish due to steric hindrance or insufficient thermal energy.[8]
-
Solution: After adding the second alkylating agent, you may need to gently heat the reaction (e.g., reflux in ethanol) to drive it to completion.[7] Monitor the progress carefully by TLC to avoid side reactions.
-
Q3: My crude product is a complex mixture containing a significant amount of diethyl 2,2-dibutylmalonate. How did this happen?
A3: The formation of a symmetric dialkylated product indicates a loss of control over the sequential addition of electrophiles. This typically happens if unreacted enolate from the first step is still present when an excess of the first alkylating agent (1-bromobutane) reacts again. A major drawback of malonic ester synthesis is the potential for dialkylated structures, which can lower yields and complicate purification.[4]
Causality & Solutions:
-
Incorrect Reagent Stoichiometry: Using a large excess of 1-bromobutane can favor the dialkylation side reaction.
-
Solution: Use a slight excess (approx. 1.05 to 1.1 equivalents) of the malonic ester relative to the base and alkylating agent in the first step. This helps ensure all the alkylating agent is consumed before the second addition.[9]
-
-
Order of Addition: Adding the base to a mixture of the malonate and alkyl halide can lead to uncontrolled reactions.
-
Solution: The proper procedure is to first form the enolate completely by adding the base to the diethyl malonate in an anhydrous solvent.[7] Only then should you add the alkyl halide dropwise to the formed enolate solution. This maintains a low concentration of the alkylating agent, favoring mono-alkylation at each stage.
-
Hydrolysis & Decarboxylation Issues
Q4: My final product is contaminated with partially hydrolyzed esters. How can I ensure complete saponification?
A4: Incomplete hydrolysis is often due to steric hindrance around the ester groups in the heavily substituted tri-ester intermediate. Saponification requires harsh conditions, but they must be carefully controlled.
Causality & Solutions:
-
Insufficient Reaction Time or Temperature: Saponification of sterically hindered esters can be slow.
-
Solution: Increase the reflux time and/or use a higher concentration of base (e.g., 20-25% aqueous KOH or NaOH). Monitor the reaction by TLC until all ester starting material has been consumed.
-
-
Poor Solubility: The organic ester may not be sufficiently soluble in the aqueous base.
-
Solution: Add a co-solvent like ethanol or use a phase-transfer catalyst to improve mixing and reaction rate.
-
Q5: The yield drops dramatically after the final acidification and heating step. What is causing this loss of product?
A5: This problem often points to the instability of the intermediate malonic acid derivative or uncontrolled decarboxylation. While decarboxylation is desired, it must happen cleanly. Substituted malonic acids can be thermally unstable.[10][11]
Causality & Solutions:
-
Harsh Decarboxylation Conditions: Excessive temperature during the final decarboxylation step can lead to charring and other degradation pathways.
-
Solution: After acidification, gently heat the solution (typically 100-150°C) just until CO₂ evolution ceases. Avoid unnecessarily high temperatures or prolonged heating. In some cases, decarboxylation can be achieved in a high-boiling point solvent like toluene.
-
-
Premature Decarboxylation During Workup: Acidifying the saponified mixture at an elevated temperature can sometimes lead to vigorous, uncontrolled decarboxylation.[10]
-
Solution: Cool the reaction mixture in an ice bath before slowly adding concentrated acid. This allows for controlled protonation of the carboxylate salts. The decarboxylation can then be initiated by gentle heating in a separate, controlled step.
-
Purification Issues
Q6: My final product is a sticky oil that is difficult to crystallize. What are the recommended purification methods?
A6: While pure this compound is a solid at room temperature, crude products are often oily due to the presence of impurities. [2][12] If direct crystallization fails, a multi-step purification approach is necessary.
Causality & Solutions:
-
Presence of Oily Impurities: Unreacted alkyl halides, partially hydrolyzed intermediates, and other side products can act as crystallization inhibitors.
-
Solution 1 (Liquid-Liquid Extraction): First, perform a thorough aqueous workup. Dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and wash sequentially with water and brine to remove water-soluble impurities.
-
Solution 2 (Column Chromatography): If impurities are persistent, silica gel chromatography is the most effective method. Use a solvent system such as a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid groups protonated and prevent streaking on the column.
-
Solution 3 (Recrystallization): After chromatographic purification, the product should be a solid or a more easily crystallizable oil. Attempt recrystallization from a suitable solvent system. For dicarboxylic acids, solvent mixtures like ethyl acetate/hexanes or water/ethanol can be effective.
-
Diagnostic Protocols & Data
Protocol 1: Monitoring Reaction Progress with TLC
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Spotting: On the baseline, spot the diethyl malonate starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent: A 20% Ethyl Acetate in Hexanes mixture is a good starting point.
-
Visualization: Visualize under a UV lamp (if compounds are UV active) and/or by staining with potassium permanganate (KMnO₄) solution.
-
Interpretation: Diethyl malonate will have a relatively high Rf. The mono-alkylated product will have a slightly lower Rf, and the di-alkylated product will be lower still. The reaction is complete when the spot corresponding to the starting material for that step has disappeared.
Table 1: Common Impurities and Expected Analytical Signatures
| Compound Name | Potential Source | ¹H NMR Key Signal | Mass Spec (ESI-) [M-H]⁻ |
| Diethyl Malonate | Incomplete Reaction | Singlet or triplet ~3.3-3.4 ppm (α-CH₂) | 159.07 |
| Diethyl 2-butylmalonate | Incomplete 2nd Alkylation | Multiplet ~3.3-3.4 ppm (α-CH) | 215.13 |
| Diethyl 2,2-dibutylmalonate | Side Reaction | Absence of α-CH signal | 271.19 |
| Mono-acid/Di-ester | Incomplete Hydrolysis | Both ester (-OCH₂CH₃) and acid (-COOH) signals | Varies |
References
- JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis.
- Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions.
- ResearchGate. (n.d.). Optimization of the alkylation step. [Diagram].
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). Retrieved from [https://www.sccollege.edu/Faculty/TChan/Documents/Chem201_3_Chan_files/Chapter 21 Enolates.
- University of Calgary. (n.d.). Ch21: Malonic esters.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Pearson. (n.d.). Malonic Ester Synthesis Practice Problems.
- Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
- Angene Chemical. (n.d.). This compound | 50905-10-7.
- Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- MySkinRecipes. (n.d.). This compound.
- AbacipharmTech. (n.d.). This compound.
- OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
- Google Patents. (n.d.). CN114989003A - Preparation method of 2-butynoic acid.
- SciSpace. (n.d.). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. CAS 50905-10-7: this compound | CymitQuimica [cymitquimica.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 12. echemi.com [echemi.com]
Technical Support Center: Optimization of Catalysts for Branched Dicarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of branched dicarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. The synthesis of branched dicarboxylic acids is a multi-step process, primarily involving the regioselective hydroformylation of an olefin followed by oxidation. The catalyst's performance in the initial hydroformylation step is paramount as it dictates the final product's structure and yield. This guide focuses heavily on the optimization and troubleshooting of this critical catalytic step.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the planning and execution of experiments for synthesizing branched dicarboxylic acids.
Q1: What is the general strategy for synthesizing branched dicarboxylic acids from olefins?
A: The most common and versatile strategy is a two-step process:
-
Regioselective Hydroformylation: An olefin is reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a transition metal catalyst. The goal is to selectively add a formyl group (-CHO) to the internal carbon of a double bond (for terminal olefins) or to a specific carbon on an internal olefin, yielding a branched aldehyde. This is the most critical, catalyst-controlled step.
-
Oxidation: The resulting branched aldehyde is then oxidized to a carboxylic acid (-COOH). This step is typically high-yielding and less complex than the first, but still requires careful execution to avoid side reactions.
Q2: Which catalysts are best for achieving high selectivity for branched aldehydes in hydroformylation?
A: While cobalt catalysts are used industrially, rhodium-based catalysts modified with specific phosphine or phosphite ligands offer superior activity and are the primary choice for achieving high branched regioselectivity in a laboratory or fine chemical setting. Ligands that create a sterically demanding environment around the rhodium center are key. Notable examples include:
-
Phospholane-phosphite ligands (e.g., BOBPHOS): These have demonstrated excellent selectivity for branched aldehydes from unbiased terminal alkenes.
-
Nitrogen-centered triphosphine ligands (N-Triphos): These ligands can dramatically improve reaction rates while favoring the branched product.
-
Encapsulated Rhodium Catalysts: Supramolecular cages, such as those built from porphyrins, can create a confined environment that sterically favors the formation of the branched transition state.
Q3: How do reaction conditions affect the branched-to-linear aldehyde ratio (b:l)?
A: Several parameters can be tuned to influence selectivity:
-
CO Partial Pressure: Lowering the partial pressure of carbon monoxide generally favors the formation of branched aldehydes. This is because the catalytic cycle pathway leading to the branched product is less inhibited by CO concentration compared to the linear pathway.
-
Temperature: The effect of temperature is highly dependent on the specific catalyst and ligand system. For some systems, higher temperatures can decrease selectivity due to ligand dissociation or increased rates of competing side reactions like isomerization. However, for robust ligand systems, activity increases with temperature without significant loss of selectivity.
-
Ligand Structure: This is the most critical factor. Both the steric bulk and the electronic properties of the ligand influence selectivity. Bulky ligands physically obstruct the pathway to the linear product, while electron-withdrawing ligands can also modulate the catalyst's reactivity to favor branched isomers.
Q4: My starting material is an internal olefin (e.g., from a fatty acid). Can I still synthesize a branched dicarboxylic acid?
A: Yes, this is a common and important application. The strategy involves using a catalyst system capable of isomerization-hydroformylation . The catalyst first isomerizes the internal double bond along the carbon chain. When the double bond reaches a terminal position, it can be hydroformylated. To achieve a branched product from an internal olefin, the catalyst must selectively hydroformylate one of the internal carbons of the double bond. Palladium-based catalysts are often employed for isomerizing hydroxycarbonylation to directly yield acids. For rhodium systems, specific ligands can control the regioselectivity of hydroformylation on internal olefins.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
Problem 1: Low Regioselectivity (Poor Branched-to-Linear Ratio)
Your reaction yields the desired aldehyde, but the linear isomer is the major product, or the b:l ratio is lower than expected.
| Potential Cause | Explanation | Troubleshooting Steps & Scientific Rationale |
| Incorrect Ligand Choice | The ligand's steric and electronic properties are the primary drivers of regioselectivity. A ligand that is not sufficiently bulky or has the wrong electronic profile will not create a strong preference for the branched transition state. | 1. Switch to a More Sterically Demanding Ligand: Replace your current ligand with one known for high branched selectivity (e.g., BOBPHOS, N-Triphos). The increased bulk around the metal center will sterically disfavor the less-compact transition state leading to the linear product.2. Evaluate Ligand Electronics: Consider ligands with different electronic properties. While sterics are often dominant, electronic effects can fine-tune selectivity. |
| High CO Partial Pressure | The kinetic pathway leading to the linear aldehyde is often favored at high CO concentrations. The formation of the key rhodium-hydrido dicarbonyl species, which is less selective, can be promoted. | 1. Reduce CO Partial Pressure: Lower the pressure of CO while maintaining the H₂ pressure. A common starting point is to change the H₂:CO ratio from 1:1 to 2:1 or higher. This reduces the concentration of inhibitory CO species and favors the branched pathway.2. Increase Ligand Concentration: A higher ligand-to-rhodium ratio can help prevent CO from occupying coordination sites, thus preserving the ligand's steric influence. |
| Inappropriate Reaction Temperature | High temperatures can sometimes lead to partial dissociation of the ligand from the metal center. The resulting less-hindered catalyst is less selective. | 1. Perform a Temperature Screen: Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and selectivity.2. Use a More Thermally Stable Ligand: If high temperatures are necessary for activity, select a ligand designed for thermal stability, such as certain bidentate phosphines. |
Problem 2: Low Conversion or Stalled Reaction
The reaction starts but either proceeds very slowly or stops before the starting material is fully consumed.
| Potential Cause | Explanation | Troubleshooting Steps & Scientific Rationale |
| Catalyst Deactivation (Poisoning) | Impurities in the substrate or syngas (e.g., sulfur compounds, peroxides) can irreversibly bind to the catalyst's active sites, rendering it inactive. | 1. Purify Reagents: Ensure the olefin substrate is purified (e.g., by distillation or passing through activated alumina) to remove peroxides. Use high-purity (≥99.99%) syngas. 2. Use a Scavenger: In some cases, adding a small amount of a sacrificial agent can help protect the catalyst. |
| Catalyst Deactivation (Degradation) | The ligand itself can degrade under reaction conditions, especially at high temperatures. Phosphine ligands can be oxidized or undergo P-C bond cleavage, leading to inactive rhodium species. | 1. Lower Reaction Temperature: Operate at the lowest temperature that still provides an acceptable rate. 2. Add Excess Ligand: A slight excess of the ligand can help compensate for slow degradation and maintain the concentration of the active catalyst complex. 3. Rejuvenate the Catalyst: For some systems, adding a mild oxidizing agent like a peroxide at the end of a run can help break down inhibitory rhodium clusters and ligand degradation products, allowing for reuse. |
| Poor Mass Transfer (for Gaseous Reactants) | The reaction rate can be limited by the slow diffusion of H₂ and CO from the gas phase into the liquid solvent where the catalyst and substrate reside. | 1. Increase Stirring Rate: Ensure vigorous stirring (>1000 RPM) to maximize the gas-liquid surface area. 2. Use a High-Pressure Reactor: Higher pressures increase the concentration of dissolved gases, boosting the reaction rate. 3. Choose an Appropriate Solvent: The solvent should have good gas solubility. |
Problem 3: Formation of Unexpected Byproducts
Analysis of the crude product mixture shows significant peaks other than the desired branched and linear aldehydes.
| Potential Cause | Explanation | Troubleshooting Steps & Scientific Rationale |
| Olefin Isomerization | The catalyst isomerizes the starting terminal olefin to various internal olefins. These internal olefins may react slower or produce a complex mixture of different branched aldehydes. | 1. Adjust H₂ Partial Pressure: Higher H₂ pressure can sometimes suppress isomerization by promoting the irreversible hydride addition step over the reversible β-hydride elimination that leads to isomerization. 2. Modify the Ligand: Some ligands are more prone to causing isomerization. Screen different ligand types. |
| Olefin Hydrogenation | The catalyst hydrogenates the olefin's double bond, forming an alkane. This is a common side reaction, especially with cobalt catalysts or at high H₂:CO ratios and temperatures. | 1. Decrease H₂ Partial Pressure: Lower the H₂:CO ratio (e.g., back to 1:1). 2. Lower the Reaction Temperature: Hydrogenation often has a higher activation energy than hydroformylation. 3. Use a More Selective Catalyst: Rhodium-phosphine catalysts are generally less prone to hydrogenation than unmodified cobalt carbonyls. |
| Aldehyde Condensation/Polymerization | The aldehyde products can undergo self-condensation reactions (e.g., aldol condensation) at elevated temperatures, forming high-boiling point byproducts. | 1. Reduce Reaction Time/Temperature: Stop the reaction as soon as the substrate is consumed. Avoid excessively high temperatures. 2. In-situ Oxidation: For some applications, it may be possible to introduce the oxidizing agent during the hydroformylation to immediately convert the aldehyde product, preventing its degradation. This is an advanced technique and requires careful catalyst compatibility screening. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Branched-Selective Hydroformylation
This protocol provides a starting point for the hydroformylation of a terminal olefin like 1-octene.
Materials:
-
Rhodium precursor (e.g., [Rh(CO)₂(acac)])
-
Branched-selective phosphine/phosphite ligand (e.g., BOBPHOS)
-
1-Octene (purified over alumina)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Internal standard for GC analysis (e.g., Dodecane)
-
High-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge.
-
Syngas (1:1 mixture of H₂/CO)
Procedure:
-
Catalyst Preparation (in a glovebox): In a vial, dissolve the rhodium precursor (e.g., 0.01 mmol) and the ligand (e.g., 0.02-0.04 mmol, for a 2:1 to 4:1 ligand:Rh ratio) in 5 mL of toluene. Stir for 15 minutes.
-
Reactor Setup: Place the magnetic stir bar in the autoclave. Seal the reactor and purge it 3-5 times with nitrogen, followed by 3-5 purges with the H₂/CO syngas.
-
Charging the Reactor: Under a positive pressure of syngas, add the substrate (e.g., 10 mmol of 1-octene) and the internal standard (e.g., 1 mmol of dodecane) dissolved in 15 mL of toluene via syringe. Then, add the pre-mixed catalyst solution.
-
Reaction: Seal the reactor completely. Begin vigorous stirring (e.g., 1200 RPM). Pressurize the reactor to the desired pressure (e.g., 20 bar of 1:1 H₂/CO). Heat the reactor to the target temperature (e.g., 80°C).
-
Monitoring: Monitor the reaction progress by observing the pressure drop (as gas is consumed). Small aliquots can be carefully taken at time intervals for GC analysis if the reactor is equipped with a sampling valve.
-
Workup: After the desired time (e.g., 4-24 hours) or when gas uptake ceases, cool the reactor to room temperature in an ice bath. Carefully vent the excess pressure in a fume hood.
-
Analysis: Open the reactor and take a sample of the crude reaction mixture for GC and GC-MS analysis to determine conversion and the branched-to-linear product ratio.
Protocol 2: Oxidation of Branched Aldehyde to Dicarboxylic Acid
This is a general protocol for the oxidation step.
Materials:
-
Crude hydroformylation product mixture
-
Buffered Potassium Permanganate (KMnO₄) solution or a milder oxidant like Oxone®.
-
Acetone or t-butanol as a solvent
-
Sodium bisulfite (for quenching)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
Procedure:
-
Setup: Dissolve the crude aldehyde product in acetone or t-butanol in a round-bottom flask equipped with a stir bar and cooled in an ice bath.
-
Oxidation: Slowly add a solution of potassium permanganate in buffered water (pH ~7-8) to the stirred aldehyde solution. The purple color of the permanganate will disappear as it reacts. Continue addition until a faint pink color persists.
-
Quenching: Quench any excess oxidant by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Acidification & Extraction: Acidify the mixture with HCl to a pH of ~2. This will protonate the carboxylate salt to the free dicarboxylic acid. Extract the aqueous mixture three times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude dicarboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualization of Key Processes
Workflow for Branched Dicarboxylic Acid Synthesis
This diagram illustrates the overall experimental process from starting materials to the final purified product.
Caption: Experimental workflow for the two-step synthesis of branched dicarboxylic acids.
Troubleshooting Decision Tree: Low Branched Selectivity
This diagram provides a logical path for diagnosing and solving issues with poor regioselectivity.
Caption: Decision tree for troubleshooting low branched-to-linear product selectivity.
References
- Linnebank, P., et al. (2024). Encapsulated rhodium catalyst yields branched aldehydes via hydroformylation of terminal alkenes. Catalysis Science & Technology.
- Clark, T.P. (n.d.). Applied asymmetric hydroformylation with rhodium-bisdiazaphospholane catalysts: Expanded substrate scope and industrial scale synthesis of chiral aldehydes. University of Wisconsin-Madison Libraries.
- Pell, T., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology.
- Behr, A., et al. (2017). Recycling of a Homogeneous Hydroformylation Catalyst Using Switchable Water. ResearchGate.
- Kruger, F.W. (2016). Separation of homogeneous hydroformylation catalysts using Organic Solvent Nanofiltration. CORE.
- Pudov, A., et al. (2020). Hydroformylation in Petroleum Chemistry and Organic Synthesis: Implementation of the Process and Solving the Problem of Recycling Homogeneous Catalysts (Review). ResearchGate.
- Dieguez, M., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. PubMed.
- Geilen, F.M.A., et al. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis.
- Rojas, A., et al. (2021). A review of hydroformylation to produce aldehyde. ResearchGate.
- D'Elia, V. (2009). The recovery and recycling of homogeneous transition metal catalysts. UvA-DARE.
- Fablet, P., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry.
- Clarke, M.L., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Journal of the American Chemical Society.
- Beller, M., & Cornils, B. (2002). Applied Hydroformylation. Chemical Reviews.
- Sinha, A., et al. (2021). Flexible Homogeneous Hydroformylation: On-Demand Tuning of Aldehyde Branching with a Cyclic Fluorophosphite Ligand. ResearchGate.
- Clarke, M.L., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. CoLab.
- Various Authors. (2023). Branched Regioselectivity in the Heterogeneous Hydroformylation of Terminal Olefins. ResearchGate.
- Wikipedia. (n.d.). Hydroformylation.
- Fablet, P., et al. (2024). Highly (regio)selective hydroformylation of olefins using temperature-resistant self-assembling phosphines. ResearchGate.
- He, Y., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. RSC Publishing.
- Fablet, P., et al. (2024). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. PubMed.
- Clarke, M.L., et al. (2018). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. MDPI.
- Beller, M., & Cornils, B. (2021). Hydroformylation. ResearchGate.
- Southern, T.G., et al. (1986). Multidimensional Gas Chromatographic Analysis of Hexene Hydroformylation Products. Oxford Academic.
- Paulis, M., et al. (1979). Reduction of catalyst deactivation in processes for hydroformylation of olefins with rhodium complex catalysts. Google Patents.
- Leighton, J.L., et al. (2013). Branched-Selective Hydroformylation of Non-Activated Olefins Using a N-Triphos/Rh Catalyst. ResearchGate.
- Reek, J.N.H., et al. (2018). Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. ACS Publications.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Behr, A., et al. (2018). Hydroformylation of a generic unsaturated fatty acid derivative. ResearchGate.
- Mettler Toledo. (n.d.). Hydroformylation Process and Applications.
- Union Carbide Corporation. (2020). Methods to rejuvenate a deactivated hydroformylation catalyst solution. Google Patents.
- Wilkinson, G., et al. (n.d.). Hydroformylation Reaction. Chemistry LibreTexts.
- Pryde, E.H. (1984). Hydroformylation of unsaturated fatty acids. Semantic Scholar.
- Frankel, E.N. (n.d.). SELECTIVE HYDROFORMYLATION OF UNSATURATED FATTY ACID ESTERS. ARS Publications.
- Franke, R., et al. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis.
Technical Support Center: Enhancing Thermal Stability of Polymers Containing 2-Butyloctanedioic Acid
Welcome to the technical support center for researchers and scientists working with polymers incorporating 2-Butyloctanedioic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, processing, and characterization of these materials. Our focus is on diagnosing and resolving issues related to thermal stability, ensuring the integrity and performance of your polymers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in polymers?
This compound is an aliphatic dicarboxylic acid. In polymer chemistry, it is primarily used as a monomer or building block in the synthesis of polyesters, polyamides, and other resins.[1] Its incorporation into the polymer backbone can enhance flexibility and durability.[1][2] It also finds use as a plasticizer, which is an additive that increases the workability and elasticity of plastic materials.[1][2]
Q2: What are the typical thermal degradation mechanisms for aliphatic polyesters like those made with this compound?
Aliphatic polyesters primarily degrade at elevated temperatures through a process of chain scission at the ester linkages.[3][4] This process can be initiated by heat (thermal degradation) or a combination of heat and oxygen (thermal-oxidative degradation).[4][5]
Key mechanisms include:
-
β-Hydrogen Scission: A non-radical pathway where the ester group cleaves, forming end-groups with carboxylic acid and olefin functionalities.[3]
-
Radical Chain Reactions (Autoxidation): In the presence of oxygen, a free-radical chain reaction is initiated, leading to the formation of hydroperoxides.[6][7] These unstable hydroperoxides decompose, accelerating degradation, reducing molecular weight, and causing discoloration and loss of mechanical properties.[4][6][7]
-
Hydrolysis: At high temperatures, residual moisture can lead to hydrolytic cleavage of the ester bonds, reducing the polymer's average molar mass.[8]
Q3: What general factors influence the thermal stability of these polymers?
Several factors dictate a polymer's ability to withstand heat.[4] The chemical structure is paramount; for instance, polymers with aromatic backbones are generally more thermally stable than those with purely aliphatic structures like those containing this compound.[4][9] Other critical factors include the polymer's molecular weight, crystallinity, and the presence of impurities or catalyst residues which can accelerate degradation.[10] Environmental conditions, especially the presence of oxygen, significantly lower the degradation temperature.[4][11]
Q4: What are the primary strategies to enhance the thermal stability of these polymers?
Enhancing thermal stability typically involves several approaches:
-
Incorporation of Antioxidants: These additives are crucial for interrupting the oxidative degradation cycle, thereby protecting the polymer during high-temperature processing and its service life.[4][5][12]
-
Use of Thermal Stabilizers: These compounds are designed to prevent degradation that occurs purely from heat, even in the absence of oxygen.[6]
-
Structural Modification: This can involve copolymerization with more thermally stable monomers, such as aromatic dicarboxylic acids, to increase the overall rigidity and bond strength of the polymer backbone.[12][13][14]
-
End-Capping: Terminating the polymer chains with stable chemical groups can prevent the initiation of degradation at reactive end-groups.[12]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: My polymer is discoloring (yellowing/browning) during melt processing, even at moderate temperatures.
Q: Why is my polymer discoloring during processing, and how can I prevent it?
A: Discoloration during melt processing is a classic sign of thermal-oxidative degradation.[15] At high temperatures, oxygen from the air initiates free-radical chain reactions that break down the polymer chains.[5] This process not only reduces the polymer's molecular weight but also creates chemical groups called chromophores, which are responsible for the yellow or brown appearance.[12] Aliphatic polymers are particularly susceptible to this issue.[6]
Solutions & Protocols:
-
Inert Processing Atmosphere: The most direct way to combat oxidation is to remove oxygen. If your equipment allows, process the polymer under a nitrogen (N₂) or argon (Ar) blanket. This minimizes the initiation of oxidative reactions.
-
Incorporate Antioxidants: Antioxidants are essential for protecting polymers during thermal processing.[5] They work by interrupting the degradation cycle.[7] A synergistic blend of primary and secondary antioxidants is often most effective.[16][17]
-
Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They donate a hydrogen atom to reactive free radicals, neutralizing them and stopping the degradation chain reaction.[7][16]
-
Secondary Antioxidants (Peroxide Decomposers): These are often organophosphites or thioesters. They break down hydroperoxides into stable, non-radical products, preventing them from splitting and creating more radicals.[16]
dot graph TD { node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
subgraph "Autoxidation Cycle" direction LR; node[fillcolor="#F1F3F4", fontcolor="#202124"]; P[Polymer Chain (P-H)] -- "Heat, Shear, O₂" --> R[Polymer Radical (P•)]; R -- "+ O₂" --> ROO[Peroxy Radical (POO•)]; ROO -- "+ P-H" --> ROOH[Hydroperoxide (POOH)]; ROOH -- "Breaks Down" --> RO[Alkoxy Radical (PO•)] & OH[Hydroxyl Radical (•OH)]; RO --> Chain_Scission[Chain Scission & Discoloration]; OH --> R; RO --> R; end
subgraph "Antioxidant Intervention" direction LR; node[fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", style="rounded,filled,dashed"]; Primary_AO[Primary Antioxidant(e.g., Hindered Phenol)]; Secondary_AO[Secondary Antioxidant(e.g., Phosphite)]; end
ROO -- "Interrupted By" --> Primary_AO; ROOH -- "Decomposed By" --> Secondary_AO;
subgraph "Legend" direction TB; node[style=filled, shape=box, margin=0.1]; L1[Process Step] -- L2[Degradation Product]; L3[Antioxidant] L1[fillcolor="#F1F3F4", fontcolor="#202124"]; L2[fillcolor="#F1F3F4", fontcolor="#202124"]; L3[fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", style="rounded,filled,dashed"]; end
linkStyle 0,1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24,25,26,27,28,29,30,31,32,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99 stroke-width:1px,fill:none,stroke:black; linkStyle 7,8 stroke-width:2px,fill:none,stroke:#EA4335, style:dashed; }
Caption: Autoxidation cycle and points of antioxidant intervention.
Table 1: Comparison of Common Antioxidant Types
Antioxidant Type Class Examples Mechanism of Action Typical Use Case Primary Sterically Hindered Phenols (e.g., BHT, Irganox® 1010) Free-radical scavenging (donates H•)[7][16] Long-term thermal stability, preventing degradation initiation.[17] Secondary Organophosphites (e.g., Irgafos® 168), Thioesters Hydroperoxide decomposition[16] Melt processing stability, works synergistically with primary AOs.[17] | Multifunctional | Hindered Amines (HALS) with phenolic groups | Scavenges radicals and chelates metal ions | Protection against both thermal and UV degradation.[16] |
-
Experimental Protocol: Antioxidant Incorporation
-
Selection: Choose a blend, typically 0.1-0.5 wt.% total antioxidant content. A common starting ratio is 1:1 or 2:1 of secondary to primary antioxidant.
-
Drying: Thoroughly dry the polymer resin before processing. Moisture can cause hydrolysis and interfere with stabilizer performance.[8]
-
Masterbatching: For best dispersion, create a masterbatch by melt-blending a high concentration of the antioxidant blend with a small amount of the base polymer.
-
Blending: Add the masterbatch to the main polymer batch and process using a twin-screw extruder or similar high-shear mixer to ensure uniform distribution.[15]
-
Evaluation: Process a small batch and observe for any discoloration. Compare with a control sample containing no antioxidants.
Problem 2: My final polymer product is brittle and fails mechanical tests after being exposed to heat.
Q: Why does my polymer become brittle after heat aging, and what can be done to improve its mechanical stability?
A: Brittleness and loss of mechanical properties like tensile strength and elongation are direct consequences of a reduction in the polymer's molecular weight.[4] Thermal energy causes chain scission, breaking the long polymer chains into shorter ones.[6] Shorter chains have fewer entanglements, which weakens the material and makes it brittle.[6] This is a hallmark of thermal degradation in aliphatic polyesters.[3]
Solutions & Protocols:
-
Verify Degradation with TGA: First, confirm the thermal limits of your material using Thermogravimetric Analysis (TGA). This will tell you the temperature at which weight loss (and thus, degradation) begins.[10][18]
-
Structural Reinforcement:
-
Copolymerization: Introduce a small amount (5-10 mol%) of an aromatic dicarboxylic acid (e.g., terephthalic acid or a naphthalene dicarboxylate) into your polymerization.[14][19] The rigid aromatic rings in the polymer backbone can significantly increase the overall thermal stability compared to a purely aliphatic chain.[4][9][13]
-
Induce Crystallinity: For semi-crystalline polymers, increasing the degree of crystallinity can enhance thermal resistance.[20][21] This can sometimes be achieved by adding a nucleating agent or by optimizing the thermal annealing process (holding the polymer at a temperature between its glass transition and melting point).[20][22]
-
-
Evaluate Post-Aging Mechanical Properties: A self-validating protocol is essential to confirm your improvements.
dot graph TD { node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[fontname="Arial", fontsize=10];
}
Caption: Workflow for evaluating mechanical property retention.
Experimental Protocol: Heat Aging Study
-
Sample Preparation: Mold your polymer (both the original and the modified/stabilized version) into standardized test specimens (e.g., ASTM D638 tensile bars).
-
Initial Testing: Test a subset of unaged samples (n=5) for key mechanical properties (tensile strength, elongation at break) to establish a baseline.
-
Heat Aging: Place another subset of samples in a convection oven at a temperature below, but approaching, the degradation onset temperature determined by TGA (e.g., if T_onset is 275°C, age at 150°C). Age for a set period (e.g., 24, 48, or 100 hours).
-
Post-Aging Testing: After aging, allow the samples to cool to room temperature for at least 24 hours. Perform the same mechanical tests as in step 2.
-
Analysis: Calculate the percentage of property retention. A well-stabilized polymer should retain a high percentage of its original properties.[15]
Problem 3: I am getting inconsistent or confusing results from my Thermogravimetric Analysis (TGA).
Q: My TGA curves are not reproducible, or I see multiple degradation steps that I can't explain. How can I troubleshoot my TGA experiments?
A: TGA is a powerful but sensitive technique. Inconsistencies often arise from experimental parameters, while complex degradation profiles are inherent to some polymers.[18][23] The heating rate, atmosphere, and sample preparation can all significantly influence the results.[11] Aliphatic polyesters, for example, may show multiple overlapping weight loss events corresponding to different degradation pathways (e.g., moisture loss, decomposition of different end-groups, or breakdown of the main chain).[3][18]
Solutions & Protocols:
-
Standardize Your TGA Protocol: Reproducibility starts with a consistent method.
dot graph TD { node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
}
Caption: Troubleshooting flowchart for TGA experiments.
Detailed TGA Protocol for Polyester Analysis
-
Instrument Calibration: Ensure the TGA is calibrated for both mass and temperature using certified standards.
-
Sample Preparation:
-
Use a consistent sample mass, typically 5-10 mg.[18]
-
If the sample is a pellet or film, cryo-mill or cut it into small, uniform pieces to ensure even heating and prevent heat transfer limitations.
-
Dry the sample thoroughly in a vacuum oven at a low temperature (e.g., 60°C) for several hours to remove volatile moisture, which can appear as an initial weight loss step.[18]
-
-
Atmosphere:
-
Heating Program:
-
Data Interpretation:
-
TGA Curve (Mass vs. Temp): Identify the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs (T₅%).[25] Note the final residual mass.[11]
-
DTG Curve (d(Mass)/dT vs. Temp): The peak of the derivative curve (T_max) indicates the temperature of the maximum rate of degradation. Multiple peaks suggest a multi-step degradation process.[11]
-
Table 2: Effect of TGA Conditions on Hypothetical Polyester Data
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Atmosphere | Nitrogen | Air | Nitrogen |
| Heating Rate | 20 °C/min | 20 °C/min | 5 °C/min |
| T₅% Onset Temp. | 315 °C | 285 °C | 305 °C |
| T_max | 340 °C | 310 °C | 328 °C |
| Observation | Baseline thermal stability. | Lower onset due to oxidative degradation.[11] | Slower heating shifts onset and T_max to lower temps, but can improve peak resolution.[23][24] |
References
- This compound | 50905-10-7. Angene Chemical.
- Thermal Degradation of Polyesters: Part 1.
- A Comparative Guide to the Thermal Stability of Polyesters Derived from Naphthalene Dicarboxyl
- Thermal degradation of random copolyesters based on 1,4-butanediol, terepthalic acid and different aliphatic dicarboxylic acids.
- PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Orbimind.
- How Thermal Degradation Affects Polymer Performance Over Time.
- Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols.
- The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degrad
- Thermal Degradation of Plastics.
- Synthesis of High-Barrier, Amorphous, Heat-Resistant Copolyesters from Naphthalene Dicarboxylic Acid and Neopentyl Glycol.
- Polymer stabilisers: Antioxidants, light stabilisers & UV stabilisers. RBH Ltd.
- INTRODUCTION TO POLYMER ADDITIVES AND STABILIZ
- Problem Solving With Thermal Analysis. The Madison Group.
- Characterization of Polymers Using TGA. PerkinElmer.
- Antioxidants Polymer Additives: The Effective Oxid
- Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. PMC - NIH.
- What Are Antioxidants For Polymers?. Chemistry For Everyone - YouTube.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- Thermogravimetric Analysis of Polymers.
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Morphology and thermal properties of poly(l-lactic acid) nucleated with 2,2′-(butane-1,4-diylbis(oxy))di(benzohydrazide). PMC - NIH.
- This compound. MySkinRecipes.
- Thermal Behavior of Polymers in Solid-St
- Morphology and thermal properties of poly(l-lactic acid) nucleated with 2,2′-(butane-1,4-diylbis(oxy))di(benzohydrazide).
- Impact of Thermal Properties on Crystalline Structure, Polymorphism and Morphology of Polymer M
Sources
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Technical Support Center: 2-Butyloctanedioic Acid-Based Prepolymers
Welcome to the technical support guide for managing and reducing the viscosity of 2-Butyloctanedioic acid-based prepolymers. This resource is designed for researchers, scientists, and drug development professionals who encounter viscosity-related challenges during their experiments. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
This compound, a C12 dicarboxylic acid, serves as a key building block for novel polyesters and poly(ester-urethane)s, particularly in applications requiring biodegradability and specific mechanical properties. However, controlling the viscosity of its prepolymers is a critical, and often challenging, step for ensuring processability and the performance of the final material. This guide provides a structured approach to diagnosing and resolving issues of high viscosity.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of high viscosity in my this compound prepolymer? A: High viscosity is typically a result of several factors, primarily high average molecular weight, a broad molecular weight distribution (polydispersity), and the presence of branching or cross-linking.[1][2] Reaction conditions such as temperature, time, and monomer stoichiometry are the principal variables that control these outcomes.
Q2: Can I simply increase the temperature to lower the prepolymer's viscosity? A: While increasing temperature does lower viscosity, it must be done with caution.[3] Excessive heat can accelerate undesirable side reactions, leading to branching, gelation, or thermal degradation of the polymer chains.[1][4] A systematic study to find the optimal temperature range for your specific prepolymer is recommended.
Q3: What is the difference between a non-reactive solvent and a reactive diluent? A: A non-reactive solvent (e.g., Toluene, THF) simply dissolves the prepolymer to reduce viscosity, but it must be removed from the final product, which can be problematic. A reactive diluent is a low-viscosity monomer or oligomer that is added to the prepolymer and becomes chemically incorporated into the polymer network during the final curing stage.[5][6] This eliminates the need for removal and can also be used to tailor the final properties of the material.[7][8]
Q4: My prepolymer's viscosity increases significantly during storage. What could be the cause? A: This is often due to the slow reaction of residual functional groups (e.g., unreacted isocyanates or hydroxyls) leading to chain extension and an increase in molecular weight. It can also be caused by exposure to atmospheric moisture, which can react with sensitive groups like isocyanates.[9] Proper storage under an inert, dry atmosphere and at reduced temperatures is crucial.
Troubleshooting Guide: High Viscosity After Synthesis
Unexpectedly high viscosity immediately following the polymerization reaction points to issues with the synthesis parameters themselves.
Issue 1: Excessive Molecular Weight and/or Broad Polydispersity
The viscosity of a polymer solution or melt is strongly correlated with its molecular weight.[2] Reactions that proceed too far or under poorly controlled conditions can result in polymer chains that are longer than intended.
Causality: According to Flory's step-polymerization theory, the degree of polymerization, and thus molecular weight, is highly sensitive to monomer stoichiometry and reaction conversion.[1] Side reactions, particularly at elevated temperatures, can broaden the molecular weight distribution, which also contributes to increased viscosity.[4]
Troubleshooting Protocol:
-
Verify Monomer Stoichiometry: Precisely measure and verify the molar ratios of your this compound and co-monomers (diols, diisocyanates, etc.). For polyurethane prepolymers, the NCO/OH ratio is a critical parameter influencing viscosity.[10][11] An imbalance can lead to a broader molecular weight distribution or excessively high molecular weight.
-
Control Reaction Temperature and Time: High temperatures can dramatically increase reaction rates and promote side reactions that lead to branching.[1] Monitor the reaction kinetics for your specific system. A good practice is to take aliquots at different time points and measure the viscosity or molecular weight to determine the optimal stopping point.
-
Characterize Molecular Weight Distribution: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to analyze the molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).[12] A high PDI (>2.5 for step-growth polymers) often indicates a lack of reaction control.
Issue 2: Unintended Branching and Cross-Linking
Branching is a significant contributor to a rapid and often unmanageable increase in viscosity. Even a small degree of branching can have a dramatic effect.
Causality: In polyester synthesis, side reactions can occur at high temperatures. In polyurethane synthesis involving isocyanates, the formation of allophanate and biuret linkages from the reaction of isocyanates with existing urethane or urea groups, respectively, is a common source of branching. These reactions are temperature-dependent.[1][4]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most direct way to minimize side reactions that cause branching. For polyurethane prepolymers, reactions are often best conducted in the 60-80°C range.[1][13]
-
Judicious Use of Catalysts: While catalysts speed up the primary reaction, some can also promote side reactions. Evaluate different catalysts and their concentrations to find a balance between reaction speed and selectivity.
-
Structural Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy to detect the presence of chemical structures indicative of branching, such as allophanate linkages in polyurethane systems.[12]
Caption: Effect of branching on prepolymer structure and viscosity.
Active Viscosity Reduction Methodologies
If the synthesized prepolymer has an inherently high viscosity, several methods can be employed to reduce it for processing. The choice of method depends on the end application and processing requirements.
Caption: Decision workflow for viscosity reduction strategies.
Method 1: Temperature Adjustment
Principle: The viscosity of polymers is highly dependent on temperature. Increasing the temperature provides more thermal energy to the polymer chains, allowing them to move more freely and reducing intermolecular friction, thus lowering viscosity.[3] This relationship can often be described by an Andrade-like equation.[10][14]
Experimental Protocol: Determining Optimal Processing Temperature
-
Place a sample of the prepolymer into the rheometer.
-
Set the geometry (e.g., parallel plate or cone and plate).
-
Perform a temperature sweep experiment at a constant, low shear rate (e.g., 10 s⁻¹).
-
Ramp the temperature from your expected low processing temperature to a high temperature (e.g., 25°C to 100°C), holding at each step to ensure thermal equilibrium.
-
Plot viscosity as a function of temperature.
-
Identify the temperature range where the viscosity is suitable for your application without reaching temperatures that might induce degradation (often indicated by a color change or a sudden, irreversible change in viscosity).
Data Presentation: Example Viscosity vs. Temperature Profile
| Temperature (°C) | Viscosity (Pa·s) | Notes |
| 25 | 85.0 | Too viscous for casting |
| 40 | 32.5 | Still difficult to process |
| 60 | 10.2 | Good for mixing and pouring |
| 80 | 3.1 | Optimal for coating applications |
| 100 | 1.2 | Risk of side reactions/degradation |
Method 2: Use of Reactive Diluents
Principle: Reactive diluents are low-viscosity monomers or oligomers that dissolve the prepolymer and subsequently co-react during the curing process to become part of the final polymer network.[5][6] This approach is highly efficient as it avoids the release of volatile organic compounds (VOCs) and the need for a solvent removal step.[7][15]
Experimental Protocol: Screening and Incorporating Reactive Diluents
-
Selection: Choose a reactive diluent with a functional group compatible with your curing chemistry (e.g., acrylate-functional diluents for free-radical curing, epoxy-functional for epoxy-amine curing). Consider the impact on the final properties (e.g., a monofunctional diluent will reduce crosslink density, while a difunctional one will maintain it).
-
Screening: Prepare several small-scale formulations by mixing the prepolymer with varying weight percentages of the chosen reactive diluent (e.g., 5%, 10%, 20% w/w).
-
Viscosity Measurement: Measure the viscosity of each formulation at a standard processing temperature (e.g., 25°C) using a viscometer or rheometer.
-
Property Evaluation: Cure the successful formulations and evaluate the impact on the final material's mechanical and thermal properties (e.g., tensile strength, glass transition temperature) to ensure they still meet application requirements.
Data Presentation: Comparison of Potential Reactive Diluents
| Reactive Diluent | Type | Typical % Added | Viscosity Reduction | Effect on Final Properties |
| Methyl Methacrylate | Monofunctional Acrylate | 5-20% | High | Increases hardness, may increase brittleness[7] |
| Dimethyl Itaconate | Difunctional Ester | 10-30% | Moderate | Bio-based, can improve flexibility[8][15] |
| Propylene Carbonate | Cyclic Carbonate | 5-15% | Moderate | Can act as a plasticizer[16] |
| Caprolactone | Cyclic Ester | 5-15% | Moderate | Increases flexibility and toughness[16] |
References
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (2003). Macromolecules. [Link]
- Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study. (2021).
- Optimizing rheological performance of unsaturated polyester resin with bio-based reactive diluents: A comprehensive analysis of viscosity and thermomechanical properties. (2023).
- Viscosity reducing agents for aromatic polyester polyols and polyether... (1988).
- Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches. (2024). Digital Discovery. [Link]
- Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches. (2024). Digital Discovery. [Link]
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). ResolveMass. [Link]
- Reactive Diluents: Enhancing Performance and Efficiency in Resin Systems. (n.d.).
- Viscosity reducing agents for polyether polyols. (2011).
- Is there a way to reduce the viscosity of the pure polymer in the molten state?. (2023).
- Viscosity reducer for polyether polyols. (2010).
- Effect of dicarboxylic acids on the performance properties of polyurethane dispersions. (2015).
- Determination of Viscosity Average Molecular Weight of Polymer (Theory). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
- Polymer Viscosity Analysis. (n.d.). Applied Technical Services. [Link]
- Reactive diluent. (n.d.). Wikipedia. [Link]
- Viscosity Testing. (n.d.). Impact Analytical. [Link]
- Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study. (2021).
- Effects of reaction temperature on the formation of polyurethane prepolymer structures. (2003). pubs.acs.org. [https://pubs.acs.org/doi/abs/10.1021/ma021611d]
- Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches. (2024). ResearchGate. [https://www.researchgate.net/publication/378175239_Machine_learning_of_polyurethane_prepolymer_viscosity_a_comparison_of_chemical_and_physicochemical_approaches]
- The viscosity curves of prepared isocyanate-terminated prepolymers at 60, 70 and 90 °C. (n.d.). ResearchGate. [https://www.researchgate.
- How Does Temperature Affect Polymer Shear Thinning?. (2024). YouTube. [https://www.youtube.
- Effect of Castor Oil Content on Viscosity of Castor TDI Prepolymers. (2022). ResearchGate. [https://www.researchgate.net/publication/365315516_Effect_of_Castor_Oil_Content_on_Viscosity_of_Castor_TDI_Prepolymers]
- Viscosity of the Synthesized Prepolymer at Different NCO/OH Molar Ratio. (n.d.). ResearchGate. [https://www.researchgate.
- Facing gelling problems during polyurethane prepolymer synthesis?. (2022). ResearchGate. [https://www.researchgate.net/post/Facing_gelling_problems_during_polyurethane_prepolymer_synthesis]
- This compound. (n.d.). BOC Sciences. [https://www.bocsci.com/cas-50905-10-7-2-butyloctanedioic-acid.html]
- Influence of prepolymers molecular weight on the viscoelastic properties of aqueous HEUR solutions. (2015). ResearchGate. [https://www.researchgate.net/publication/283570693_Influence_of_prepolymers_molecular_weight_on_the_viscoelastic_properties_of_aqueous_HEUR_solutions]
- Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. (2023). MDPI. [https://www.mdpi.com/article/10.3390/polym15214241]
- Viscosity of Polymers. (2021). Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_A_Shorter_Course_in_Organic_Chemistry_(Morsch_et_al.)
- Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties. (2023). Polymer Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2023/py/d3py00124e]
- Two-step synthesis of a polyurethane block copolymer. (n.d.). ResearchGate. [https://www.researchgate.
- Synthesis of Homoveratric Acid-Imprinted Polymers and Their Evaluation as Selective Separation Materials. (2018). MDPI. [https://www.mdpi.com/1420-3049/23/1/185]
- Synthesis of Homoveratric Acid-Imprinted Polymers and Their Evaluation as Selective Separation Materials. (2018). ResearchGate. [https://www.researchgate.
- Polyurethane prepolymer stabilization with acids. (1965). Google Patents. [https://patents.google.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). PMC - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3475833/]
- Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [https://www.mdpi.com/1420-3049/26/19/5993]
- Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. (2021). MDPI. [https://www.mdpi.com/2073-4360/13/21/3788]
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Validation & Comparative
A Comparative Guide: 2-Butyloctanedioic Acid vs. Sebacic Acid in Polyester Performance
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of monomeric building blocks is a cornerstone of rational polymer design, dictating the ultimate physicochemical and biological performance of the resulting material. Within the realm of biodegradable polyesters, dicarboxylic acids play a pivotal role in defining the polymer's architecture and properties. This guide provides an in-depth technical comparison between two C10 dicarboxylic acid isomers: the linear sebacic acid (decanedioic acid) and its branched counterpart, 2-butyloctanedioic acid. Understanding the profound impact of this subtle structural difference—a butyl branch on the alpha-carbon—is critical for researchers aiming to tailor polymer characteristics for specific applications in drug delivery, tissue engineering, and beyond.
At a Glance: Structural Differences and Their Implications
Sebacic acid, a straight-chain α,ω-dicarboxylic acid, is a well-established, often bio-based monomer derived from castor oil.[1][2] Its linear and symmetrical structure allows for efficient chain packing, leading to semi-crystalline polyesters. In contrast, this compound introduces a C4 alkyl branch on the polymer backbone. This branching disrupts the polymer chain's regularity, sterically hindering close packing and fundamentally altering the material's properties.[3]
| Feature | This compound | Sebacic Acid (Decanedioic Acid) |
| Chemical Structure | Branched (C4 side chain) | Linear |
| CAS Number | 50905-10-7 | 111-20-6 |
| Molecular Formula | C₁₂H₂₂O₄ | C₁₀H₁₈O₄ |
| Typical Polymer Crystallinity | Amorphous or Low Crystallinity | Semi-crystalline |
| Expected Impact on Polymers | Increased flexibility, lower melting point, potentially altered degradation rate. | Higher mechanical strength, higher melting point. |
The Core Distinction: Linearity vs. Branching
The primary differentiator between polymers derived from these two diacids lies in their macromolecular architecture. The introduction of a butyl side chain in this compound has significant consequences for polymer morphology and behavior.
Caption: Impact of diacid structure on polymer architecture.
Comparative Performance Data: A Data-Supported Analysis
While direct, side-by-side comparative studies on polyesters derived from this compound and sebacic acid are not abundant in published literature, we can infer the expected performance differences based on foundational polymer science principles and analogous systems. A study on poly(butylene succinate-co-butylene 2-methylsuccinate) demonstrated that the introduction of a methyl branch significantly decreased the melting temperature and degree of crystallinity.[4] We can extrapolate that the larger butyl branch of this compound would induce an even more pronounced effect.
The following tables present a comparison of poly(butylene sebacate) (PBS) with projected data for poly(butylene 2-butyloctanedioate) (PBBO). The PBBO data is estimated based on the known effects of alkyl side chains on polyester properties.
Table 1: Thermal Properties
| Property | Poly(butylene 2-butyloctanedioate) (PBBO) (Projected) | Poly(butylene sebacate) (PBS)[1][5] | Causality |
| Glass Transition Temp. (Tg) | Higher (-20 to -10 °C) | Lower (-32 to -29 °C) | The butyl side chain restricts segmental motion of the polymer backbone, leading to a higher energy requirement for the transition from a glassy to a rubbery state. |
| Melting Temp. (Tm) | Lower or absent (amorphous) | ~65-75 °C | The branched structure disrupts chain packing and inhibits the formation of a crystalline lattice, thus lowering or eliminating the melting point.[3] |
| Crystallinity | Amorphous to low | Semi-crystalline | The steric hindrance from the butyl group prevents the polymer chains from aligning into an ordered crystalline structure.[3] |
| Decomposition Temp. (Td) | Similar to PBS | ~380-400 °C | Thermal stability is primarily dictated by the strength of the ester bonds in the polymer backbone, which is not significantly altered by the alkyl side chain. |
Table 2: Mechanical Properties
| Property | Poly(butylene 2-butyloctanedioate) (PBBO) (Projected) | Poly(butylene sebacate) (PBS)[1] | Causality |
| Tensile Modulus | Lower | Higher | The lower crystallinity and more amorphous nature of the branched polymer result in a less rigid material with a lower resistance to elastic deformation. |
| Tensile Strength | Lower | Higher | The reduced intermolecular forces and lack of a reinforcing crystalline phase in the branched polymer lead to a lower stress required to cause failure.[6] |
| Elongation at Break | Higher | Lower | The amorphous structure allows for greater chain mobility and disentanglement under stress, resulting in a more ductile material that can stretch more before breaking. |
Table 3: Other Key Properties
| Property | Poly(butylene this compound) (Projected) | Sebacic Acid | Causality |
| Biodegradation Rate (Enzymatic) | Potentially Slower | Generally Faster | While lower crystallinity can sometimes increase susceptibility to enzymatic attack, the increased hydrophobicity from the butyl side chain may hinder enzyme access to the ester linkages, potentially slowing degradation. The overall effect is complex and depends on the specific enzyme and environment.[1] |
| Solubility in Organic Solvents | Higher | Lower | The disordered, amorphous nature of the branched polymer allows solvent molecules to penetrate and solvate the polymer chains more easily. |
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis and characterization of these polyesters are provided below.
Experimental Workflow
Caption: Experimental workflow for polyester synthesis and characterization.
Protocol 1: Synthesis of Poly(butylene sebacate) via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing high molecular weight poly(butylene sebacate).[7]
Materials:
-
Sebacic acid (1.0 mol)
-
1,4-Butanediol (1.1 mol, 10% molar excess)
-
Titanium(IV) isopropoxide (catalyst, ~200-400 ppm)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and collection flask
-
Nitrogen inlet
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
Stage 1: Esterification
-
Charge the sebacic acid and 1,4-butanediol into the three-neck flask.
-
Equip the flask with the mechanical stirrer, distillation head, and nitrogen inlet.
-
Begin purging the system with a slow stream of nitrogen gas.
-
Heat the mixture to 180-190°C with continuous stirring. Water will begin to distill off as a byproduct of the esterification reaction.
-
Continue this stage for approximately 2-4 hours, or until at least 95% of the theoretical amount of water has been collected.
-
Cool the reaction mixture to below 150°C.
Stage 2: Polycondensation
-
Add the titanium(IV) isopropoxide catalyst to the oligomeric mixture.
-
Gradually increase the temperature to 220-230°C while slowly reducing the pressure to below 1 Torr over a period of 1-2 hours.
-
Continue the reaction under high vacuum and at 220-230°C for an additional 3-5 hours. The viscosity of the melt will noticeably increase as the polymer chain length grows.
-
To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The resulting polymer can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
Protocol 2: Synthesis of Poly(butylene 2-butyloctanedioate)
This protocol is adapted for the synthesis of the branched polyester, with the understanding that reaction kinetics may differ from the linear counterpart.
Materials:
-
This compound (1.0 mol)
-
1,4-Butanediol (1.1 mol, 10% molar excess)
-
Titanium(IV) isopropoxide (catalyst, ~200-400 ppm)
-
Nitrogen gas (high purity)
Equipment:
-
Same as Protocol 1.
Procedure:
Stage 1: Esterification
-
Follow steps 1-3 from Protocol 1, substituting sebacic acid with this compound.
-
Heat the mixture to 180-190°C. The progress of the reaction should be monitored by the collection of water. Due to potential steric hindrance from the butyl branch, this stage may require a longer duration (e.g., 3-5 hours) to achieve a high degree of conversion.
-
Cool the reaction mixture to below 150°C.
Stage 2: Polycondensation
-
Follow steps 1-4 from Protocol 1.
-
Given the branched structure, the final polymer is expected to have a lower melt viscosity than the linear analogue at an equivalent molecular weight. The reaction should be monitored by the torque on the mechanical stirrer to gauge the increase in molecular weight.
-
The final polymer will likely be an amorphous, tacky solid or a viscous liquid at room temperature.
Concluding Remarks for the Practicing Scientist
The choice between this compound and sebacic acid offers a clear pathway to tuning polyester properties.
-
For applications requiring mechanical strength, thermal stability, and a defined semi-crystalline morphology , such as in structural scaffolds or certain fiber applications, sebacic acid remains the monomer of choice. The resulting linear polyesters provide a predictable and robust material platform.
-
For applications where flexibility, amorphous character, and enhanced solubility are desired , such as in soft tissue engineering, elastomeric materials, or as a polymeric plasticizer for brittle polymers, This compound presents a compelling alternative. The introduction of the butyl branch effectively disrupts crystallinity, leading to softer, more pliable materials.
This guide serves as a foundational tool for the rational selection of these isomeric monomers. It is imperative for researchers to validate these principles through direct experimental comparison to fully elucidate the structure-property relationships within their specific polymer systems.
References
- CastorOil.in. (n.d.).
- National Institutes of Health. (n.d.).
- Grokipedia. (n.d.). Sebacic acid. [Link]
- Wikipedia. (2023). Sebacic acid. [Link]
- Ataman Kimya. (n.d.). SEBACIC ACID (DICARBOXYLIC ACID). [Link]
- Taylor & Francis Online. (2016). Synthesis and characterization of polyesters derived from sebacic acid, hexanediol, and hydroquinone. [Link]
- MDPI. (2019).
- Angene Chemical. (n.d.). This compound. [Link]
- ResearchGate. (2018). Synthesis of poly(sebacic anhydride): Effect of various catalysts on structure and thermal properties. [Link]
- National Institutes of Health. (2014). Biodegradable Polymers. [Link]
- Cosmetics & Toiletries. (2010). Comparatively Speaking: Linear vs. Branched vs. Dendrimer Polymer Structures. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- MDPI. (2020).
- Pediaa.com. (2018). Difference Between Linear and Branched Polymers. [Link]
- National Institutes of Health. (2019). Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate)
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A Senior Application Scientist's Guide to Dicarboxylic Acid Plasticizers: A Performance Comparison of Branched vs. Linear Structures
In the nuanced world of polymer formulation, particularly for polyvinyl chloride (PVC) and its diverse applications, the selection of a plasticizer is a critical decision that dictates the final material's performance profile. Among the myriad options, dicarboxylic acid esters stand out for their versatility. However, a fundamental choice confronts the formulation scientist: should one employ a plasticizer derived from a linear or a branched alcohol? This guide provides an in-depth, data-supported comparison of branched versus linear dicarboxylic acid plasticizers, designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to inform their material selection.
The core principle underpinning the performance differences lies in molecular architecture. The seemingly subtle variation between a linear alkyl chain and a branched one dramatically influences the plasticizer's interaction with polymer chains, creating a classic trade-off between plasticizing efficiency and permanence.
The Molecular Dichotomy: Linear Efficiency vs. Branched Permanence
Linear dicarboxylic acid plasticizers, such as di-n-octyl adipate (DNOA), are characterized by their straight-chain alkyl groups. This linear geometry allows them to efficiently slide between polymer chains, disrupting polymer-polymer interactions and thereby increasing the free volume. This translates to a more significant reduction in the glass transition temperature (Tg) for a given concentration, a hallmark of high plasticizing efficiency.[1]
Conversely, branched dicarboxylic acid plasticizers, exemplified by di(2-ethylhexyl) adipate (DEHA), possess alkyl chains with branching points. This branched structure increases the molecule's steric bulk. While still effective at separating polymer chains, the branches create physical entanglements within the polymer matrix. This increased entanglement is the primary reason for the superior permanence of branched plasticizers, leading to reduced migration and lower volatility.[2]
This fundamental trade-off is visually represented in the logical diagram below:
Caption: Core trade-off between linear and branched plasticizers.
Quantitative Performance Comparison
The following tables summarize key performance indicators for representative linear and branched dicarboxylic acid plasticizers. The data is compiled from various technical sources and typical industry values for PVC formulations. It is important to note that direct comparative studies under identical conditions are limited; therefore, these values should be considered representative.
Table 1: General Physical and Plasticizing Properties
| Property | Branched (DEHA) | Linear (DNOA) | Test Method |
| Molecular Formula | C22H42O4 | C22H42O4 | - |
| Molecular Weight ( g/mol ) | 370.57 | 370.57 | - |
| Density @ 20°C (g/cm³) | ~0.925 | ~0.922 | ASTM D4052 |
| Boiling Point (°C) | ~417 | ~214 | ASTM D1045 |
| Plasticizer Efficiency (Tg of PVC, °C)¹ | Higher (less negative) | Lower (more negative) | DMA (ISO 6721-7) |
¹ Plasticizer efficiency is inversely related to the resulting Tg; a lower Tg indicates higher efficiency.
Table 2: Permanence Characteristics
| Property | Branched (DEHA) | Linear (DNOA) | Test Method |
| Volatility (Weight Loss, %)² | Lower | Higher | ASTM D1203 |
| Migration into Solvents (Weight Loss, %)³ | Lower | Higher | ISO 177 |
² Lower weight loss indicates better resistance to volatilization at elevated temperatures. ³ Lower weight loss indicates superior resistance to extraction by solvents.
Table 3: Low-Temperature Performance
| Property | Branched (DEHA) | Linear (DNOA) | Test Method |
| Brittleness Temperature (°C)⁴ | Higher (less flexible) | Lower (more flexible) | ASTM D746 |
⁴ A lower brittleness temperature signifies better performance and flexibility in cold conditions.
In-Depth Analysis of Performance Metrics
Plasticizing Efficiency
Plasticizing efficiency is arguably the most critical parameter, as it dictates the amount of plasticizer required to achieve a desired level of flexibility. As indicated, linear plasticizers generally exhibit higher efficiency. Their unbranched structure creates more free volume between polymer chains for a given mass, leading to a more substantial drop in the glass transition temperature (Tg).[1] This can be a significant advantage in terms of cost-effectiveness, as less plasticizer may be needed.
Volatility and Migration Resistance (Permanence)
Permanence is crucial for applications where the plasticized material will be exposed to elevated temperatures, vacuum conditions, or in contact with liquids, especially in medical devices and food packaging.[3][4] Here, branched plasticizers show a distinct advantage. The branched structure not only increases the tortuosity of the diffusion path for the plasticizer molecule but also promotes physical entanglement with the PVC chains, effectively anchoring it within the matrix.[2] This results in lower weight loss from volatility and reduced migration into contacting substances.
Low-Temperature Flexibility
For applications in cold environments, the ability of a plasticized material to remain flexible is paramount. Linear plasticizers often impart better low-temperature flexibility, as evidenced by a lower brittleness temperature.[5] The efficient separation of polymer chains by linear molecules allows for greater segmental motion at lower temperatures, delaying the transition to a brittle, glassy state.
Thermal Stability
The thermal stability of the plasticized PVC is influenced by the plasticizer. Generally, higher molecular weight and lower volatility contribute to better thermal stability of the final compound. While both linear and branched adipates have the same molecular weight, the lower volatility of branched plasticizers like DEHA can contribute to improved thermal stability during processing and in the end-use application.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity of any comparison, standardized testing methodologies are essential. Below are detailed protocols for the key performance tests discussed.
Experimental Workflow: Plasticizer Performance Evaluation
Caption: Standardized workflow for comparing plasticizer performance.
1. Volatility by the Activated Carbon Method (ASTM D1203)
-
Principle: This method determines the volatile loss from a plastic material under controlled time and temperature conditions using activated carbon as an absorbent medium.
-
Apparatus: Analytical balance, circulating air oven, testing containers, activated carbon.
-
Procedure:
-
Cut circular specimens (e.g., 50 mm diameter) from the compression-molded sheets.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Weigh the conditioned specimens to the nearest 0.001 g.
-
Place each specimen in a wire cage (Method B) to prevent direct contact with the activated carbon.
-
Fill the testing container with a specified amount of activated carbon and place the caged specimen within it.
-
Place the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).
-
After the exposure period, remove the specimen, cool it to room temperature in a desiccator, and reweigh it.
-
-
Calculation:
-
Weight loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100
-
2. Migration of Plasticizers (ISO 177)
-
Principle: This method assesses the tendency of plasticizers to migrate from a plastic into an absorbent material upon direct contact under specified conditions of temperature and pressure.
-
Apparatus: Analytical balance, circulating air oven, circular steel plates, weights.
-
Procedure:
-
Prepare test specimens (e.g., 50 mm diameter discs) from the plasticized PVC sheets.
-
Use a standardized absorbent material (e.g., absorbent paper discs).
-
Weigh the test specimen and the absorbent discs separately to the nearest 0.001 g.
-
Create a sandwich assembly: steel plate, absorbent disc, test specimen, second absorbent disc, second steel plate.
-
Place a specified weight on top of the assembly to ensure intimate contact.
-
Place the entire assembly in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After heating, disassemble the setup, cool the components, and reweigh the test specimen and the absorbent discs.
-
-
Calculation:
-
Migration (g) = Initial weight of specimen - Final weight of specimen.
-
The result can also be expressed as a percentage of the initial plasticizer content.
-
3. Brittleness Temperature of Plastics by Impact (ASTM D746)
-
Principle: This test determines the temperature at which 50% of tested specimens exhibit brittle failure under specified impact conditions.
-
Apparatus: Impact tester, insulated bath, specimen clamps, thermometer.
-
Procedure:
-
Die-cut standardized specimens from the plasticized PVC sheets.
-
Condition the specimens as per the standard.
-
Mount the specimens in the specimen clamp of the impact tester.
-
Immerse the clamped specimens in a heat-transfer medium maintained at a selected low temperature.
-
After a specified immersion time, a striking arm impacts each specimen at a controlled velocity.
-
Examine each specimen for failure (fracture into two or more pieces or any visible crack).
-
Repeat the test at incrementally lower temperatures.
-
-
Determination:
-
The brittleness temperature is the temperature at which 50% of the specimens fail. This is typically determined statistically from the number of failures at a series of temperatures.
-
Conclusion and Recommendations
The choice between branched and linear dicarboxylic acid plasticizers is not a matter of one being universally superior to the other, but rather a strategic decision based on the performance priorities of the end application.
-
For applications demanding high flexibility and superior low-temperature performance , such as certain types of tubing and outdoor articles, linear plasticizers are often the more efficacious choice. Their higher plasticizing efficiency can also be an economic advantage.
-
For applications where permanence is paramount , including medical devices where leachables are a concern, automotive interiors exposed to high temperatures, and food contact films, branched plasticizers are the preferred option.[3][4] Their lower volatility and migration resistance ensure the long-term integrity and safety of the product.
Ultimately, the optimal formulation is often achieved through a deep understanding of these structure-property relationships, supported by rigorous, standardized testing. This guide serves as a foundational resource for scientists and researchers to make informed, data-driven decisions in the complex field of polymer formulation.
References
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A Comparative Guide to the Lubricating Properties of 2-Butylsebacic Acid Esters
In the pursuit of enhanced mechanical efficiency and longevity, the selection of a high-performance lubricant is paramount. This guide offers a comprehensive evaluation of the lubricating properties of 2-butylsebacic acid esters, a class of synthetic lubricants known for their favorable thermal and viscosity characteristics. This analysis is presented for researchers, scientists, and drug development professionals who require a deep, technical understanding of lubricant performance for various applications, from laboratory equipment to specialized industrial machinery.
This document moves beyond a simple cataloging of product specifications. Instead, it delves into the fundamental principles governing lubricant performance, providing a comparative analysis of 2-butylsebacic acid esters against other relevant synthetic lubricants. The experimental data presented herein is contextualized with detailed methodologies and the scientific rationale behind the testing protocols, ensuring a robust and self-validating guide.
The Molecular Advantage: Understanding the Structure-Property Relationship of Sebacic Acid Esters
Synthetic esters, as a class of lubricants, offer significant advantages over traditional mineral oils due to their engineered molecular structures.[1][2][3] Sebacic acid, a ten-carbon dicarboxylic acid, serves as a key building block for high-performance diester lubricants.[4] The properties of the resulting sebacate esters are significantly influenced by the structure of the alcohol used in the esterification reaction.
The "2-butyl" moiety in 2-butylsebacic acid introduces branching in the ester's side chains. This branching is a critical design feature that disrupts the orderly packing of the lubricant molecules at low temperatures.[5][6] This disruption is the primary reason for the excellent low-temperature fluidity and very low pour points observed in branched-chain sebacates.[5][6] In contrast, linear-chain sebacates, such as di-n-butyl sebacate, tend to have higher pour points due to more efficient molecular packing as the temperature decreases.[6]
The ester functional groups (-COO-) impart polarity to the molecule.[7][8] This polarity leads to a strong affinity for metal surfaces, forming a persistent lubricating film that reduces friction and wear, particularly in boundary lubrication regimes.[7][8][9] The long carbon chains of the sebacic acid backbone also contribute to the formation of a robust lubricating film.[1][2]
Comparative Performance Analysis: 2-Butylsebacic Acid Esters vs. Alternatives
To objectively evaluate the performance of 2-butylsebacic acid esters, a comparison with other synthetic esters is essential. The following table summarizes key lubricating properties, drawing from various studies. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the public literature; therefore, these values should be considered representative of the performance of each lubricant class.
| Property | Test Method | Di-2-butyl Sebacate (Representative) | Di-2-ethylhexyl Sebacate (DEHS) | Polyol Ester (Representative) |
| Pour Point (°C) | ASTM D97 | -22[6] | -60[5][6] | Varies widely, can be <-50 |
| Flash Point (°C) | ASTM D92 | ~189 | ~215 | >220 |
| Viscosity Index (VI) | ASTM D2270 | >160[6] | ~150 | >140 |
| Oxidative Stability | - | Good | Excellent | Excellent |
| Wear Scar Diameter (mm) | ASTM D4172 | Data not readily available | Low | Low |
Analysis of Performance Metrics:
-
Pour Point: The pour point is the lowest temperature at which a lubricant will continue to flow.[10][11][12][13][14] As the data indicates, branched-chain sebacates like di-2-ethylhexyl sebacate (DEHS) exhibit exceptionally low pour points, making them suitable for applications in cold environments.[5][6] Di-2-butyl sebacate also shows a good low-temperature performance with a pour point of -22°C.[6]
-
Flash Point: The flash point is the lowest temperature at which the lubricant's vapors will ignite in the presence of a flame.[15][16][17][18][19] A higher flash point is desirable for high-temperature applications. Polyol esters and longer-chain diesters like DEHS generally exhibit higher flash points compared to shorter-chain diesters.[1][7]
-
Viscosity Index (VI): The viscosity index is a measure of how much a lubricant's viscosity changes with temperature.[20][21][22][23][24] A higher VI indicates a more stable viscosity over a wider temperature range. Sebacate esters, in general, possess high viscosity indices, ensuring reliable lubrication at both low and high operating temperatures.[6][25]
-
Oxidative Stability: This property reflects the lubricant's resistance to degradation at elevated temperatures in the presence of air. Synthetic esters, particularly polyol esters, are known for their excellent oxidative stability, which translates to longer service life and reduced formation of sludge and deposits.[1][2]
-
Wear Prevention: The anti-wear properties of a lubricant are critical for protecting moving parts from damage. The four-ball wear test (ASTM D4172) is a standard method for evaluating this property.[4][26][27][28][29] The polarity of ester molecules contributes to their inherent lubricity and anti-wear characteristics by forming a protective film on metal surfaces.[7][9]
Experimental Protocols for Lubricant Evaluation
To ensure the trustworthiness and reproducibility of lubricant performance data, standardized test methods are crucial. The following are detailed, step-by-step methodologies for the key experiments cited in this guide, based on ASTM International standards.
Experimental Workflow for Lubricant Property Determination
Caption: Workflow for comprehensive lubricant evaluation.
Determination of Pour Point (ASTM D97)
This method determines the lowest temperature at which a petroleum product will continue to flow.[10][11][12][13][14]
Methodology:
-
Sample Preparation: The lubricant sample is heated to a specified temperature to dissolve any wax crystals. For samples with pour points above -33°C, heat to 45°C or at least 9°C above the expected pour point.[10][11] For samples with pour points at or below -33°C, heat to 45°C.[10][11]
-
Cooling: The sample is then cooled at a specified rate in a cooling bath.
-
Observation: At every 3°C interval, the test jar is removed from the bath and tilted to observe for any movement of the oil's surface.[10][11][12]
-
Pour Point Determination: The pour point is recorded as the temperature at which no movement is observed, plus 3°C.[12]
Determination of Flash and Fire Points by Cleveland Open Cup (ASTM D92)
This test method covers the determination of the flash point and fire point of petroleum products.[15][16][17][18][19]
Methodology:
-
Apparatus Setup: A Cleveland open cup apparatus is filled with the lubricant sample to a specified level.
-
Heating: The sample is heated at a constant rate.
-
Test Flame Application: A small test flame is passed across the surface of the liquid at specified temperature intervals.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite momentarily.[16][17]
-
Fire Point Determination: The heating is continued, and the fire point is the temperature at which the application of the test flame causes the substance to ignite and sustain burning for at least 5 seconds.
Calculation of Viscosity Index (ASTM D2270)
This standard practice provides a method for calculating the viscosity index from the kinematic viscosities at 40°C and 100°C.[20][21][22][23][24]
Methodology:
-
Kinematic Viscosity Measurement: The kinematic viscosity of the lubricant is determined at both 40°C and 100°C using a calibrated viscometer, following the procedure outlined in ASTM D445.
-
Viscosity Index Calculation: The viscosity index is calculated using an empirical formula that relates the kinematic viscosities at 40°C and 100°C to those of two reference oils.[20]
Evaluation of Wear Preventive Characteristics (ASTM D4172)
This method, also known as the Four-Ball Wear Test, evaluates the anti-wear properties of lubricating fluids.[4][26][27][28][29]
Methodology:
-
Apparatus Setup: Three steel balls are clamped together and immersed in the lubricant sample. A fourth steel ball is rotated against the three stationary balls under a specified load.
-
Test Conditions: The test is run for a specified time at a controlled temperature and rotational speed.
-
Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.
-
Interpretation: A smaller wear scar diameter indicates better anti-wear properties of the lubricant.[29]
The Causality Behind Performance: A Deeper Dive
The superior performance of 2-butylsebacic acid esters and other synthetic lubricants is not a matter of chance but a direct result of their tailored molecular architecture.
-
Low-Temperature Fluidity: The branched structure of the "2-butyl" group acts as a molecular spacer, preventing the close alignment and crystallization of the hydrocarbon chains at low temperatures. This is a key principle in designing lubricants for cold climates or cryogenic applications.[5][6]
-
Thermal and Oxidative Stability: The absence of easily abstractable hydrogen atoms at certain positions in the ester molecule, a feature of many synthetic esters, enhances their resistance to oxidation. The strong carbon-carbon and carbon-oxygen bonds within the ester molecule contribute to its high thermal stability.
-
Lubricity and Film Strength: The polarity of the ester group leads to the formation of an adsorbed molecular layer on metal surfaces.[7][8][30][31] This layer acts as a barrier, reducing direct metal-to-metal contact and minimizing friction and wear, especially under boundary lubrication conditions where the hydrodynamic film is insufficient.[7] The long, flexible chains of the sebacic acid backbone provide the bulk lubricant with the necessary viscosity and film-forming capability.
Conclusion
2-Butylsebacic acid esters represent a versatile class of synthetic lubricants with a compelling balance of properties. Their excellent low-temperature fluidity, high viscosity index, and inherent lubricity make them suitable for a wide range of demanding applications. While alternatives like polyol esters may offer superior performance in extreme high-temperature or oxidative environments, the choice of lubricant ultimately depends on the specific requirements of the application, including operating temperature range, load conditions, and desired service life.
This guide has provided a framework for evaluating the lubricating properties of 2-butylsebacic acid esters, grounded in standardized experimental protocols and a fundamental understanding of structure-property relationships. By employing these methodologies and principles, researchers and professionals can make informed decisions in the selection and development of high-performance lubricants.
References
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A Comparative Guide to the Thermal Stability of Polyamides: 2-Butyloctanedioic Acid vs. Adipic Acid
This guide provides a comprehensive comparison of the expected thermal stability of polyamides synthesized from a novel branched monomer, 2-butyloctanedioic acid, versus the industry-standard linear monomer, adipic acid. We will delve into the molecular architecture, present a robust experimental framework for validation, and interpret the anticipated results based on fundamental principles of polymer chemistry. This document is intended for researchers and material scientists engaged in the development of advanced polyamide materials.
Introduction: The Quest for Modified Polyamides
For decades, adipic acid has been a cornerstone of the polyamide industry, serving as the key building block for materials like Nylon 6,6.[1] These semi-crystalline polymers are renowned for their high strength, thermal resistance, and durability, properties derived from their linear structure which allows for efficient chain packing and extensive hydrogen bonding between amide groups.[2][3]
However, the demands of modern applications necessitate polymers with tailored properties. Modifying the monomer structure is a primary strategy to achieve this. The introduction of this compound, a C12 dicarboxylic acid featuring a butyl side chain, represents a significant departure from the linear architecture of C6 adipic acid. This guide will explore the scientifically-grounded hypotheses of how this structural alteration is expected to influence the thermal properties of the resulting polyamides and will lay out the experimental methodology required to verify these claims.
Molecular Architecture and Its Predicted Influence
The fundamental differences in the thermal behavior of polyamides derived from these two monomers originate from their distinct molecular structures. Adipic acid is a linear six-carbon chain, which allows for close packing of polymer chains, maximizing intermolecular forces like hydrogen bonds and van der Waals interactions.[4] This high degree of order leads to significant crystallinity, which is a key contributor to the high melting point and thermal stability of traditional nylons.[5]
In contrast, this compound introduces a C4 alkyl branch on the polymer backbone. This side chain is expected to create steric hindrance, disrupting the regular alignment of polymer chains.[6][7] This disruption fundamentally alters the polymer's ability to crystallize.
Hypothesized Effects:
-
Lower Crystallinity: The butyl side chains will act as defects in the crystal lattice, reducing the overall degree of crystallinity.
-
Reduced Melting Point (Tm): With a less ordered crystalline structure and weaker intermolecular forces, less thermal energy will be required to transition the polymer from a solid to a molten state.[6]
-
Lower Glass Transition Temperature (Tg): The side chains increase the free volume between polymer chains, which can enhance chain mobility and lower the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.
-
Thermal Decomposition (Td): The impact on the onset of thermal decomposition is less straightforward. While the polymer backbone remains similar, the introduction of additional C-C bonds in the side chain could potentially create new sites for thermal scission. However, studies have also shown that certain branched structures can enhance thermal stability.[8] Empirical validation is essential.
Below is a diagram illustrating the structural differences between the two diacid monomers.
Caption: Molecular structures of adipic acid and this compound.
Experimental Validation: A Self-Validating Workflow
To empirically test these hypotheses, a rigorous and self-validating experimental workflow is necessary. This involves the controlled synthesis of the respective polyamides followed by standardized thermal analysis.
Interfacial polymerization is a robust method for synthesizing polyamides at room temperature, suitable for a comparative study.[9] This protocol ensures that both polymers are created under identical conditions, making the subsequent analysis a true reflection of their intrinsic properties.
Materials:
-
Monomer 1a: Adipoyl chloride (derived from adipic acid)
-
Monomer 1b: 2-Butyloctanoyl chloride (derived from this compound)
-
Monomer 2: Hexamethylenediamine (1,6-diaminohexane)
-
Solvent (Organic Phase): Hexane
-
Solvent (Aqueous Phase): Deionized water with Sodium Hydroxide (NaOH)
Procedure:
-
Prepare Aqueous Amine Solution: Dissolve hexamethylenediamine in an aqueous NaOH solution (e.g., 3% NaOH). The NaOH acts as an acid scavenger for the HCl byproduct.[2]
-
Prepare Organic Acid Chloride Solution: Dissolve an equimolar amount of the diacid chloride (either adipoyl chloride or 2-butyloctanoyl chloride) in hexane.
-
Initiate Polymerization: Carefully pour the organic solution onto the aqueous solution in a beaker, minimizing mixing. A polymer film will instantly form at the interface of the two immiscible layers.[10]
-
Isolate Polymer: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker as a "rope." The reaction will continue at the interface as the polymer is removed.
-
Wash and Dry: Thoroughly wash the collected polyamide rope with deionized water and then with a solvent like acetone to remove unreacted monomers and hasten drying.
-
Final Preparation: Dry the polymer under a vacuum at a moderate temperature (e.g., 60°C) to a constant weight before analysis.
Standardized methods from organizations like ASTM International ensure data comparability and reliability.[11][12]
A. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.
-
Standard: Conforming to ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."[13]
-
Procedure:
-
Place a small, precisely weighed sample (5-10 mg) of the dried polymer into a TGA crucible.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled rate (e.g., 10°C/min).
-
Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation.[14]
-
Record the sample weight as a function of temperature. The onset temperature of major weight loss is taken as the decomposition temperature (Td).
-
B. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm).
-
Standard: Conforming to ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."[15]
-
Procedure:
-
Seal a small sample (5-10 mg) of the dried polymer in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heat: Heat from ambient to a temperature above the expected melting point (e.g., 280°C) at 10°C/min.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a sub-ambient temperature (e.g., 0°C).
-
Second Heat: Heat the sample again at 10°C/min to 280°C.
-
-
The glass transition (Tg) is observed as a step-change in the heat flow curve, and the melting point (Tm) is identified as the peak of the endothermic melting transition, both analyzed from the second heating scan.[15]
-
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow from synthesis to thermal analysis.
Anticipated Results and Interpretation
The experimental data is expected to align with the hypotheses derived from the molecular structures. The results can be effectively summarized for comparison.
Table 1: Expected Thermal Properties of Polyamides
| Property | Polyamide from Adipic Acid (PA-AD) | Polyamide from this compound (PA-BOA) | Rationale for Difference |
| Glass Transition (Tg) | ~60-70 °C | Lower | Increased free volume and chain mobility due to butyl side chain. |
| Melting Point (Tm) | ~265 °C | Significantly Lower | Disruption of chain packing and reduced crystallinity by side chain.[6] |
| Decomposition (Td) | ~450 °C | To be Determined | Potentially lower due to added C-C bonds, but requires empirical data.[16][17] |
Interpretation: A significantly lower Tm for the PA-BOA polymer would be direct evidence of the side chain's role in disrupting crystalline packing. Similarly, a lower Tg would confirm increased segmental motion in the amorphous phase. The TGA results will be crucial; a notable decrease in Td for PA-BOA would suggest the butyl group introduces a point of thermal instability, whereas comparable or higher Td would indicate the backbone's integrity is maintained, a highly desirable outcome for many applications.
Conclusion and Outlook
The introduction of a butyl side chain onto the dicarboxylic acid monomer, as in this compound, is predicted to substantially alter the thermal properties of the resulting polyamide compared to its linear adipic acid-based counterpart. The primary effects are expected to be a reduction in crystallinity, leading to a significantly lower melting point and a more flexible amorphous phase (lower Tg).
While this modification may compromise the ultimate high-temperature performance seen in traditional nylons, it opens avenues for new applications where lower processing temperatures, increased flexibility, and improved solubility are advantageous. The experimental framework provided here offers a clear and reliable path for researchers to validate these properties and explore the potential of such branched polyamides in advanced materials development.
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- Chemistry LibreTexts. Experiment 1: Polymers - Nylon 6 - 10. (2020).
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A Comparative Analysis of 2-Butyloctanedioic Acid and Azelaic Acid in Surfactant Applications: A Technical Guide
In the dynamic field of surfactant chemistry, the pursuit of novel molecules with tailored functionalities is perpetual. Dicarboxylic acids, with their dual hydrophilic carboxyl groups, present a versatile platform for developing effective surfactants. This guide provides an in-depth comparative analysis of two such molecules: 2-butyloctanedioic acid, a branched-chain dicarboxylic acid, and azelaic acid, a linear dicarboxylic acid. This document is intended for researchers, scientists, and formulation professionals engaged in the development of advanced surfactant systems. We will explore the theoretical underpinnings of their surfactant properties, propose a rigorous experimental framework for their comparative evaluation, and discuss the anticipated outcomes based on their distinct molecular architectures.
Introduction to the Contenders: Molecular Architecture and Physicochemical Properties
At the heart of this comparison are two dicarboxylic acids with unique structural attributes that are predicted to profoundly influence their performance as surfactants.
Azelaic Acid (Nonanedioic Acid) is a naturally occurring saturated dicarboxylic acid with a nine-carbon linear chain.[1][2] It is found in grains like wheat, rye, and barley.[1] Industrially, it is often produced by the ozonolysis of oleic acid.[3] While extensively recognized for its therapeutic applications in dermatology for treating conditions like acne and rosacea, its potential as a bio-based monomer for polymers, plasticizers, and even as a surfactant in detergents and personal care formulations is gaining attention.[1][3]
This compound is a synthetic dicarboxylic acid characterized by a branched structure. It features an octanedioic acid backbone with a butyl group attached to the second carbon.[4] This branching, along with its twelve-carbon total length, distinguishes it from the linear C9 structure of azelaic acid. It is noted for its use as a building block in the synthesis of polymers, plasticizers, and specifically for its utility in formulations for its surfactant properties.[4][5]
The fundamental difference in their molecular geometry—a straight chain versus a branched chain—is the cornerstone of this comparative analysis. This structural variance is expected to impact how these molecules orient themselves at interfaces, their packing efficiency, and consequently, their macroscopic surfactant performance.
| Property | This compound | Azelaic Acid |
| Chemical Structure | C₁₂H₂₂O₄ | C₉H₁₆O₄ |
| Molecular Weight | 230.30 g/mol | 188.22 g/mol [1] |
| Appearance | Colorless to pale yellow solid[4] | White, odorless crystalline powder[1] |
| Solubility in Water | Limited[4] | Sparingly soluble (~2.4 g/L at 20 °C)[1] |
| Key Structural Feature | Branched aliphatic chain | Linear aliphatic chain |
Theoretical Comparison of Surfactant Efficacy: A Mechanistic Perspective
The efficacy of a surfactant is dictated by its ability to reduce surface and interfacial tension, which is a direct consequence of its molecular structure. The hydrophilic-lipophilic balance (HLB) provides a conceptual framework for predicting surfactant behavior.
Hydrophilic-Lipophilic Balance (HLB): The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant molecule.[6] For non-ionic surfactants, Griffin's method calculates HLB as:
HLB = 20 * (Mh / M)
where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule.[6] While originally for non-ionic surfactants, the concept can be extended to understand the behavior of our dicarboxylic acids. Both molecules possess two carboxylic acid groups as their hydrophilic heads.
-
Azelaic Acid: With a lower total molecular weight and a significant portion of that being the two carboxyl groups, it is expected to have a relatively higher HLB compared to this compound. This suggests a greater affinity for water and potentially better performance as an oil-in-water (O/W) emulsifier or detergent.[6]
-
This compound: Its larger, branched hydrocarbon tail contributes to a greater lipophilic character, likely resulting in a lower HLB value. This would suggest better solubility in oil and a potential predisposition towards being a water-in-oil (W/O) emulsifier or an effective wetting agent for hydrophobic surfaces.[6]
Molecular Packing and Interfacial Behavior:
The geometry of the hydrophobic tail plays a crucial role in how surfactant molecules arrange themselves at an interface.
-
Azelaic Acid's linear chain should allow for relatively tight packing at interfaces, which can lead to a significant reduction in surface tension and the formation of stable micelles.
-
The butyl branch in this compound will introduce steric hindrance, preventing dense packing. This could result in a less pronounced reduction in surface tension compared to a linear counterpart of similar chain length. However, this branching can also disrupt the crystalline structure of the surfactant at the interface, potentially leading to greater interfacial fluidity.
The diagram below illustrates the anticipated difference in interfacial packing between the two molecules.
Caption: Predicted interfacial packing of linear vs. branched dicarboxylic acids.
Proposed Experimental Design for a Comprehensive Comparative Analysis
To empirically validate the theoretical predictions, a series of standardized tests should be conducted. The following protocols outline a robust methodology for comparing the surfactant performance of this compound and azelaic acid.
Materials and Equipment
-
Reagents: this compound (>97% purity), Azelaic acid (>99% purity), Sodium hydroxide (for pH adjustment and saponification), Deionized water, Mineral oil (or other relevant oil phase), Paraffin wax (for wetting studies).
-
Equipment: Tensiometer (with Du Noüy ring attachment), Conductometer, pH meter, Graduated cylinders, Homogenizer/High-shear mixer, Spectrophotometer, Contact angle goniometer, Water bath.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for comparative surfactant analysis.
Experimental Protocols
A. Surface Tension Measurement and Critical Micelle Concentration (CMC) Determination
-
Objective: To measure the effectiveness of each surfactant in reducing the surface tension of water and to determine the concentration at which micelles begin to form.
-
Protocol (Du Noüy Ring Method): [7][8][9][10][11]
-
Prepare a series of aqueous solutions of each dicarboxylic acid (as sodium salts to ensure solubility) at varying concentrations.
-
Calibrate the tensiometer using deionized water.
-
For each concentration, measure the surface tension using the Du Noüy ring method. Ensure the platinum ring is thoroughly cleaned between measurements.[8]
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus.
-
-
Protocol (Conductivity Method):
-
Using the same series of solutions, measure the electrical conductivity of each.
-
Plot conductivity versus surfactant concentration.
-
The CMC is identified by a distinct change in the slope of the plot.
-
B. Emulsification Performance
-
Objective: To assess the ability of each surfactant to form and stabilize an oil-in-water emulsion.
-
Protocol (Bottle Test): [12][13][14][15][16]
-
Prepare aqueous solutions of each surfactant at a concentration above their respective CMCs.
-
In a series of graduated cylinders, combine the surfactant solution with a model oil (e.g., mineral oil) at a defined ratio (e.g., 1:1).
-
Homogenize each mixture for a set period using a high-shear mixer.
-
Allow the emulsions to stand undisturbed.
-
Measure the volume of the separated water and oil phases at regular time intervals.
-
Emulsion stability is inversely proportional to the rate of phase separation.
-
C. Foaming Properties
-
Objective: To evaluate the foam generation and stability for each surfactant.
-
Protocol (Modified Ross-Miles Method): [17][18][19][20][21]
-
Prepare a standard concentration of each surfactant solution in a graduated cylinder.
-
Allow a specified volume of the same solution to fall from a fixed height into the cylinder, generating foam.
-
Immediately measure the initial foam height.
-
Record the foam height at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
D. Wetting Ability
-
Objective: To quantify the ability of each surfactant solution to wet a hydrophobic surface.
-
Protocol (Contact Angle Measurement): [22][23][24][25][26]
-
Prepare a standard hydrophobic substrate (e.g., a slide coated with paraffin wax).
-
Place a droplet of a known volume of each surfactant solution onto the substrate.
-
Use a contact angle goniometer to measure the angle between the droplet and the surface.
-
A lower contact angle indicates better wetting.
-
Anticipated Results and Data Interpretation
The experimental data should be tabulated for a clear comparison.
| Performance Metric | Expected Outcome for this compound | Expected Outcome for Azelaic Acid | Rationale |
| Critical Micelle Concentration (CMC) | Higher CMC | Lower CMC | Branched chains are less efficient at packing into micelles, requiring a higher concentration. |
| Surface Tension at CMC (γcmc) | Higher γcmc | Lower γcmc | Linear chains can pack more densely at the interface, leading to a greater reduction in surface tension. |
| Emulsification | Potentially better for W/O emulsions | Likely more effective for O/W emulsions | Reflects the predicted lower HLB for the branched acid and higher HLB for the linear acid. |
| Foamability & Foam Stability | Lower initial foam volume, potentially less stable | Higher initial foam volume, potentially more stable | Tightly packed interfacial films from linear chains generally lead to more robust foams. |
| Wetting of Hydrophobic Surfaces | Lower contact angle (better wetting) | Higher contact angle (poorer wetting) | The larger, more lipophilic branched tail should have a greater affinity for hydrophobic surfaces. |
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and azelaic acid as surfactants. Based on their molecular structures, it is hypothesized that azelaic acid , with its linear C9 backbone, will be a more efficient surfactant in terms of reducing surface tension and forming micelles at lower concentrations, making it well-suited for applications requiring detergency and O/W emulsification. Conversely, This compound , with its branched C12 structure, is predicted to be a more effective wetting agent for hydrophobic surfaces and may show superior performance in W/O emulsion systems due to its greater lipophilicity.
The proposed experimental protocols offer a self-validating system to test these hypotheses. The results of such a study will provide invaluable data for formulation scientists, enabling the selection of the optimal dicarboxylic acid-based surfactant for a given application, be it in personal care, industrial cleaning, or agricultural formulations. This structured, data-driven approach ensures that product development is grounded in sound scientific principles and a thorough understanding of the structure-property relationships that govern surfactant performance.
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A Comparative Guide to the Validation of Analytical Methods for 2-Butyloctanedioic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and metabolic research, the precise and reliable quantification of novel molecules is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 2-Butyloctanedioic acid, a dicarboxylic acid of emerging interest. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the rationale behind experimental choices, ensuring a robust and self-validating analytical system. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, providing a framework for developing and validating analytical procedures that are fit for their intended purpose.[1][2][3][4][5][6]
Introduction to this compound and Analytical Challenges
This compound, a branched-chain dicarboxylic acid, presents unique analytical challenges due to its polarity, low volatility, and potential for complex matrix interactions in biological samples. Accurate quantification is crucial for pharmacokinetic studies, biomarker discovery, and quality control of drug formulations. The development of a validated analytical method is not merely a regulatory requirement but a cornerstone of reliable scientific data.[7][8]
This guide will compare two primary analytical platforms for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and reliable technique for the analysis of volatile and semi-volatile compounds.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for a wide range of analytes in complex matrices.[7][11][12][13][14]
The selection of the appropriate technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix.
The Foundation of Trust: Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating through laboratory studies that its performance characteristics meet the requirements for the intended analytical application.[15][16] A well-validated method provides confidence in the reported results. The core validation parameters, as stipulated by ICH guidelines, are summarized below.
| Validation Parameter | GC-MS Approach | LC-MS/MS Approach | Rationale |
| Specificity/Selectivity | Chromatographic separation of the analyte from matrix components and potential interferents. Mass spectral analysis confirms identity. | Chromatographic separation combined with the high selectivity of Multiple Reaction Monitoring (MRM) transitions. | To ensure that the signal measured is unequivocally from the analyte of interest.[17][18] |
| Linearity & Range | Established by analyzing a series of standards over a defined concentration range. A linear regression model is typically applied. | Similar to GC-MS, with a wider dynamic range often achievable. | To demonstrate a proportional relationship between the analyte concentration and the instrumental response.[19][20] |
| Accuracy | Determined by the recovery of a known amount of analyte spiked into a sample matrix. | Assessed using the same spike recovery method. | To express the closeness of the measured value to the true value.[17] |
| Precision | Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Expressed as Relative Standard Deviation (%RSD). | Same evaluation process as GC-MS. | To demonstrate the degree of scatter between a series of measurements from the same homogeneous sample.[21][22] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically lower than GC-MS due to enhanced sensitivity. | To indicate the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Generally lower than GC-MS. | To define the lower end of the usable analytical range.[11][12][20] |
| Robustness | Assessed by deliberately varying method parameters (e.g., temperature, flow rate) and observing the effect on the results. | Evaluated by varying parameters such as mobile phase composition, pH, and flow rate. | To demonstrate the reliability of the method with respect to small but deliberate variations in method parameters.[23] |
Comparative Experimental Protocols
The following sections detail the experimental workflows for the quantification of this compound using both GC-MS and LC-MS/MS.
GC-MS Method: Derivatization is Key
For non-volatile compounds like dicarboxylic acids, derivatization is a critical step to increase volatility and improve chromatographic performance in GC-MS analysis.[10][24]
Caption: GC-MS workflow for this compound quantification.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of this compound).
-
Acidify the sample with 0.1 M HCl to protonate the carboxylic acid groups.
-
Perform liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add a derivatizing agent such as Pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., diisopropylethylamine).[10]
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute in a suitable solvent for injection (e.g., hexane).
-
-
GC-MS Analysis:
-
Injector: Splitless mode at 250°C.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[25]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
LC-MS/MS Method: Direct Analysis with High Sensitivity
LC-MS/MS often allows for the direct analysis of dicarboxylic acids without the need for derivatization, simplifying sample preparation and increasing throughput.[7][14]
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis
Introduction: The Imperative for Orthogonal Method Validation
In the landscape of pharmaceutical development and scientific research, the accurate quantification of dicarboxylic acids (DCAs) is paramount. These molecules are not only critical intermediates in metabolic pathways, serving as potential biomarkers for various diseases, but are also key components in the synthesis of polymers and active pharmaceutical ingredients. Given their importance, the analytical methods used for their quantification must be robust, reliable, and fit for purpose.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand as the two preeminent techniques for this task. However, they operate on fundamentally different principles of separation and detection. This orthogonality is a powerful tool. When two disparate methods produce concordant results, it provides the highest level of confidence in the data's accuracy and integrity. This process, known as cross-validation, is not merely a perfunctory exercise; it is a cornerstone of rigorous scientific practice and a regulatory expectation.[1][2]
This guide provides a comprehensive framework for the cross-validation of HPLC and GC-MS methods for dicarboxylic acid analysis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a deep, actionable understanding of the process. We will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish a self-validating system of comparison.[3][4][5]
Comparative Principles: HPLC vs. GC-MS for Dicarboxylic Acid Analysis
The choice between HPLC and GC-MS is dictated by the analyte's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Direct Analysis
HPLC separates compounds in the liquid phase. For DCAs, which are polar and often non-volatile, HPLC is an intuitive choice. It can analyze these compounds directly in their native form, typically in an aqueous environment, circumventing the need for chemical modification.
-
Mechanism: Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography using a C18 column is most common, separating DCAs based on their relative hydrophobicity.
-
Detection: UV detection is simple and robust, as the carboxyl group is a weak chromophore.[6] For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) or using fluorescence detection after derivatization with a fluorescent tag are powerful options.[7][8][9]
-
Key Advantage: Simplicity and speed. The elimination of the derivatization step streamlines sample preparation, reducing potential sources of error and improving throughput.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity
GC separates compounds in the gas phase. Because dicarboxylic acids are polar, crystalline solids with low volatility, they cannot be analyzed directly. They must first be chemically modified in a process called derivatization .
-
Mechanism: Derivatization converts the polar carboxyl groups into non-polar, volatile esters or silyl esters.[12] These derivatives are then volatilized in a heated injector, separated in a column based on their boiling points and interactions with the stationary phase, and finally detected by a mass spectrometer. The mass spectrometer provides exceptional selectivity and sensitivity by identifying compounds based on their unique mass fragmentation patterns.
-
Derivatization is Key: The choice of derivatization reagent is critical. Silylation reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are highly effective and often preferred for low-molecular-weight DCAs as they can provide lower detection limits and higher reproducibility compared to esterification methods.[13][14]
-
Key Advantage: Unmatched sensitivity and selectivity. The mass spectrometric detector allows for the confident identification and quantification of DCAs at very low concentrations, often in the picogram to femtogram range.[7][15]
Designing the Cross-Validation Study
The objective of cross-validation is to demonstrate that both the HPLC and GC-MS methods are suitable for their intended purpose and yield equivalent results within acceptable statistical limits. The study should be designed according to a pre-approved validation protocol that defines the procedures and acceptance criteria for each validation parameter.[16][17]
Caption: Logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following protocols are generalized for the analysis of a model dicarboxylic acid, Adipic Acid , in an aqueous matrix. They serve as a foundational template for method development.
Sample Preparation (Common to Both Methods)
The goal of sample preparation is to isolate the analyte from interfering matrix components.
-
Protein Precipitation: For biological samples, add 4 parts of ice-cold acetonitrile to 1 part sample. Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube. Acidify the sample with 1M HCl to a pH of ~2 to ensure the dicarboxylic acids are fully protonated.
-
Liquid-Liquid Extraction (LLE): Add 3 parts ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers. Carefully collect the upper organic layer. Repeat the extraction twice more and pool the organic extracts.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution:
-
For HPLC: Reconstitute the residue in a known volume of the mobile phase.
-
For GC-MS: The dried residue proceeds directly to the derivatization step.
-
HPLC-UV Method Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (95:5 v/v). Causality: The acidic mobile phase suppresses the ionization of the carboxyl groups, leading to better retention and sharper peaks on a reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures stable and reproducible retention times.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
Quantification: Prepare a calibration curve using standards of adipic acid (e.g., 1, 5, 10, 50, 100 µg/mL) prepared in the mobile phase.
GC-MS Method Protocol
-
Derivatization (Silylation):
-
To the dried sample residue, add 50 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 70°C for 60 minutes. Causality: Heating drives the reaction to completion, ensuring all active hydrogens on the carboxyl groups are replaced with a non-polar trimethylsilyl (TMS) group, rendering the molecule volatile.
-
Cool to room temperature before injection.
-
-
Instrumentation: Standard GC-MS system.
-
Column: 5% Phenylmethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. For the di-TMS derivative of adipic acid, characteristic ions would be selected (e.g., m/z 261 [M-15]+, 147).
-
Transfer Line Temperature: 280°C.
-
-
Quantification: Prepare a calibration curve by derivatizing known amounts of adipic acid standard alongside the samples.
Caption: Comparative experimental workflow for HPLC and GC-MS analysis.
Comparative Data Summary & Interpretation
After performing the validation experiments for both methods, the results should be summarized for a direct comparison. The following table presents expected performance characteristics based on literature and practical experience.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Scientific Rationale & Commentary |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods are expected to show excellent linearity. The high specificity of GC-MS can sometimes lead to slightly better correlation coefficients. |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | Acceptance criteria are typically 85-115% (or 80-120% at LLOQ). Both methods should be comparable, with any major differences likely pointing to issues in sample prep or derivatization efficiency for GC-MS. |
| Precision (%RSD) | < 10% | < 5% | GC-MS often exhibits superior precision due to the stability of the derivatives and the highly controlled, automated nature of the system. The manual derivatization step can be a source of variability if not carefully controlled. |
| LOD | ~100-500 ng/mL | ~1-10 ng/mL | Significant Difference Expected. The mass spectrometer operating in SIM mode is orders of magnitude more sensitive than a UV detector for this class of compounds.[7][15] |
| LOQ | ~500-1000 ng/mL | ~5-25 ng/mL | The LOQ reflects the sensitivity advantage of GC-MS. This is a critical differentiator for trace-level analysis. |
| Selectivity | Moderate | Excellent | HPLC-UV may suffer from co-eluting impurities that also absorb at 210 nm. GC-MS provides structural confirmation via mass spectra, offering unequivocal identification and separation from matrix interferences. |
| Throughput | High | Moderate | The derivatization step for GC-MS adds significant time to the sample preparation process, making HPLC more suitable for high-throughput screening.[18][19][20] |
Conclusion: A Symbiotic Approach to Analytical Confidence
Neither HPLC nor GC-MS is universally superior for the analysis of dicarboxylic acids; they are complementary tools.
-
HPLC offers a rapid, robust, and direct method suitable for routine quality control and high-concentration measurements where the highest sensitivity is not required. Its simplicity makes it an efficient choice for large sample sets.
-
GC-MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, biomarker discovery, and applications requiring definitive structural confirmation. The trade-off is a more complex and time-consuming sample preparation workflow.
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Architectural Impact on Polyester Biodegradation: A Comparative Analysis of Linear versus Branched Structures
In the pursuit of sustainable and biocompatible materials, aliphatic polyesters have emerged as a cornerstone for applications ranging from drug delivery systems to transient medical implants and environmentally benign packaging.[1] Their utility is intrinsically linked to their biodegradability, a characteristic governed by a complex interplay of chemical structure and physical properties. A critical, yet often nuanced, determinant of degradation kinetics is the polymer's architecture. This guide provides an in-depth comparative analysis of the biodegradability of linear versus branched polyesters, offering experimental insights and standardized protocols for researchers, scientists, and professionals in drug development.
The Fundamental Mechanisms of Polyester Biodegradation
The degradation of aliphatic polyesters in biological environments is primarily a two-stage process involving hydrolysis and subsequent enzymatic action.[2]
1. Hydrolytic Degradation: This initial abiotic phase involves the cleavage of ester bonds within the polymer backbone through interaction with water.[3] This process can be catalyzed by acids or bases and leads to a reduction in the polymer's molecular weight, creating shorter, water-soluble oligomers and monomers.[4] The rate of hydrolysis is influenced by factors such as the polymer's hydrophilicity, crystallinity, and the surrounding pH and temperature.[2]
2. Enzymatic Degradation: Following initial hydrolysis, microorganisms such as bacteria and fungi secrete extracellular enzymes like lipases, esterases, and cutinases.[2][5] These enzymes catalyze the further breakdown of the polyester fragments into smaller molecules that can be assimilated by the microorganisms and ultimately mineralized into carbon dioxide, water, and biomass.[2] The efficiency of enzymatic degradation is highly dependent on the accessibility of the polymer chains to the enzymes.[6]
The interplay between these two mechanisms is crucial. For instance, initial hydrolytic degradation can increase the surface area and create more chain ends, thereby enhancing the subsequent enzymatic attack.
The Influence of Polymer Architecture: Linear vs. Branched
The spatial arrangement of polymer chains—its architecture—profoundly impacts its physical properties and, consequently, its degradation profile.
Linear Polyesters: These polymers, such as poly(lactic acid) (PLA) and poly(caprolactone) (PCL), consist of long, straight chains.[7] Their regular structure often allows for efficient chain packing, leading to higher degrees of crystallinity. This crystalline structure can act as a physical barrier, limiting water diffusion into the polymer matrix and hindering access for enzymes, which can result in a slower degradation rate.[2]
Branched Polyesters: In contrast, branched polyesters possess a more complex, three-dimensional structure with side chains extending from the main polymer backbone.[8] This can take various forms, including star-shaped or hyperbranched architectures. The introduction of branches disrupts the regular packing of polymer chains, generally leading to a lower degree of crystallinity and a more amorphous structure.[6][9] This increased amorphous content enhances water penetration and provides more accessible sites for enzymatic attack, often resulting in accelerated degradation.[6][10]
Comparative Experimental Data: Unveiling the Impact of Branching
Recent studies have provided quantitative evidence supporting the enhanced biodegradability of branched polyesters compared to their linear counterparts.
One study systematically investigated the enzymatic hydrolysis of polyethylene-like long-chain aliphatic polyesters, tuning the crystallinity by incorporating branched monomers. The results demonstrated a clear correlation between decreased crystallinity and increased degradation rates. Notably, the enzymatic hydrolysis rates increased by an order of magnitude as the crystallinity decreased from 72% to 45% with the introduction of branching.[6][11]
Another investigation focusing on star-shaped poly(L-lactide) (PLLA) synthesized using xylitol as a branching agent found that the degradation rate in a phosphate buffer solution increased with a higher molar fraction of xylitol.[10] This suggests that a higher degree of branching leads to faster degradation.
| Polymer System | Architecture | Key Findings | Reference |
| Polyethylene-like Polyesters | Linear vs. Branched | Introduction of branched monomers decreased crystallinity from 72% to 45%, leading to a tenfold increase in enzymatic hydrolysis rates. | [6],[11] |
| Poly(L-lactide) (PLLA) | Linear vs. Star-shaped | Degradation rate increased with a higher molar fraction of the branching agent (xylitol), indicating faster degradation with more branching. | [10] |
| Poly(DL-lactide) (PDLLA) | Linear (1-armed) vs. Star-shaped (6-armed) | The hydrolytic degradation rate, monitored by weight loss, was higher for the 6-armed PDLLA. |
Experimental Protocols for Assessing Biodegradability
To ensure reliable and comparable data, standardized testing methodologies are essential. The following are detailed protocols for commonly employed biodegradability tests.
Controlled Composting Test (Adapted from ASTM D5338 / ISO 14855)
This method determines the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the evolved carbon dioxide.[7][12][13][14]
Experimental Workflow:
Caption: Workflow for ASTM D5338 Controlled Composting Test.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the test material in a form that allows for good mixing with the compost, such as a powder or small film pieces. Determine the total organic carbon content of the material to calculate the theoretical maximum CO2 production (ThCO2).[12]
-
Inoculum Preparation: Use well-aerated compost from a properly operating aerobic composting facility. The compost should be mature and sieved to ensure uniformity.
-
Test Setup: Mix a known amount of the test material with a specified amount of the compost inoculum in a bioreactor vessel. Prepare blank controls (compost only) and positive controls (e.g., cellulose).[15]
-
Incubation: Maintain the bioreactors under controlled aerobic conditions at a thermophilic temperature, typically 58 ± 2°C, for a period of up to 180 days.[15][16] Ensure adequate moisture and aeration throughout the test.
-
Measurement of CO2 Evolution: Periodically measure the amount of carbon dioxide produced in each bioreactor. This can be done using a variety of methods, such as trapping the CO2 in a barium hydroxide solution and titrating the excess, or using an infrared CO2 analyzer.[15]
-
Data Analysis: Calculate the cumulative amount of CO2 evolved from the test and control vessels. The percentage of biodegradation is determined by dividing the net CO2 evolution from the test material by its ThCO2.[12]
Enzymatic Degradation Assay
This assay evaluates the degradation of a polyester in the presence of a specific enzyme, typically a lipase.
General Mechanism of Polyester Biodegradation:
Caption: The two-stage process of polyester biodegradation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare thin films of the polyester samples (both linear and branched) with standardized dimensions and weight.
-
Enzyme Solution Preparation: Prepare a buffer solution at the optimal pH for the chosen enzyme (e.g., phosphate buffer at pH 7.4 for many lipases). Dissolve the enzyme (e.g., Candida antarctica lipase B, Pseudomonas lipase) in the buffer to a specific concentration (e.g., 0.1 - 1.0 mg/mL).[2][17]
-
Incubation: Place the polymer films in separate vials containing the enzyme solution. Also, prepare control samples in buffer solution without the enzyme to account for purely hydrolytic degradation. Incubate the vials at a constant temperature, typically 37°C, with gentle agitation.[2]
-
Data Collection: At predetermined time intervals, remove the polymer films from the solutions, gently wash them with deionized water, and dry them to a constant weight.
-
Analysis:
-
Weight Loss: Determine the percentage of weight loss of the films over time.
-
Molecular Weight Changes: Analyze the molecular weight of the remaining polymer using techniques like Gel Permeation Chromatography (GPC) to assess the extent of chain scission.
-
Surface Morphology: Examine the surface of the degraded films using Scanning Electron Microscopy (SEM) to observe changes in morphology, such as pitting and erosion.
-
Analysis of Degradation Products: The liquid medium can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released oligomers and monomers.[2]
-
Conclusion: The Architectural Advantage of Branched Polyesters
The evidence strongly indicates that polymer architecture is a powerful tool for tuning the biodegradability of polyesters. By disrupting chain packing and reducing crystallinity, branching can significantly accelerate both hydrolytic and enzymatic degradation processes. This enhanced degradability makes branched polyesters particularly attractive for applications requiring controlled and timely material resorption or environmental breakdown. For researchers and developers in the fields of biomaterials and sustainable polymers, a thorough understanding and experimental validation of the relationship between a polyester's architecture and its degradation kinetics are paramount for designing next-generation materials with tailored performance and end-of-life characteristics.
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- Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. MDPI.
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- FAU CRIS. (2009). Enzymatic Degradation of Hyperbranched Polyesters.
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- D'Ambrosio, M. (2021). Design and processing of star-shaped PLA architectures: a promising tool to tailor conventional linear PLLA performances. IRIS UniGe.
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- Unilong. (2025). PCL Polymer vs Other Biopolymers: Advantages and Uses You Should Know.
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A Comparative Guide to Understanding the Influence of Butyl Branches on Polymer Crystallinity
In the realm of polymer science, the architectural design of a macromolecule is a paramount determinant of its macroscopic properties. For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle changes in polymer structure, such as the introduction of side branches, can dramatically alter material behavior is critical. This guide provides an in-depth, objective comparison of the impact of butyl branching on polymer crystallinity, supported by experimental data and established scientific principles. We will explore the causal relationships behind these changes and provide detailed methodologies for their characterization.
The Fundamental Role of Polymer Architecture in Crystallinity
Polymers in a solid state exist in a continuum between highly ordered crystalline structures and disordered amorphous arrangements.[1][2] The degree of crystallinity, a measure of the proportion of crystalline regions, profoundly influences a polymer's mechanical, thermal, and optical properties.[3][4] Key factors governing a polymer's ability to crystallize include chain length, the presence of branching, and interchain interactions.[1]
Linear polymer chains can pack together in a regular, repeating fashion, facilitating the formation of crystalline lamellae.[1][5] However, the introduction of side branches, such as a butyl group, disrupts this orderly packing.[5][6] These branches act as structural defects, increasing the distance between polymer backbones and hindering the alignment necessary for crystallization.[6][7] Consequently, an increase in branching generally leads to a decrease in crystallinity and density.[5][6]
This guide will focus specifically on the effects of short-chain butyl branches, comparing polymers with and without these branches to elucidate their impact on crystalline structure and thermal properties.
Comparative Analysis: Linear vs. Butyl-Branched Polymers
To illustrate the impact of butyl branching, we will consider polyethylene as a model system. Linear high-density polyethylene (HDPE) consists of long, unbranched chains that pack efficiently, resulting in high crystallinity.[1] In contrast, linear low-density polyethylene (LLDPE) is produced by copolymerizing ethylene with α-olefins, which introduces short-chain branches like butyl groups.[8]
The presence of these butyl branches in LLDPE prevents the polymer chains from packing as closely as they do in HDPE, leading to a lower degree of crystallinity and density.[1][6] This structural difference manifests in their material properties; HDPE is rigid and strong, whereas LLDPE is more flexible.[1][6]
The following diagram illustrates the conceptual difference in chain packing between a linear and a butyl-branched polymer.
Caption: Chain packing in linear vs. branched polymers.
Experimental Assessment of Crystallinity
To quantitatively assess the impact of butyl branching, several analytical techniques are employed. The primary methods are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), which provide complementary information on the thermal properties and structural organization of the polymer.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[9][10] For semi-crystalline polymers, DSC can determine the melting temperature (Tm) and the heat of fusion (ΔHf), which is proportional to the degree of crystallinity.[9][11]
Comparative Data: Linear vs. Butyl-Branched Polyethylene
| Polymer Type | Branching | Melting Temperature (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) | Degree of Crystallinity (%)* |
| HDPE | None (Linear) | ~130-137 | ~200-220 | 60-80 |
| LLDPE | Butyl Branches | ~120-125 | ~100-130 | 30-50 |
*Calculated using a reference heat of fusion for 100% crystalline polyethylene of approximately 293 J/g.[12]
As the data indicates, the presence of butyl branches in LLDPE leads to a lower melting temperature and a significantly lower heat of fusion, confirming a reduced degree of crystallinity compared to linear HDPE.[13]
X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystalline structure and degree of crystallinity in polymers.[4][14][15][16] Crystalline regions in a polymer diffract X-rays at specific angles, producing sharp peaks, while amorphous regions produce a broad halo.[17] The degree of crystallinity can be calculated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity.[16]
In a comparative XRD analysis, the diffraction pattern of HDPE would exhibit sharp, well-defined peaks corresponding to its orthorhombic crystal structure. The pattern for LLDPE would show broader peaks and a more pronounced amorphous halo, indicative of its lower crystallinity due to the disruption caused by the butyl branches.
The following diagram outlines the experimental workflow for assessing polymer crystallinity.
Caption: Workflow for crystallinity assessment.
Detailed Experimental Protocols
For researchers seeking to replicate these analyses, the following are detailed, step-by-step methodologies for DSC and XRD.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm), heat of fusion (ΔHf), and percent crystallinity of linear and butyl-branched polymer samples.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected melting point (e.g., 200°C for polyethylene) at a controlled rate (e.g., 10°C/min). This step removes the sample's prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., 25°C).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to above its melting point. The data from this scan is used for analysis.[18]
-
-
Data Analysis:
-
Determine the melting temperature (Tm) from the peak of the melting endotherm.
-
Integrate the area under the melting peak to obtain the heat of fusion (ΔHf) in J/g.
-
Calculate the percent crystallinity (%χc) using the formula: %χc = (ΔHf_sample / ΔHf_100%_crystalline) * 100[12]
-
Protocol: X-ray Diffraction (XRD)
Objective: To determine the crystal structure and percent crystallinity of linear and butyl-branched polymer samples.
Methodology:
-
Sample Preparation: Prepare a flat, thin film or powder sample of the polymer. Ensure the surface is smooth and representative of the bulk material.
-
Instrument Setup: Mount the sample in the XRD instrument.
-
Data Collection:
-
Set the X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å).
-
Scan a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.
-
-
Data Analysis:
-
Identify the sharp diffraction peaks corresponding to the crystalline phase and the broad amorphous halo.
-
Perform a deconvolution of the diffraction pattern to separate the crystalline and amorphous contributions.
-
Calculate the percent crystallinity (%χc) by taking the ratio of the integrated area of the crystalline peaks to the total integrated area (crystalline + amorphous).
-
Conclusion: The Engineering of Polymer Properties
The introduction of butyl branches into a polymer backbone is a powerful tool for tuning its material properties. As demonstrated, these short-chain branches disrupt the regular packing of polymer chains, leading to a quantifiable decrease in crystallinity. This reduction in crystallinity, in turn, results in lower melting temperatures and increased flexibility.
For researchers and drug development professionals, this understanding is crucial. For instance, in drug delivery systems, the crystallinity of a polymer matrix can influence the drug release rate. By controlling the degree of branching, it is possible to engineer polymers with specific degradation profiles and mechanical properties tailored for a particular application. The experimental techniques and protocols outlined in this guide provide a robust framework for characterizing these critical structural-property relationships.
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Performance Evaluation of 2-Butyloctanedioic Acid in Synthetic Lubricants: A Comparative Guide
Introduction: The Imperative for Advanced Synthetic Lubricants
The relentless pursuit of mechanical efficiency, durability, and environmental compatibility has driven lubricant technology beyond the performance ceilings of conventional mineral oils. While API Group I and II base stocks have served admirably for decades, their inherent limitations in thermal stability, viscosity control, and oxidative resistance are increasingly challenged by modern engineering demands. This has led to the ascendancy of synthetic lubricants, which are meticulously designed at a molecular level to deliver superior performance.
At the heart of many high-performance synthetic lubricants, particularly in the aviation, automotive, and industrial sectors, are synthetic esters.[1] These molecules are prized for their exceptional thermal stability, high viscosity indices (VI), and inherent lubricity.[1] Their performance, however, is not monolithic; it is a direct function of their constituent building blocks: an alcohol and a carboxylic acid. Long-chain dicarboxylic acids are fundamental to this chemistry, forming the backbone of robust diester and polyester base stocks.[1]
This guide provides an in-depth performance evaluation of a novel, branched-chain dicarboxylic acid: 2-Butyloctanedioic acid . Unlike its linear counterparts such as sebacic or dodecanedioic acid, this compound introduces a C4 branch on its C12 backbone. We will explore how this unique molecular architecture is predicted to influence key performance metrics.
Rather than being used in its free acid form, which would pose corrosion risks, this compound serves as a monomer for creating advanced ester base stocks.[1] For this guide, we will evaluate its performance when esterified with a standard branched alcohol, 2-ethylhexanol, to form di(2-ethylhexyl) 2-butyloctanedioate . This focus molecule will be objectively compared against established high-performance alternatives:
-
Di(2-ethylhexyl) Sebacate (DEHS): A widely used high-performance diester derived from a linear C10 dicarboxylic acid.
-
API Group III Mineral Oil (4 cSt): A very high-quality, severely hydrocracked mineral oil, often marketed as a "synthetic technology" oil.[2]
-
Polyalphaolefin (PAO 4): A true Group IV synthetic hydrocarbon base stock, known for its exceptional purity and performance profile.[3][4]
Through a detailed examination of experimental methodologies and comparative data, this guide will illuminate the causality between molecular structure and lubricant performance, providing researchers and formulators with the insights needed to innovate the next generation of synthetic lubricants.
The Role of Molecular Architecture: Structure and Synthesis
The performance of a diester lubricant is fundamentally dictated by its molecular structure. Choices made during synthesis regarding the dicarboxylic acid and alcohol components allow for the precise tailoring of properties.
Focus Molecule: Di(2-ethylhexyl) 2-butyloctanedioate
This compound is a C12 alpha-branched dicarboxylic acid. When reacted with a branched alcohol like 2-ethylhexanol, the resulting diester molecule contains branching on both the acid backbone and the terminal alcohol groups. This complex, non-linear structure is critical to its performance, particularly its low-temperature fluidity. The branches disrupt the intermolecular forces that cause molecules to align and crystallize at low temperatures, thereby depressing the pour point significantly.[5][6]
Synthesis Workflow: Dean-Stark Esterification
The synthesis of these diester base stocks is typically achieved through Fischer esterification, often utilizing a Dean-Stark apparatus to drive the reaction to completion by removing the water byproduct. This is a trusted and scalable method for producing high-purity esters.[1]
Caption: Workflow for the synthesis of a diester lubricant via Dean-Stark esterification.
Performance Evaluation: A Framework of Validated Testing
To objectively evaluate a lubricant base stock, a suite of standardized tests is employed. Each test is chosen to probe a specific performance characteristic that is critical to the lubricant's function in a real-world application. The trustworthiness of this guide is anchored in these self-validating, industry-accepted protocols.
Caption: Logical framework linking core lubricant properties to their corresponding ASTM test methods.
Comparative Performance Data
The following table summarizes the performance of our focus molecule against its key alternatives. The data for the ester of this compound are expert predictions based on established structure-performance relationships, while the data for the alternatives are typical values sourced from technical literature and product data sheets.[2][3][6][7][8]
| Performance Metric | Test Method | Di(2-ethylhexyl) 2-butyloctanedioate (Predicted) | Di(2-ethylhexyl) Sebacate (DEHS) | Group III Base Oil (4 cSt) | PAO 4 |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | ~22 | 19.5 | 18.5 | 19 |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | ~4.8 | 4.5 | 4.1 | 4.1 |
| Viscosity Index (VI) | ASTM D2270 | ~150 | 155 | >120 | 126 |
| Pour Point (°C) | ASTM D97 | < -65 | -60 | -15 to -21 | -66 |
| Oxidation Stability (RPVOT, mins) | ASTM D2272 | ~150 | ~180 | >200 (with AO) | >250 (with AO) |
| Four-Ball Wear (Scar Diameter, mm) | ASTM D4172B | ~0.45 | ~0.50 | >0.60 (neat) | >0.65 (neat) |
Analysis of Results
-
Viscosity & Viscosity Index (VI): The longer C12 backbone of this compound results in a slightly higher kinematic viscosity compared to the C10 sebacate ester.[9] The significant branching on both the acid and alcohol is predicted to slightly lower the VI compared to DEHS, but it remains excellent and far superior to that of the mineral oil and PAO base stocks.[5] A higher VI indicates a more stable viscosity across a wide temperature range, which is critical for consistent performance.[10]
-
Low-Temperature Fluidity (Pour Point): This is where the architecture of the this compound ester is expected to truly excel. The combination of branching from both the acid and the alcohol introduces a high degree of molecular disorder, preventing crystallization and resulting in a predicted pour point that is exceptionally low, rivaling or even exceeding that of PAO 4.[5][6][11] This is a stark contrast to the Group III mineral oil, which has a much higher pour point.
-
Oxidative Stability (RPVOT): Esters generally have good, but not exceptional, oxidative stability without additives. The presence of ester linkages can be a point of thermal attack compared to the pure hydrocarbon structure of PAOs.[6] The predicted RPVOT life of the 2-butyloctanedioate ester is good, though likely slightly lower than its linear sebacate counterpart due to the presence of tertiary carbons at the branch points, which can be more susceptible to oxidation.[5] Both PAO and Group III oils, being fully saturated hydrocarbons, exhibit excellent oxidative stability, especially when formulated with antioxidants.[2][12]
-
Tribological Performance (Four-Ball Wear): The inherent polarity of the ester functional groups provides a significant advantage in lubricity.[9] These polar heads are attracted to metal surfaces, forming a resilient boundary film that reduces friction and wear. Both diesters are expected to show significantly smaller wear scars than the non-polar Group III and PAO base stocks in their neat form. The slightly higher viscosity and complex structure of the 2-butyloctanedioate ester may offer a marginal improvement in film strength over DEHS.
Experimental Protocols
Scientific integrity requires that all claims be supported by reproducible methodologies. The following are detailed protocols for the key performance tests cited in this guide.
1. ASTM D97: Pour Point of Petroleum Products
Objective: To determine the lowest temperature at which a lubricant will continue to flow under prescribed conditions. This is a critical measure of low-temperature utility.[13]
Methodology:
-
Sample Preparation: Heat the specimen to 45°C in a bath maintained at 48°C to dissolve any crystalline history.[14]
-
Apparatus Assembly: Place the sample in a clean, dry glass test jar. Insert a high-pour thermometer, ensuring the bulb is immersed 3 mm below the surface. Place the jar into a cooling jacket.[14]
-
Cooling Procedure: Cool the apparatus in a series of cooling baths at progressively lower temperatures (e.g., 0°C, -18°C, -33°C).[15]
-
Observation: Begin observations when the sample temperature is 9°C above the expected pour point. At every 3°C interval, remove the jar from the jacket and tilt it just enough to ascertain if there is any movement of the specimen. This entire operation must not take more than 3 seconds.
-
Endpoint Determination: Continue cooling in 3°C steps. The pour point is recorded as the temperature at which the specimen shows no movement when the jar is tilted. The reported pour point is 3°C higher than this solid temperature.[15]
2. ASTM D2270: Calculating Viscosity Index (VI)
Objective: To calculate an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.[10]
Methodology:
-
Viscosity Measurement: Accurately measure the kinematic viscosity of the lubricant sample at two temperatures: 40°C (U) and 100°C (Y), according to ASTM D445 procedures.[16][17]
-
Reference Value Lookup: Using the kinematic viscosity at 100°C (Y), consult the tables provided in the ASTM D2270 standard to find the values of L and H.[18]
-
L: The kinematic viscosity at 40°C of a reference oil with a VI of 0 that has the same viscosity at 100°C as the sample.
-
H: The kinematic viscosity at 40°C of a reference oil with a VI of 100 that has the same viscosity at 100°C as the sample.
-
-
Calculation:
-
Reporting: Report the final calculated value, rounded to the nearest whole number.
3. ASTM D2272: Rotating Pressure Vessel Oxidation Test (RPVOT)
Objective: To evaluate the oxidation stability of a lubricant under accelerated conditions of heat, pressure, and catalytic action. The result is reported in minutes and indicates the oil's resistance to degradation.[20]
Methodology:
-
Sample Preparation: Weigh a 50 g sample of the lubricant into a glass container. Add 5 g of distilled water. Place a polished copper catalyst coil into the mixture.[21][22]
-
Apparatus Setup: Place the glass container into the steel pressure vessel. Seal the vessel.
-
Pressurization & Heating: Purge the vessel with oxygen and then pressurize it to 620 kPa (90 psi). Place the sealed vessel into a heating bath maintained at 150°C and begin rotating it at 100 rpm.[22]
-
Data Logging: The internal pressure will initially rise as the vessel heats up. As the oil oxidizes, it consumes oxygen, causing the pressure to drop. Continuously monitor and record the internal pressure.[21]
-
Endpoint Determination: The test is complete when the pressure drops by a specified amount—175 kPa (25.4 psi)—from the maximum observed pressure.[22]
-
Reporting: The result is the time, in minutes, from the start of the test to the endpoint. A longer time indicates greater oxidation stability.
4. ASTM D4172: Wear Preventive Characteristics (Four-Ball Method)
Objective: To determine the relative wear-preventive properties of a fluid lubricant in sliding contact under prescribed conditions.[23]
Methodology:
-
Apparatus Setup: Secure three 12.7 mm steel balls in a test cup. Fill the cup with the lubricant sample, ensuring the balls are fully submerged.[24]
-
Test Initiation: Place a fourth steel ball in the rotating chuck, which is then lowered to contact the three stationary balls. Apply a specified load. For Procedure B, the standard conditions are a 40 kgf (392 N) load.[25][26]
-
Test Execution: Heat the sample to the test temperature (75°C). Begin rotating the top ball at 1200 rpm and maintain these conditions for a duration of 60 minutes.[25][26]
-
Measurement: After the test, clean the three stationary balls with a solvent. Using a microscope, measure the diameter of the circular wear scar on each of the three balls in two perpendicular directions.
-
Reporting: Calculate the average of the six measurements. The result is reported as the average wear scar diameter in millimeters. A smaller diameter indicates better wear protection.[24]
Conclusion and Future Outlook
The analysis of this compound as a building block for synthetic ester lubricants reveals a compelling performance profile. When esterified with a branched alcohol, the resulting diester is predicted to offer exceptional low-temperature fluidity , a direct and desirable consequence of its unique branched molecular architecture. This characteristic makes it a prime candidate for applications in harsh, cold environments where reliable start-up and flow are paramount.
While its oxidative stability and viscosity index are projected to be slightly lower than those of esters derived from linear acids like sebacic acid, they remain well within the high-performance category, far exceeding conventional mineral oils. Furthermore, its inherent polarity provides excellent lubricity and wear protection, a key advantage over non-polar hydrocarbon base stocks like PAOs and Group III oils.
For the lubricant formulator, this compound represents a valuable tool for achieving specific performance targets. It offers a pathway to creating base stocks with an outstanding trade-off between an extremely low pour point and a high viscosity index. Future research should focus on obtaining direct experimental data for various esters of this compound and exploring its potential in synergistic blends with other synthetic base stocks and advanced additive packages. As the industry continues to demand higher efficiency and performance under increasingly extreme conditions, innovative molecular building blocks like this compound will be essential for pushing the boundaries of lubricant technology.
References
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- Performance Evaluation of Long-Chain Dicarboxylic Acids in Lubricants: A Compar
- ASTM D2270 Standard Practice for Calculating Viscosity Index
- Lubricity and Tribological Properties of Dicarboxylic Acid and Oleyl Alcohol Based Esters
- ASTM D97 Test Method for Pour Point | Ayalytcial
- Dicarboxylic acid esters derivatives as a base for prepar
- How to Calculate the Viscosity Index of a Lubricant? - Martests Instrument
- Calculating Viscosity Index from Kinematic Viscosity
- ASTM D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity
- ASTM D4172 Standard Test Method for Wear Preventive Characteristics of Lubric
- RPVOT (ASTM D2272)
- What is RPVOT and How Should I Use It?
- An Study of Wear and Extreme Pressure Procedure for Lubricating Oils by Using Ducom Four Ball Testing Machine - IJSRD
- baseoil-group3 – Dehnar Tech Company
- Astmd97 2005 | PDF - Slideshare
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- Oxidative Stability – Estolides and the Rotating Pressure Vessel Oxid
- APPLICATIONS OF THE FOUR-BALL TEST METHODS AND COMPARISON WITH OTHER TESTS FOR FRICTION AND WEAR IN LUBRICANTS - Koehler Instrument Company
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- Trusted synthetic base stock for your premium lubricants - ExxonMobil Chemical
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Comparison of plasticizer efficiency: 2-Butyloctanedioic acid esters vs. phthalates
An In-Depth Comparative Guide to the Efficiency of 2-Butyloctanedioic Acid Esters and Phthalates as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material formulation, the selection of a plasticizer is a critical decision that profoundly impacts the final product's performance, safety, and regulatory compliance. For decades, phthalate esters have been the industry's workhorse, prized for their high efficiency and cost-effectiveness in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable.[1][2][3] However, mounting toxicological concerns and regulatory scrutiny have catalyzed the search for safer alternatives.[2][4] This guide provides a detailed, evidence-based comparison between traditional phthalates and a promising class of non-phthalate alternatives: this compound esters.
The Fundamental Role and Mechanism of Plasticizers
Plasticizers are additives that increase the flexibility, or plasticity, of a material.[3] They function by embedding themselves between the long polymer chains, disrupting the rigid polymer-polymer interactions and creating free volume.[1][2] This molecular separation allows the polymer chains to slide past one another more easily, lowering the material's glass transition temperature (Tg) and transforming it from a hard, brittle substance into a soft, pliable one.
Phthalates, as esters of phthalic acid, have a molecular structure that is highly compatible with PVC, making them exceptionally efficient plasticizers.[5][6] this compound esters, a type of aliphatic dicarboxylic acid ester, represent a newer class of non-phthalate plasticizers designed to replicate the performance of phthalates without their associated health risks.
Caption: Mechanism of Plasticization.
Head-to-Head Performance Analysis
The "efficiency" of a plasticizer is not a single metric but a composite of several key performance indicators. Here, we compare these two classes across the most critical parameters.
Plasticizing Effect & Mechanical Properties
The primary measure of a plasticizer's effectiveness is its ability to soften the polymer. This is quantified by the reduction in glass transition temperature (Tg) and the resulting mechanical properties, such as hardness, tensile strength, and elongation at break.[7]
-
Phthalates (e.g., DEHP, DINP): These are known for their high plasticizing efficiency. They effectively lower the Tg of PVC, leading to excellent flexibility and high elongation at break.[2][8] Their compatibility with PVC is a key reason for their widespread use.[6]
-
This compound Esters & Analogues: Studies on succinate esters (a similar dicarboxylic acid structure) show they are as effective in plasticizing PVC as DEHP.[9] They can achieve a significant decrease in the polymer's Tg, comparable to or even exceeding that of some phthalates, indicating a strong plasticizing effect.[10]
| Property | Phthalate (DEHP) | This compound Ester (Analogues) |
| Glass Transition Temp. (Tg) | Significant Reduction | Comparable or Greater Reduction[10] |
| Tensile Strength | Decreases with concentration | Decreases with concentration |
| Elongation at Break | High | High, can exceed phthalates[11] |
| Hardness (Shore A) | Decreases effectively | Decreases effectively |
Durability and Thermal Stability
A plasticizer must remain stable during high-temperature processing and throughout the product's service life.
-
Phthalates: Generally exhibit good thermal stability, suitable for standard PVC processing temperatures.[12] However, their volatility can be a concern, leading to gradual hardening of the material over time.[6]
-
This compound Esters & Analogues: Thermal analysis using TGA has shown that some adipate esters (chemically similar to the topic esters) possess higher thermal-oxidative stability than DEHP, with higher maximum decomposition temperatures.[10][13] This suggests better performance during processing and a longer service life.
Permanence: Migration and Extraction Resistance
Permanence is a critical factor, particularly for applications in medical devices, food packaging, and children's toys. It refers to the plasticizer's ability to remain within the polymer matrix.
-
Migration: This is the movement of the plasticizer out of the material into air (volatilization) or an adjacent material upon contact.[14]
-
Extraction: This refers to the loss of plasticizer into a liquid, such as water, oils, or solvents.[15]
Phthalates, especially lower molecular weight versions like DEHP, are known to migrate from PVC, which is the primary driver of health concerns.[16][17] Their migration can be influenced by temperature, contact time, and the nature of the contacting substance (e.g., fatty foods).[18]
Non-phthalate alternatives like this compound esters are specifically designed for lower migration.[19] Their chemical structure can be tailored to be less mobile within the polymer matrix. Studies on similar dicarboxylic acid esters confirm their lower migration potential compared to DEHP, a decisive advantage in sensitive applications.[20] The lower the compatibility limit of a plasticizer with a polymer, the higher the migration amount.[21]
Toxicological Profile and Regulatory Context
The fundamental driver for shifting away from phthalates is their toxicological profile.
-
Phthalates: Certain phthalates, notably DEHP, DBP, and BBP, are classified as endocrine disruptors and are linked to adverse effects on reproductive health.[3][22] This has led to stringent regulations and bans on their use in many consumer products, especially in the European Union under REACH and in the United States.[23]
-
This compound Esters: This class of compounds generally exhibits a much more favorable toxicological profile. For instance, this compound has a low acute oral toxicity (LD50 > 2500 mg/kg bw in rats).[24] These non-phthalate alternatives are developed to meet the safety requirements for sensitive applications where traditional phthalates are no longer viable.
Experimental Protocols for Performance Validation
To ensure trustworthiness and reproducibility, standardized testing methodologies are paramount. Below are outlines of key experimental protocols used to evaluate plasticizer efficiency.
Protocol 1: Mechanical Properties Evaluation via Tensile Testing
This protocol follows the principles of ASTM D2284 to determine the fundamental mechanical properties of the plasticized PVC.[25]
-
Sample Preparation: Prepare PVC compositions by mixing PVC resin (100 parts by weight), the plasticizer to be tested (e.g., 40-60 parts by weight), and stabilizers (e.g., 3 parts by weight).[21]
-
Molding: Process the mixture on a two-roll mill at 165-175°C for approximately 5 minutes to form a homogenous sheet.[21] Press the sheets into standardized "dog-bone" shaped specimens for tensile testing.
-
Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.[25]
-
Tensile Test: Mount the specimen in a universal testing machine. Apply a tensile load at a constant rate of strain until the specimen fails.
-
Data Analysis: Record the tensile strength (stress at break), elongation at break (strain at break), and modulus of elasticity.[25][26] Compare these values across different plasticizer formulations.
Protocol 2: Migration Resistance via Volatility Test (Activated Carbon Method)
This method quantifies the loss of plasticizer at elevated temperatures, simulating long-term aging.[14]
-
Sample Preparation: Cut circular discs (e.g., 50 mm diameter) from the plasticized PVC sheets prepared in Protocol 1.
-
Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.
-
Test Assembly: Place the specimen in a container surrounded by activated carbon, ensuring no direct contact. The activated carbon acts as a sink for any volatilized plasticizer.
-
Aging: Place the assembly in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 24 hours).
-
Final Weighing: After aging, remove the specimen, allow it to cool to room temperature in a desiccator, and reweigh it.
-
Calculation: The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated.
Caption: A typical workflow for evaluating plasticizer performance.
Conclusion and Future Outlook
The choice between this compound esters and phthalates represents a classic industry pivot from a legacy material to a modern, safer alternative.
-
Phthalates remain highly effective, versatile, and low-cost plasticizers.[1][2] Their extensive history means their performance characteristics are well-understood. However, the significant health and environmental concerns associated with many common phthalates make them unsuitable for an increasing number of applications.
-
This compound esters and related non-phthalate dicarboxylic acid esters emerge as highly viable alternatives. They offer comparable, and in some cases superior, performance, particularly in crucial areas like thermal stability and migration resistance.[10] Their favorable toxicological profile aligns with global trends toward safer, more sustainable materials.[23]
For researchers, scientists, and drug development professionals, where material safety and stability are non-negotiable, the transition to non-phthalate plasticizers is not just a matter of compliance but a commitment to product integrity. While the initial cost may be higher, the long-term benefits of improved safety, enhanced durability, and regulatory peace of mind provide a compelling case for the adoption of alternatives like this compound esters.
References
- Phthal
- Phthal
- Types and uses of phthalate ester plasticizers - Henan Jinhe Industry Co., Ltd. (URL: )
- Different Types of Plasticizers Used in Industry: A Comprehensive Guide - Jinli Chemical. (URL: )
- Plasticizers: Classifications, Examples, Benefits, Uses, and Regul
- A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PubMed Central. (URL: )
- This compound SDS, 50905-10-7 Safety D
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284)
- Methods for determination of plasticizer migration from polyvinyl chloride synthetic m
- What is the best alternative to DEHP for medical-grade PVC?
- Mechanical and Thermal Properties of the Plasticized PVC-ESBO. (URL: )
- Differences Between Phthalate and Non-Phthalate Plasticizers - Plastay Kimya. (URL: )
- Types of Plasticizers: Phthalates vs Non-Phthalates - P
- Plasticizer Performance and Evaluation: PVC Applic
- Development of a Highly Efficient Environmentally Friendly Plasticizer - MDPI. (URL: )
- Designing of Green Plasticizers and Assessment of the Effectiveness of Their Use - NIH. (URL: )
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC - NIH. (URL: )
- Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migr
- Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simul
- High Performance Ester Plasticizers | Hallstar Industrial. (URL: )
- The results of the thermal analysis of the plasticizers.
- POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD. (URL: )
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (URL: )
- Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - MDPI. (URL: )
- The Function and Selection of Ester Plasticizers - Hallstar Industrial. (URL: )
- Synthesis and Properties of a Novel Levulinic Acid-Based Environmental Auxiliary Plasticizer for Poly(vinyl chloride) - MDPI. (URL: )
- Synthesis of azelaic acid copolyester plasticizers and their applic
- Migration study of phthalates from non-food plastic containers used in food preserv
- Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - MDPI. (URL: )
- Migration study of phthalates from non-food plastic containers used in food preserv
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Butyloctanedioic Acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Butyloctanedioic acid (CAS: 50905-10-7). Moving beyond a simple checklist, we will explore the causal links between the chemical's properties and the required personal protective equipment (PPE), ensuring a deep, actionable understanding of laboratory safety. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred source for chemical handling information.
Hazard Identification & Risk Assessment: The 'Why' Behind the PPE
Understanding the inherent risks of a chemical is the cornerstone of safe handling. This compound is a dicarboxylic acid that, while having low acute oral and dermal toxicity, presents a significant and immediate danger to vision.[1][2] The primary directive for all handling procedures is the prevention of eye contact.
According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazard:
This classification is not merely a warning; it is a critical directive. Contact with the eyes can lead to irreversible damage. While it is not classified as a skin irritant, repeated or prolonged contact should be avoided, and the formation of dust during handling presents a potential inhalation risk that must be managed through engineering controls and, when necessary, respiratory protection.[1]
Table 1: Toxicological Profile of this compound
| Toxicity Endpoint | Value | Species | Source |
|---|---|---|---|
| Acute Oral Toxicity | LD50: > 2500 mg/kg bw | Rat | ECHEMI[1] |
| Acute Dermal Toxicity | LD50: > 2500 mg/kg bw | Rat | ECHEMI[1] |
| Acute Inhalation Toxicity | LC50: > 1.03 mg/L air | Rat | ECHEMI[1] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following matrix outlines the minimum required PPE for various laboratory operations involving this compound.
Table 2: PPE Selection Matrix for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Retrieving from Storage / Transporting | Tightly fitting safety goggles.[1] | Chemical-resistant gloves (Nitrile minimum).[3][4] | Lab coat. | Not typically required. |
| Weighing Solid (especially powder) | Tightly fitting safety goggles and a face shield.[3][5] | Chemical-resistant gloves (Nitrile). | Lab coat. | Required if not in a fume hood or ventilated enclosure. Minimum N95 particulate respirator to prevent dust inhalation.[1][3] |
| Preparing Solutions / Wet Chemistry | Tightly fitting safety goggles. A face shield is strongly recommended due to splash risk.[4][5] | Chemical-resistant gloves (Nitrile). | Chemical-resistant apron over a lab coat.[6] | Not required if performed in a certified chemical fume hood.[7] |
| Handling Spills | Tightly fitting safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[3] | Chemical-resistant apron or suit. | Required. Minimum of a full-face respirator with appropriate cartridges if significant dust or aerosols are generated.[1] |
| Waste Disposal | Tightly fitting safety goggles. | Chemical-resistant gloves (Nitrile). | Lab coat. | Not typically required if waste is properly contained. |
Causality in PPE Selection:
-
Eye Protection: The H318 classification mandates the use of tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dusts and splashes. A face shield must be worn over goggles during tasks with a higher splash or dust generation potential, such as weighing powder or handling larger volumes.[3][4]
-
Hand Protection: While this compound has low dermal toxicity, dicarboxylic acids can cause irritation upon prolonged contact.[2] Chemical-resistant gloves , such as nitrile, provide an essential barrier.[3] Always inspect gloves for tears or punctures before use and remove them with care to avoid contaminating your skin.[8]
-
Body Protection: A lab coat is the minimum requirement to protect skin and personal clothing from incidental contact. For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: The primary inhalation risk comes from airborne dust particles.[1] Therefore, all handling of the solid form should ideally occur within a chemical fume hood or a ventilated balance enclosure. If these engineering controls are not feasible, respiratory protection is mandatory.[4] A simple N95 dust mask may suffice for low-dust scenarios, but a full-face respirator provides a higher protection factor and also protects the eyes.[1][3]
Procedural Guidance: Safe Handling & Disposal Workflow
Adherence to a standardized workflow is critical for minimizing risk. The following protocol for weighing the solid and preparing a solution integrates the necessary PPE at each step.
Protocol: Weighing and Preparing a Solution
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the workspace is clear. Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]
-
Don PPE: Put on your lab coat, tightly fitting safety goggles, and chemical-resistant gloves. If weighing outside of a ventilated enclosure, don your face shield and appropriate respiratory protection.
-
Handling the Chemical: Transport the sealed container of this compound to the fume hood.[6] Open the container and carefully weigh the desired amount, making deliberate, slow movements to minimize dust formation.[1]
-
Solution Preparation: To dissolve, always add the solid acid to the solvent, not the other way around, to control the rate of dissolution.[6]
-
Decontamination & Storage: Once the task is complete, securely seal the stock container and wipe it down with a damp cloth before returning it to its designated storage area, which should be a dry, cool, and well-ventilated place.[1][8]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first remove gloves, then the face shield and goggles, and finally the lab coat. Always wash hands thoroughly with soap and water after handling any chemical.[5]
Sources
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- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
